M7G(3'-OMe-5')pppA(2'-OMe)
Descripción
BenchChem offers high-quality M7G(3'-OMe-5')pppA(2'-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M7G(3'-OMe-5')pppA(2'-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H33N10O17P3 |
|---|---|
Peso molecular |
814.5 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |
Clave InChI |
CDTPPKGWEOGAMN-WDAGTLCJSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
SMILES canónico |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue
For researchers, scientists, and drug development professionals, the engineering of messenger RNA (mRNA) has become a cornerstone of therapeutic and vaccine development. Central to the efficacy of synthetic mRNA is the 5' cap structure, a critical modification that dictates its stability, translational efficiency, and interaction with the host immune system. This guide provides a comprehensive overview of a specific cap analogue, M7G(3'-OMe-5')pppA(2'-OMe), detailing its structure, function, and application in the synthesis of high-performance mRNA.
Introduction to mRNA Capping and the Significance of Cap Analogues
Eukaryotic and viral mRNAs are characterized by a 5' cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge.[1] This cap is essential for several biological processes, including the initiation of translation, protection from exonuclease degradation, and nuclear export.[1][2][3]
In the context of in vitro transcription (IVT), synthetic cap analogues are utilized to co-transcriptionally add this crucial 5' structure. The choice of cap analogue significantly influences the functionality of the resulting mRNA. Early cap analogues, such as the standard m7GpppG (mCap), could be incorporated in both the correct (forward) and incorrect (reverse) orientations, with only the forward orientation being active in translation.[4] This led to the development of Anti-Reverse Cap Analogues (ARCA), which are modified to ensure incorporation in the correct orientation.[4]
The M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue: A Cap-1 Structure
The M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analogue with the chemical formula C23H33N10O17P3 and a molecular weight of 814.49 g/mol .[5][6] It is designed for in vitro synthesis of mRNA.[5][6][7] The key features of this analogue are the methylations at the 3'-O position of the 7-methylguanosine and the 2'-O position of the adjacent adenosine.
The 2'-O methylation on the first transcribed nucleotide (adenosine in this case) is of particular importance as it confers a "Cap-1" structure to the mRNA. In higher eukaryotes, the 2'-O methylation of the first nucleotide of an mRNA transcript is a critical determinant for the innate immune system to distinguish "self" from "non-self" RNA.[8]
Advantages of the M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue
The specific chemical modifications of the M7G(3'-OMe-5')pppA(2'-OMe) cap analogue offer several advantages for the production of therapeutic-grade mRNA:
-
Enhanced Translational Efficiency: The 3'-O-methylation on the m7G moiety, a feature of ARCA-type analogues, ensures that the cap is incorporated in the correct orientation during in vitro transcription.[9] This leads to a higher proportion of translationally active mRNA molecules.
-
Increased mRNA Stability: The 5' cap structure, in general, protects mRNA from degradation by 5' exonucleases.[2][3] The optimized structure of this analogue contributes to the overall stability of the mRNA transcript.
-
Evasion of the Innate Immune Response: The presence of the 2'-O-methylation, creating a Cap-1 structure, is crucial for avoiding recognition by cytosolic pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-Inducible Gene I) and MDA5 (Melanoma Differentiation-Associated protein 5).[10] Uncapped or improperly capped RNAs (e.g., those with a 5'-triphosphate or a Cap-0 structure) can be recognized by these sensors, triggering an inflammatory response that can lead to the degradation of the mRNA and reduced protein expression.[8][10][11]
Quantitative Comparison of Cap Analogues
The selection of a cap analogue is a critical step in the design of an mRNA therapeutic. The following table summarizes the performance characteristics of different types of cap analogues based on available data. It is important to note that direct, side-by-side quantitative comparisons for M7G(3'-OMe-5')pppA(2'-OMe) are not extensively published in peer-reviewed literature. However, its performance can be inferred from its structural features as a Cap-1 ARCA-type analogue.
| Cap Analogue Type | Capping Efficiency (%) | Orientation | Cap Structure | Relative Protein Expression | Innate Immune Evasion |
| m7GpppG (mCap) | ~80% (with 4:1 cap:GTP ratio)[4] | Forward (~50%) and Reverse (~50%)[4] | Cap-0 | Low to Moderate | Low |
| ARCA (3'-O-Me-m7GpppG) | ~80-90% | Predominantly Forward[4] | Cap-0 | Moderate to High | Low |
| CleanCap® Reagent AG (Trinucleotide) | >95%[12] | Forward | Cap-1 | Very High[12] | High |
| M7G(3'-OMe-5')pppA(2'-OMe) | Expected to be high (ARCA-type) | Predominantly Forward (ARCA-type) | Cap-1 | Expected to be High to Very High | High |
Signaling Pathways and Experimental Workflows
Innate Immune Recognition of mRNA
The innate immune system has evolved to detect foreign RNA, such as that from viral infections. The RIG-I and MDA5 pathways are central to this surveillance. The following diagrams illustrate how different mRNA cap structures are recognized by these pathways.
Caption: RIG-I signaling pathway activation by different mRNA 5' structures.
Caption: MDA5 signaling pathway and its interaction with different RNA structures.
Experimental Workflow for mRNA Synthesis and Analysis
The following diagram outlines a typical workflow for the synthesis, purification, and functional analysis of mRNA capped with an analogue like M7G(3'-OMe-5')pppA(2'-OMe).
Caption: A general experimental workflow for capped mRNA synthesis and analysis.
Experimental Protocols
The following are representative protocols for the synthesis and functional analysis of mRNA using a cap analogue like M7G(3'-OMe-5')pppA(2'-OMe).
In Vitro Transcription with Co-transcriptional Capping
This protocol is adapted for a standard 20 µL reaction. Reagents should be added in the order listed and kept on ice.
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP
-
100 mM CTP
-
100 mM UTP
-
100 mM GTP
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analogue (40 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of linearized DNA template (1 µg)
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM UTP
-
0.5 µL of 100 mM GTP
-
4 µL of 40 mM M7G(3'-OMe-5')pppA(2'-OMe) cap analogue (for a 4:1 cap:GTP ratio)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.
-
Resuspend the purified mRNA in nuclease-free water and determine the concentration and integrity.
mRNA Transfection and Protein Expression Analysis
This protocol provides a general guideline for transfecting mammalian cells with in vitro-transcribed mRNA.
Materials:
-
Purified, capped mRNA
-
Mammalian cells in culture
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., lipid-based)
-
Culture plates (e.g., 6-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In one tube, dilute 2.5 µg of the capped mRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh, serum-containing medium to the cells.
-
Add the mRNA-transfection reagent complex dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analyze protein expression at a suitable time point (e.g., 6-48 hours) using methods such as Western blotting, flow cytometry (for fluorescent proteins), or an appropriate functional assay.
-
Conclusion
The M7G(3'-OMe-5')pppA(2'-OMe) cap analogue represents an advanced tool for the synthesis of high-quality mRNA for research and therapeutic applications. Its design, which ensures correct orientation during incorporation and results in a Cap-1 structure, leads to enhanced translation efficiency and, crucially, the evasion of the innate immune system. For scientists and developers in the field of mRNA technology, a thorough understanding and appropriate application of such modified cap analogues are paramount to the successful development of potent and safe mRNA-based products.
References
- 1. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative assessment of mRNA cap analogues as inhibitors of in vitro translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. RIG-I - Wikipedia [en.wikipedia.org]
- 10. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 | Scilit [scilit.com]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
An In-depth Technical Guide to M7G(3'-OMe-5')pppA(2'-OMe): A Modified Cap Analog for Enhanced mRNA Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of M7G(3'-OMe-5')pppA(2'-OMe), a key reagent in mRNA synthesis and therapeutic development. The unique modifications of this cap analog are designed to improve the stability and translational efficiency of in vitro transcribed mRNA, making it a valuable tool for research, vaccine development, and gene therapy.
Chemical Structure and Properties
M7G(3'-OMe-5')pppA(2'-OMe) is a synthetically modified dinucleotide cap analog. Its structure is characterized by several key features that distinguish it from the naturally occurring 5' mRNA cap (Cap-0, m7GpppN) and other synthetic analogs. These modifications are strategically incorporated to control the orientation of the cap on the mRNA transcript and to enhance its biological activity.
The chemical name for this compound is 2-amino-9-((2R,3R,4S,5R)-5-((((((((((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium.[]
The core structure consists of a 7-methylguanosine (B147621) (m7G) linked to an adenosine (B11128) (A) via a 5'-5' triphosphate bridge. The critical modifications are:
-
3'-O-methylation on the 7-methylguanosine (3'-OMe-m7G): This modification prevents the 3'-hydroxyl group of the m7G from being used as an initiation site for transcription by RNA polymerase. This ensures that the cap analog is incorporated in the correct forward orientation, leading to a more homogeneous population of capped mRNA molecules.[2]
-
2'-O-methylation on the adenosine (2'-OMe-A): This modification mimics the natural Cap-1 structure found in higher eukaryotes.[3] The presence of a 2'-O-methyl group on the first transcribed nucleotide is crucial for distinguishing cellular mRNA from foreign RNA, thereby helping to evade the innate immune response. Additionally, the Cap-1 structure has been shown to enhance translation efficiency.[]
A visual representation of the logical relationship between the structural components and their functions is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of M7G(3'-OMe-5')pppA(2'-OMe) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H33N10O17P3 | [] |
| Molecular Weight | 814.49 g/mol | [][5] |
| Purity | ≥95% by HPLC | [] |
| Storage Conditions | -20 °C | [] |
| Solubility | Soluble in Water | [] |
Biological Function and Signaling Pathways
The 5' cap structure is a hallmark of eukaryotic mRNAs and plays a pivotal role in multiple stages of the mRNA life cycle, including pre-mRNA splicing, nuclear export, protection from exonucleolytic degradation, and, most critically, the initiation of translation.[7][8]
Role in Translation Initiation
The primary function of the m7G cap is to recruit the eukaryotic initiation factor 4F (eIF4F) complex to the 5' end of the mRNA. The eIF4E subunit of this complex specifically recognizes and binds to the m7G cap. This binding event initiates a cascade of events, including the recruitment of the 43S preinitiation complex, which then scans the mRNA for the start codon to begin protein synthesis.[9] The modifications present in M7G(3'-OMe-5')pppA(2'-OMe) are designed to optimize this process. The 3'-O-methylation ensures a high proportion of correctly capped transcripts, while the 2'-O-methylation (Cap-1 structure) has been shown to enhance the binding of translation initiation factors, leading to higher protein yields.[]
The general pathway of cap-dependent translation initiation is illustrated in the following diagram.
Evasion of Innate Immunity
The host innate immune system has evolved mechanisms to detect foreign RNA, such as viral transcripts. The absence of a Cap-1 structure (i.e., having a Cap-0 structure) can be recognized by intracellular pattern recognition receptors, leading to an antiviral response. By incorporating a 2'-O-methylated nucleotide at the 5' end, mRNAs synthesized with M7G(3'-OMe-5')pppA(2'-OMe) mimic mature eukaryotic mRNAs, thereby reducing their immunogenicity. This is particularly important for in vivo applications of synthetic mRNA, such as in vaccines and therapeutics.
Experimental Protocols
M7G(3'-OMe-5')pppA(2'-OMe) is primarily used as a cap analog in the in vitro transcription of mRNA using bacteriophage RNA polymerases like T7, SP6, or T3.
In Vitro Transcription of Capped mRNA
Objective: To synthesize mRNA with a 5' Cap-1 structure using M7G(3'-OMe-5')pppA(2'-OMe).
Materials:
-
Linearized DNA template with a T7/SP6/T3 promoter
-
T7/SP6/T3 RNA Polymerase
-
Ribonucleotide solution (ATP, CTP, UTP)
-
GTP solution
-
M7G(3'-OMe-5')pppA(2'-OMe) solution
-
Transcription buffer
-
RNase inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
Purification kit for RNA
Protocol:
-
Transcription Reaction Setup:
-
Thaw all components on ice and vortex gently before use.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to final volume)
-
Transcription buffer (10X)
-
M7G(3'-OMe-5')pppA(2'-OMe)
-
ATP, CTP, UTP solution
-
GTP solution (Note: The ratio of cap analog to GTP is critical for capping efficiency. A common starting point is a 4:1 ratio of cap analog to GTP).
-
RNase inhibitor
-
Linearized DNA template
-
RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours. Longer incubation times may increase yield but can also lead to higher levels of aberrant transcripts.
-
-
DNase Treatment:
-
Add RNase-free DNase I to the reaction mixture to remove the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC, to remove unincorporated nucleotides, proteins, and DNA fragments.
-
-
Quality Control:
-
Assess the integrity and concentration of the purified mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel) and spectrophotometry (e.g., NanoDrop).
-
The capping efficiency can be determined using more advanced techniques like RNase H digestion assays or specific enzymatic assays.
-
The workflow for in vitro transcription using a cap analog is depicted below.
Quantitative Data Summary
While specific quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) is often proprietary or context-dependent (i.e., varies with the specific mRNA sequence and translation system), the table below provides a comparative summary of the expected performance of mRNAs synthesized with this analog compared to other capping methods. A related trinucleotide cap analog, m7GpppAmpG, has been shown to bind to eIF4E with a dissociation constant (KD) of 45.6 nM and achieve a capping efficiency of 90%.[10]
| Parameter | No Cap | Standard Cap (m7GpppG) | ARCA (Anti-Reverse Cap Analog) | M7G(3'-OMe-5')pppA(2'-OMe) |
| Capping Orientation | N/A | Mixed (Forward & Reverse) | Predominantly Forward | Predominantly Forward |
| Relative Translation Efficiency | Very Low | Moderate | High | Very High |
| mRNA Stability | Low | Moderate | Moderate | High |
| Immunogenicity | High | High (Cap-0) | High (Cap-0) | Low (Cap-1) |
Conclusion
M7G(3'-OMe-5')pppA(2'-OMe) represents an advanced generation of mRNA cap analogs that offers significant advantages for the synthesis of highly functional and stable mRNA. The strategic placement of 3'-O- and 2'-O-methyl groups ensures correct cap orientation, enhances translational efficiency, and reduces the innate immune response to synthetic mRNA. These features make it an indispensable tool for researchers and developers in the fields of molecular biology, vaccine development, and gene therapy, enabling the production of high-quality mRNA for a wide range of applications.
References
- 2. New England Biolabs, Inc. 3'-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | Fisher Scientific [fishersci.com]
- 3. Five-prime cap - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | The Genomist [thegenomist.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Function of m7G(3'-OMe-5')pppA(2'-OMe) in mRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability, translation efficiency, and immunogenicity. In higher eukaryotes, this cap is often modified with methylations on the N7 position of the terminal guanosine (B1672433) (m7G) and the 2'-O position of the first and second nucleotides (Cap 1 and Cap 2, respectively). The synthetic cap analogue m7G(3'-OMe-5')pppA(2'-OMe) is designed to mimic the natural Cap 2 structure, incorporating a 3'-O-methylation on the m7G to ensure correct orientation during in vitro transcription and a 2'-O-methylation on the first adenosine (B11128). This technical guide provides a comprehensive overview of the function of the m7G(3'-OMe-5')pppA(2'-OMe) cap analogue in mRNA, with a focus on its impact on translation, mRNA stability, and innate immune evasion. This document is intended for researchers, scientists, and drug development professionals working with mRNA therapeutics and vaccines.
Introduction to mRNA Capping and the Role of m7G(3'-OMe-5')pppA(2'-OMe)
Eukaryotic mRNAs undergo co-transcriptional modification at their 5' end to acquire a cap structure, which is essential for their lifecycle. The cap protects mRNA from degradation by 5' exonucleases, facilitates splicing and nuclear export, and is crucial for the recruitment of the translation initiation machinery. The most basic cap structure, Cap 0, consists of an N7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. In vertebrates, this structure is further methylated at the 2'-O position of the first nucleotide to form Cap 1, and often on the second nucleotide to form Cap 2.
The m7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analogue that mimics the Cap 2 structure. The 3'-O-methylation on the terminal m7G prevents it from being utilized as an initiator nucleotide by RNA polymerase, thus ensuring that it is incorporated only in the correct, forward orientation. The 2'-O-methylation on the adjacent adenosine is a key feature that confers specific functional properties to the mRNA.
Core Functions of the m7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue
Enhancement of mRNA Stability
The cap structure, in general, provides protection against exonucleolytic degradation. The 2'-O-methylation of the first and second nucleotides, as mimicked by m7G(3'-OMe-5')pppA(2'-OMe), offers additional protection against specific decapping enzymes.
One such enzyme is the decapping exonuclease DXO (also known as Dom3Z in mammals). DXO is involved in a 5' end mRNA quality control mechanism, degrading improperly capped or incompletely processed transcripts. Studies have shown that RNAs with a Cap 0 structure are susceptible to degradation by DXO, while those with a Cap 1 or Cap 2 structure are resistant. This resistance is due to a drastic reduction in the affinity of DXO for 2'-O-methylated RNA.[1][2][3][4]
Modulation of Translation Efficiency
The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex that initiates cap-dependent translation. The methylation status of the cap can influence the efficiency of translation initiation.
The presence of a 2'-O-methylation on the first nucleotide (Cap 1) generally enhances translation efficiency. However, the effect of the 2'-O-methylation on the second nucleotide (Cap 2), mimicked by m7G(3'-OMe-5')pppA(2'-OMe), appears to be cell-type specific. In some cell lines, the Cap 2 structure can lead to a significant increase in protein production, while in others it may have a neutral or even inhibitory effect. This suggests that the translational machinery's response to the Cap 2 structure is context-dependent and may be influenced by the specific protein factors present in different cell types.
Evasion of the Innate Immune Response
The innate immune system has evolved mechanisms to recognize foreign RNA, such as that from viral pathogens. One key feature that distinguishes "self" from "non-self" RNA is the presence of cap modifications. The pattern recognition receptor RIG-I can bind to 5'-triphosphorylated RNA and Cap 0 RNA, triggering an antiviral interferon response.
The 2'-O-methylation of the first nucleotide (Cap 1) is a critical modification that prevents recognition by RIG-I and other innate immune sensors, thereby allowing the mRNA to evade an immune response. The further methylation of the second nucleotide to form a Cap 2 structure, as mimicked by m7G(3'-OMe-5')pppA(2'-OMe), provides an additional layer of "self" recognition, further reducing the immunogenicity of the mRNA. This is a crucial consideration for the development of mRNA-based therapeutics and vaccines, where minimizing the innate immune response to the therapeutic mRNA is essential.[5]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of different cap structures on mRNA function.
Table 1: Relative Luciferase Expression from mRNAs with Different Cap Structures in Various Cell Lines
| Cell Line | Cap 0 | Cap 1 | Cap 2 |
| HEK293T | 1.00 | 1.52 | 1.35 |
| A549 | 1.00 | 1.21 | 1.15 |
| JAWSII | 1.00 | 2.89 | 0.87 |
Data is presented as relative light units (RLU) normalized to the expression from Cap 0 mRNA in each cell line. Data is conceptual and based on trends reported in the literature.
Table 2: Binding Affinity (Kd) of eIF4E for Different Cap Analogues
| Cap Analogue | Kd (nM) |
| m7GpppG (Cap 0) | 150 |
| m7GpppGm (Cap 1) | 120 |
| m7GpppAmpG | 45.6 |
Data is illustrative and represents typical binding affinities. Actual values can vary depending on the experimental conditions.[6]
Experimental Protocols
In Vitro Transcription of Capped mRNA
This protocol describes the synthesis of capped mRNA using a cap analogue such as m7G(3'-OMe-5')pppA(2'-OMe) in an in vitro transcription reaction with T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
NTP solution (10 mM each of ATP, CTP, UTP)
-
GTP solution (10 mM)
-
m7G(3'-OMe-5')pppA(2'-OMe) cap analogue solution (40 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
1 µg Linearized DNA template
-
2 µL 10 mM ATP
-
2 µL 10 mM CTP
-
2 µL 10 mM UTP
-
0.5 µL 10 mM GTP
-
4 µL 40 mM m7G(3'-OMe-5')pppA(2'-OMe) cap analogue
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the RNA concentration and assess its integrity by gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol is for measuring the translation efficiency of in vitro transcribed luciferase reporter mRNA in cultured cells.
Materials:
-
Cultured mammalian cells
-
In vitro transcribed luciferase mRNA with the desired cap structure
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-90% confluency.
-
On the day of transfection, prepare the transfection complexes. For each well, dilute 500 ng of capped luciferase mRNA into 25 µL of Opti-MEM. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the 50 µL transfection complex to each well containing cells in fresh culture medium.
-
Incubate the cells for the desired amount of time (e.g., 6, 12, or 24 hours).
-
To measure luciferase activity, wash the cells once with PBS.
-
Add 100 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration of the lysate or to a co-transfected control reporter.
DXO Decapping Assay
This protocol is for assessing the resistance of capped mRNA to the decapping enzyme DXO.[1][2][3][4][7]
Materials:
-
In vitro transcribed and 5'-radiolabeled capped RNA substrates (e.g., with Cap 0 and Cap 2)
-
Recombinant DXO enzyme
-
10x DXO Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC developing buffer (e.g., 0.75 M KH2PO4, pH 3.5)
-
Phosphorimager
Procedure:
-
Set up the decapping reactions on ice. For each reaction, combine:
-
Nuclease-free water to a final volume of 10 µL
-
1 µL 10x DXO Reaction Buffer
-
100 ng of 5'-radiolabeled capped RNA
-
X units of recombinant DXO enzyme
-
-
Incubate the reactions at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding an equal volume of 2x formamide (B127407) loading buffer.
-
Spot 1-2 µL of each reaction onto a TLC plate.
-
Develop the TLC plate in the developing buffer until the solvent front reaches the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager. The intact capped RNA will remain at the origin, while the cleaved cap dinucleotide will migrate up the plate.
Signaling Pathways and Experimental Workflows
Cap-Dependent Translation Initiation Pathway
The following diagram illustrates the key steps in cap-dependent translation initiation, highlighting the role of the m7G cap in recruiting the translation machinery.
Caption: Cap-dependent translation initiation pathway.
Innate Immune Recognition of mRNA
This diagram illustrates how the 2'-O-methylation of the mRNA cap helps in evading the innate immune response mediated by RIG-I.
Caption: Evasion of innate immune recognition by Cap 2 mRNA.
Experimental Workflow for Evaluating Cap Analogue Function
This workflow outlines the key experimental steps to characterize the function of a novel mRNA cap analogue.
Caption: Experimental workflow for cap analogue characterization.
Conclusion
The m7G(3'-OMe-5')pppA(2'-OMe) cap analogue is a powerful tool for the in vitro synthesis of mRNA with enhanced stability and reduced immunogenicity. Its ability to mimic the natural Cap 2 structure provides significant advantages for applications in mRNA therapeutics and vaccines. Understanding the cell-type specific effects of this cap analogue on translation is an important area for future research and will be critical for optimizing the design of mRNA-based drugs for specific therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the function of this and other novel cap analogues.
References
- 1. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 2. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 5. SARS-CoV-2 modifies the host's mRNA cap to evade an innate immunity response! [biosyn.com]
- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
The Role of M7G(3'-OMe-5')pppA(2'-OMe) in Driving Efficient and Evasion-Ready mRNA Translation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the efficacy and safety of these modalities being paramount. A critical determinant of an mRNA's performance is the structure of its 5' cap, a feature essential for translation initiation and protection against degradation. This technical guide delves into the mechanism of a sophisticated cap analog, M7G(3'-OMe-5')pppA(2'-OMe), in promoting robust and specific protein synthesis. This molecule, an anti-reverse cap analog (ARCA) with a Cap 1 structure, is engineered to overcome limitations of standard cap analogs, offering enhanced translational efficiency and the ability to evade the host's innate immune system. We will explore the biochemical underpinnings of its function, present comparative data on its performance, and provide detailed experimental protocols for its application, offering a comprehensive resource for scientists and professionals in the field.
Introduction to Cap-Dependent Translation Initiation
Eukaryotic translation initiation is a complex process orchestrated by a suite of eukaryotic initiation factors (eIFs). The majority of cellular mRNAs are translated via a cap-dependent mechanism, which is initiated by the recognition of the 7-methylguanosine (B147621) (m7G) cap at the 5' end of the mRNA by the cap-binding protein, eIF4E. This interaction is a rate-limiting step and serves as a major hub for translational control. The binding of eIF4E to the cap facilitates the recruitment of other initiation factors, including eIF4G and eIF4A, to form the eIF4F complex. This complex then unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing the 43S pre-initiation complex to scan for and recognize the start codon, thereby initiating protein synthesis.
The M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog: A Molecular Advantage
The M7G(3'-OMe-5')pppA(2'-OMe) molecule is a chemically modified cap analog designed to optimize the translation of in vitro transcribed (IVT) mRNA. It incorporates two key modifications that address common challenges in synthetic mRNA technology: a 3'-O-methylation on the m7G nucleotide and a 2'-O-methylation on the adjacent adenosine (B11128) nucleotide.
The Anti-Reverse Cap Analog (ARCA) Feature: Ensuring Correct Orientation
During in vitro transcription, standard cap analogs can be incorporated in two orientations: the correct, forward orientation (m7GpppN...) or an incorrect, reverse orientation (NpppG-m7...). The latter is translationally inactive. The 3'-O-methylation on the guanosine (B1672433) of M7G(3'-OMe-5')pppA(2'-OMe) blocks the 3'-hydroxyl group, preventing it from serving as an initiation site for RNA polymerase. This "anti-reverse" feature ensures that the cap analog is incorporated exclusively in the correct orientation, effectively doubling the population of translationally competent mRNA molecules produced.
The Cap 1 Structure: Evading Innate Immunity and Modulating Translation
The 2'-O-methylation of the first transcribed nucleotide, in this case, adenosine, results in a "Cap 1" structure. This modification is crucial for the mRNA to be recognized as "self" by the mammalian innate immune system. Unmethylated or "Cap 0" mRNAs can trigger an interferon response through recognition by pattern recognition receptors like RIG-I and IFIT proteins, leading to translational shutdown and potential inflammatory side effects. The presence of the Cap 1 structure in M7G(3'-OMe-5')pppA(2'-OMe) allows the synthetic mRNA to evade this immune surveillance. Furthermore, the 2'-O-methylation status can influence the level of protein production in a cell-type-specific manner.
Quantitative Analysis of M7G(3'-OMe-5')pppA(2'-OMe) Function
While specific quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) is not extensively available in the public domain, we can infer its performance based on studies of closely related ARCA and Cap 1 analogs. The following tables summarize representative data from the literature to provide a comparative perspective.
Table 1: Comparative Binding Affinities of Cap Analogs to eIF4E
| Cap Analog | Modification(s) | Association Constant (KAS) [M-1] x 105 | Dissociation Constant (Kd) [nM] | Reference |
| m7GpppG | Standard Cap 0 | 2.8 ± 0.2 | ~357 | [1] |
| m27,3'-OGp3G | ARCA (3'-O-Me) | 2.5 ± 0.2 | ~400 | [1] |
| m7GpppG-RNA oligo | Cap 0 on RNA | - | 561 | [2] |
| Capped RNA oligo (C) | Cap 0 on RNA | - | 196 | [2] |
| Capped RNA oligo (A) | Cap 0 on RNA | - | 114 | [2] |
| Capped RNA oligo (G) | Cap 0 on RNA | - | 108 | [2] |
Note: Data for M7G(3'-OMe-5')pppA(2'-OMe) is not explicitly available. The data presented is for structurally similar cap analogs to provide a basis for comparison. The affinity of eIF4E for capped RNA is generally higher than for free cap analogs, and the first transcribed nucleotide can influence this affinity.
Table 2: Relative Translational Efficiency of mRNAs with Different Cap Structures
| Cap Structure | Modification(s) | Relative Translation Efficiency (vs. m7GpppG) | Cell/System | Reference |
| m7GpppG | Standard Cap 0 | 1.0 | Rabbit Reticulocyte Lysate | [1] |
| m27,3'-OGp3G | ARCA (3'-O-Me) | ~1.5 - 2.0 | Rabbit Reticulocyte Lysate | [1] |
| m7Gpppm6AmpG | Cap 1 (N6, 2'-O-diMe) | Most efficient | Rabbit Reticulocyte Lysate | [3][4] |
| m7GpppApG | Cap 0 (Plant type) | Lowest efficiency | Rabbit Reticulocyte Lysate | [3][4] |
Note: This table provides a qualitative and semi-quantitative comparison based on available literature. The exact fold-increase in translation efficiency can vary depending on the specific mRNA sequence, the translation system used, and other experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the mechanism of M7G(3'-OMe-5')pppA(2'-OMe) in translation initiation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cap-dependent translation initiation pathway.
Caption: Experimental workflow for mRNA synthesis and analysis.
Detailed Experimental Protocols
In Vitro Transcription of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA
This protocol describes the synthesis of capped mRNA using a commercially available in vitro transcription kit.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest.
-
T7 RNA Polymerase kit (e.g., from New England Biolabs or Thermo Fisher Scientific).
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog solution (e.g., 40 mM).
-
NTP solution mix (ATP, CTP, UTP at 10 mM each; GTP at 2 mM).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
RNA purification kit or LiCl precipitation reagents.
Procedure:
-
Thaw all components on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL.
-
10X Reaction Buffer: 2 µL.
-
ATP, CTP, UTP solution (10 mM each): 2 µL each.
-
GTP solution (2 mM): 1.5 µL.
-
M7G(3'-OMe-5')pppA(2'-OMe) (40 mM): 1.5 µL (maintains a 4:1 ratio of cap analog to GTP).
-
Linearized DNA template: 1 µg.
-
RNase inhibitor: 1 µL.
-
T7 RNA Polymerase Mix: 2 µL.
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the synthesized mRNA using an appropriate RNA purification kit or by LiCl precipitation.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose (B213101) gel electrophoresis.
In Vitro Translation using a Luciferase Reporter Assay
This protocol outlines the assessment of translational efficiency of the capped mRNA using a luciferase reporter in a rabbit reticulocyte lysate system.[5]
Materials:
-
M7G(3'-OMe-5')pppA(2'-OMe) capped firefly luciferase mRNA (synthesized as described above).
-
Rabbit Reticulocyte Lysate (RRL) system (e.g., from Promega).
-
Amino acid mixture (minus methionine and leucine).
-
Luciferase Assay Reagent.
-
Luminometer.
-
Nuclease-free water.
Procedure:
-
Thaw the RRL on ice.
-
For each reaction, prepare a master mix on ice:
-
Rabbit Reticulocyte Lysate: 12.5 µL.
-
Amino Acid Mixture (minus Met, Leu): 0.5 µL.
-
RNase inhibitor: 0.5 µL.
-
Nuclease-free water: to a final volume of 25 µL (after adding mRNA).
-
-
Add 50-500 ng of the capped firefly luciferase mRNA to the master mix.
-
Incubate the reaction at 30°C for 90 minutes.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 5 µL of the translation reaction to a luminometer tube or a well of a 96-well plate.
-
Add 50 µL of the Luciferase Assay Reagent and immediately measure the luminescence in a luminometer.
-
Compare the luminescence values obtained from mRNAs synthesized with different cap analogs to determine their relative translational efficiencies.
eIF4E Binding Affinity Assay using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity of cap analogs to eIF4E.
Materials:
-
Purified recombinant eIF4E protein.
-
Fluorescently labeled cap analog (e.g., m7GTP-fluorescein).
-
Unlabeled cap analogs for competition (including M7G(3'-OMe-5')pppA(2'-OMe)).
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT).
-
Black, low-binding 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare a solution of eIF4E and the fluorescent cap analog in FP buffer at concentrations optimized for a stable FP signal (e.g., 100 nM eIF4E and 10 nM fluorescent cap analog).
-
Prepare serial dilutions of the unlabeled competitor cap analogs in FP buffer.
-
In a 384-well plate, add the eIF4E/fluorescent cap analog mixture to each well.
-
Add the serially diluted competitor cap analogs to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity of the competitor cap analog.
Conclusion
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog represents a significant advancement in synthetic mRNA technology. Its dual modifications, the 3'-O-methylated anti-reverse feature and the 2'-O-methylated Cap 1 structure, work in concert to maximize the translational output and minimize the immunogenicity of in vitro transcribed mRNA. For researchers and developers in the fields of mRNA vaccines, protein replacement therapies, and gene editing, the use of this and similar advanced cap analogs is a critical strategy for enhancing the potency and safety of their products. The experimental protocols provided herein offer a practical guide for the synthesis and functional characterization of mRNAs capped with this superior analog, facilitating further innovation and application in this exciting therapeutic modality.
References
- 1. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]
- 3. [PDF] Preparation of eukaryotic mRNA having differently methylated adenosine at the 5'-terminus and the effect of the methyl group in translation. | Semantic Scholar [semanticscholar.org]
- 4. Preparation of eukaryotic mRNA having differently methylated adenosine at the 5'-terminus and the effect of the methyl group in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
A Technical Guide to M7G(3'-OMe-5')pppA(2'-OMe): A Modified mRNA Cap Analog for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of mRNA-based therapeutics has been revolutionized by the development of novel cap analogs that enhance mRNA stability and translational efficiency. Among these, M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog, has emerged as a critical component in the design of highly effective mRNA vaccines and therapies. This technical guide provides an in-depth overview of the discovery, development, and application of M7G(3'-OMe-5')pppA(2'-OMe). We present a summary of its performance, detailed experimental protocols for its use, and a visualization of its interaction with the innate immune system, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Evolution of mRNA Cap Analogs
The 5' cap structure of eukaryotic mRNA, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is crucial for mRNA stability, transport, and translation initiation.[1] Early in vitro transcription methods for synthetic mRNA utilized simple m7G cap analogs. However, these often resulted in a significant portion of transcripts with a "reverse cap" orientation, rendering them translationally inactive.[2]
This limitation spurred the development of Anti-Reverse Cap Analogs (ARCAs), which incorporate a modification, such as a 3'-O-methylation on the m7G, to ensure correct orientation during transcription.[2] While ARCAs improved the yield of functional mRNA, the quest for even greater translational efficiency and the ability to mimic the natural Cap-1 structure (which includes a 2'-O-methylation on the first nucleotide) led to the development of trinucleotide cap analogs.[1] M7G(3'-OMe-5')pppA(2'-OMe), commercially known as CleanCap® Reagent AG (3' OMe), represents a significant advancement in this class of molecules.[3][4] This trinucleotide analog facilitates the co-transcriptional addition of a Cap-1 structure, leading to enhanced protein expression and reduced immunogenicity.[3][4]
Quantitative Performance Data
The primary advantage of M7G(3'-OMe-5')pppA(2'-OMe) lies in its ability to significantly boost protein expression from synthetic mRNA. The following tables summarize key quantitative data regarding its purity and in vivo performance compared to other cap analogs.
Table 1: Product Specifications
| Parameter | Specification | Source |
| Purity | ≥95% by HPLC | [] |
Table 2: In Vivo Luciferase Expression in Mice
mRNA encoding Firefly luciferase (FLuc) was capped with different analogs, formulated in lipid nanoparticles, and administered to mice. Luminescence was measured at various time points.
| Cap Analog | Peak Expression Time (hours) | Relative Luminescence at Peak (Normalized to ARCA) | Sustained Expression | Source |
| ARCA (Cap-0) | 3-6 | 1x | Low | [4] |
| CleanCap® AG (Cap-1) | 6 | >10x | Moderate | [4] |
| CleanCap® AG (3' OMe) (Cap-1) | 6 | >20x | High | [4] |
Note: The data indicates that M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG (3' OMe)) not only leads to the highest peak expression but also the most prolonged expression profile.[4]
Experimental Protocols
In Vitro Transcription with Co-transcriptional Capping using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is adapted from the TriLink BioTechnologies CleanCap® AG (3′ OMe) CleanScript™ IVT Kit and is suitable for generating high yields of Cap-1 structured mRNA.[3][6]
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
M7G(3'-OMe-5')pppA(2'-OMe) (e.g., CleanCap® Reagent AG (3' OMe))
-
ATP, CTP, GTP, UTP (or modified NTPs like N1-Methyl-Pseudouridine-5'-Triphosphate)
-
T7 RNA Polymerase Mix (e.g., AG CleanScribe™ RNA Polymerase Mix)
-
10X IVT Buffer (e.g., 10X AG CleanScript™ IVT Buffer)
-
Nuclease-free water
-
DNase I, RNase-free
-
RNA purification kit
Procedure:
-
Reaction Setup: Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X IVT Buffer | 2 µL | 1X |
| ATP, CTP, UTP (100 mM each) | 0.8 µL each | 4 mM each |
| GTP (100 mM) | 0.4 µL | 2 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 1.6 µL | 8 mM |
| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Incubation: Mix the components thoroughly by pipetting. Incubate the reaction at 37°C for 2-3 hours. A thermocycler with a heated lid is recommended to prevent evaporation.[6]
-
DNase Treatment: To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA cleanup kit according to the manufacturer's instructions.
HPLC Purification of RNA
For applications requiring highly pure mRNA, such as therapeutic use, High-Performance Liquid Chromatography (HPLC) is the recommended purification method. Ion-pair reversed-phase HPLC is effective for separating capped mRNA from uncapped species and other impurities.[7]
Materials:
-
HPLC system with a preparative column suitable for oligonucleotide separation (e.g., Agilent PLRP-S)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Crude, DNase-treated mRNA transcript
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale to determine the optimal gradient conditions for separating the full-length capped mRNA from shorter, uncapped, or degraded species.
-
Preparative Scale-Up: Scale up the optimized method to a preparative column.
-
Sample Loading: Dissolve the crude mRNA in Mobile Phase A and load it onto the column.
-
Gradient Elution: Elute the mRNA using a shallow gradient of increasing Mobile Phase B. The more hydrophobic, full-length capped mRNA will elute later than the more polar impurities.
-
Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC or gel electrophoresis. Pool the fractions that meet the desired purity specifications.
-
Desalting and Lyophilization: Desalt the pooled fractions and lyophilize to obtain the purified mRNA.
Mandatory Visualizations
Signaling Pathways
M7G(3'-OMe-5')pppA(2'-OMe) is designed to produce mRNA with a Cap-1 structure, which is crucial for evading recognition by the innate immune sensor RIG-I. The following diagram illustrates the RIG-I signaling pathway and the role of the cap structure in distinguishing "self" from "non-self" RNA.
Caption: RIG-I innate immune signaling pathway.
Experimental Workflows
The following diagram outlines the key steps in the production and purification of mRNA using M7G(3'-OMe-5')pppA(2'-OMe).
Caption: Workflow for Cap-1 mRNA synthesis.
Conclusion
M7G(3'-OMe-5')pppA(2'-OMe) represents a state-of-the-art solution for the co-transcriptional capping of synthetic mRNA, yielding a Cap-1 structure that significantly enhances translational efficiency and helps evade the innate immune response. The superior performance of mRNAs capped with this analog, as demonstrated by in vivo studies, underscores its importance for the development of next-generation mRNA vaccines and therapeutics. The detailed protocols and workflow diagrams provided in this guide offer a practical resource for researchers and drug development professionals seeking to leverage the full potential of this advanced cap analog. As the field of mRNA therapeutics continues to expand, the use of well-defined and highly efficient components like M7G(3'-OMe-5')pppA(2'-OMe) will be paramount to success.
References
- 1. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 2. researchgate.net [researchgate.net]
- 3. CleanCap® AG (3′ OMe) CleanScript™ IVT Kit - (K-7413) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. tebubio.com [tebubio.com]
- 7. agilent.com [agilent.com]
A Technical Guide to Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of co-transcriptional capping of messenger RNA (mRNA) using the synthetic cap analog, m7G(3'-OMe-5')pppA(2'-OMe). This modification is critical for the production of stable and translationally efficient mRNA, a cornerstone of mRNA-based therapeutics and vaccines. This document provides a comprehensive overview of the capping process, detailed experimental protocols, and an analysis of the functional significance of this specific cap structure.
Core Principles of Co-transcriptional Capping
Co-transcriptional capping is a streamlined method for producing 5'-capped mRNA in a single in vitro transcription (IVT) reaction.[1] Unlike post-transcriptional capping, which involves separate enzymatic steps, co-transcriptional capping incorporates a cap analog directly at the 5' end of the nascent RNA transcript.[1]
The m7G(3'-OMe-5')pppA(2'-OMe) analog is a dinucleotide cap analog designed to mimic the natural Cap-1 structure found in eukaryotic mRNA.[1] This structure is crucial for enhancing mRNA stability, promoting efficient translation initiation, and evading the innate immune system.[2][3]
Key Features of m7G(3'-OMe-5')pppA(2'-OMe):
-
7-methylguanosine (m7G): The m7G cap is essential for recognition by the eukaryotic initiation factor 4E (eIF4E), a key protein in the initiation of cap-dependent translation.[4]
-
3'-O-methylation of m7G: This modification prevents the cap analog from being incorporated in the reverse orientation during transcription, ensuring that nearly all capped transcripts are translatable.[3][5] This is a significant advantage over first-generation cap analogs that could be incorporated in either orientation, leading to a mixed population of functional and non-functional mRNAs.[3]
-
2'-O-methylation of Adenosine: The methyl group on the 2'-hydroxyl of the first transcribed nucleotide (adenosine in this analog) is characteristic of a Cap-1 structure. This modification helps the mRNA to be recognized as "self" by the cellular machinery, thereby reducing the innate immune response that can be triggered by foreign RNA.[2]
The overall process involves the T7, SP6, or T3 RNA polymerase initiating transcription with the cap analog instead of a standard GTP nucleotide.[5] The polymerase recognizes the dinucleotide as an initiator, leading to the synthesis of an mRNA molecule with the cap structure at its 5' terminus.
Quantitative Data Summary
The efficiency of co-transcriptional capping and the subsequent protein expression are critical parameters in the development of mRNA therapeutics. The use of advanced cap analogs like m7G(3'-OMe-5')pppA(2'-OMe) generally results in high capping efficiencies and robust protein expression.
| Parameter | Value/Observation | Reference(s) |
| Capping Efficiency | Typically >90-95% | [1] |
| Translational Efficiency | Significantly higher than uncapped or Cap-0 mRNA. Comparable to or exceeding that of other Cap-1 analogs. | [6] |
| Immune Response | The Cap-1 structure (containing 2'-O-methylation) reduces the innate immune response compared to Cap-0 structures. | [2] |
| eIF4E Binding | The m7G moiety is crucial for high-affinity binding to eIF4E. The kinetics of binding are complex and best described by a multi-step model. While specific quantitative data for the 3'-O-methylated m7G cap is not readily available, the modification is not expected to significantly hinder binding as the primary recognition is through the m7G face. | [2][7] |
Experimental Protocols
The following protocols provide a framework for performing co-transcriptional capping with m7G(3'-OMe-5')pppA(2'-OMe) and for analyzing the resulting capped mRNA.
Co-transcriptional Capping of mRNA using m7G(3'-OMe-5')pppA(2'-OMe)
This protocol is adapted from established methods for co-transcriptional capping with structurally similar cap analogs and may require optimization for specific templates and applications.[8][9]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
m7G(3'-OMe-5')pppA(2'-OMe) cap analog
-
ATP, CTP, UTP, and GTP solutions
-
Transcription Buffer (containing MgCl2, DTT, and spermidine)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I
-
RNA purification kit
Procedure:
-
Thaw Reagents: Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the Reaction: In a nuclease-free tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL.
| Component | Final Concentration | Example Volume (for 20 µL) |
| Nuclease-free water | - | To 20 µL |
| 10x Transcription Buffer | 1x | 2 µL |
| 100 mM ATP | 2 mM | 0.4 µL |
| 100 mM CTP | 2 mM | 0.4 µL |
| 100 mM UTP | 2 mM | 0.4 µL |
| 25 mM GTP | 0.5 mM | 0.4 µL |
| 25 mM m7G(3'-OMe-5')pppA(2'-OMe) | 2 mM | 1.6 µL |
| Linearized DNA Template | 50 ng/µL | 1 µg |
| RNase Inhibitor | 1 U/µL | 1 µL |
| T7 RNA Polymerase | 2.5 U/µL | 2 µL |
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Analysis of Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for determining the capping efficiency and confirming the identity of the cap structure.[10][11][12]
Materials:
-
Capped mRNA sample
-
Nuclease P1
-
Ammonium acetate (B1210297) buffer
-
LC-MS system equipped with a suitable column (e.g., C18)
Procedure:
-
Enzymatic Digestion: Digest a known amount of the purified mRNA with Nuclease P1. This enzyme cleaves the phosphodiester bonds in the RNA, releasing the 5' cap as a dinucleotide (m7GpppAm).
-
Sample Preparation: Prepare the digested sample for LC-MS analysis, which may involve a cleanup step to remove the enzyme and other buffer components.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The capped and uncapped species will be separated by the liquid chromatography column and detected by the mass spectrometer.
-
Data Analysis: Integrate the peak areas corresponding to the capped (m7G(3'-OMe-5')pppA(2'-OMe)) and uncapped (pppA) species. The capping efficiency is calculated as:
Capping Efficiency (%) = [Area(capped) / (Area(capped) + Area(uncapped))] * 100
Mandatory Visualizations
Co-transcriptional Capping Workflow
Caption: Workflow of co-transcriptional capping with m7G(3'-OMe-5')pppA(2'-OMe).
Cap-Dependent Translation Initiation Pathway
Caption: Simplified pathway of cap-dependent translation initiation.
Regulation of Cap Methylation Signaling
Caption: Signaling pathways influencing mRNA cap formation.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. neb.com [neb.com]
- 4. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Regulation of mRNA capping in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of binding the mRNA cap analogues to the translation initiation factor eIF4E under second-order reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sciex.com [sciex.com]
An In-depth Technical Guide on M7G(3'-OMe-5')pppA(2'-OMe) and its Interaction with Cap-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cap analog M7G(3'-OMe-5')pppA(2'-OMe), detailing its structure, its interaction with cap-binding proteins, and its role in the regulation of protein synthesis. We delve into the quantitative binding affinities of related cap analogs, provide detailed experimental protocols for studying these interactions, and illustrate the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, drug discovery, and mRNA therapeutics.
Introduction: The Critical Role of the 5' Cap in mRNA Function
In eukaryotic organisms, the 5' end of messenger RNA (mRNA) is modified with a unique cap structure, which is crucial for its stability, transport from the nucleus to the cytoplasm, and efficient translation into protein. The canonical cap structure, known as Cap-0, consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge (m7GpppN). This cap is recognized by a key protein, the eukaryotic translation initiation factor 4E (eIF4E), which is a component of the eIF4F complex. The binding of eIF4E to the cap is a rate-limiting step in cap-dependent translation initiation.[1][2]
Synthetic cap analogs are invaluable tools for studying and manipulating these processes. They can be used to inhibit cap-dependent translation, to affinity-purify cap-binding proteins, and to synthesize capped mRNAs in vitro for various applications, including mRNA-based therapeutics and vaccines.[3] M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified cap analog designed to enhance the translational properties of in vitro transcribed mRNA. This guide focuses on the unique features of this molecule and its interactions with the cellular machinery.
The Structure and Significance of M7G(3'-OMe-5')pppA(2'-OMe)
M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analog with two key modifications compared to the basic m7GpppA structure:
-
3'-O-methylation on the 7-methylguanosine (m7G) residue: This modification prevents the cap analog from being incorporated in the reverse orientation during in vitro transcription, a common issue with standard cap analogs. This "anti-reverse" feature ensures that a higher proportion of the synthesized mRNA is translationally active.[3] Notably, this type of modification has been shown to positively affect the overall level of translation and is utilized in current mRNA vaccines.[3]
-
2'-O-methylation on the adenosine (B11128) (A) residue: This modification mimics the natural Cap-1 structure found in higher eukaryotes. The 2'-O-methylation of the first transcribed nucleotide is known to play a role in distinguishing "self" from "non-self" RNA, thereby helping the mRNA to evade the innate immune response.[4]
These modifications collectively aim to produce in vitro transcribed mRNA with enhanced stability and translational efficiency.[5][6][7]
Interaction with Cap-Binding Proteins: A Quantitative Perspective
The binding affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. Another common metric is the IC50 value, which represents the concentration of a competitor that inhibits 50% of the binding of a labeled ligand.
Table 1: Binding Affinities of Various Cap Analogs to eIF4E
| Cap Analog | Modification(s) | Binding Affinity (Kd or IC50) | Reference |
| m7GpppG | Standard Cap-0 analog | Kd: ~0.1 - 4 µM | [8] |
| m7GTP | Mononucleotide cap analog | Kd: ~1.1 x 10⁻⁸ M | [9] |
| m7GMP | Mononucleotide cap analog | IC50: 16 µM | [10] |
| 3'-O-Me-m7GpppG (ARCA) | Anti-reverse modification | Higher affinity than m7GpppG | [11] |
| N2-modified ARCA analogs | N2 modification on m7G and ARCA | IC50: 1.7 µM for one analog | [12] |
| m7GpppAm | 2'-O-methylation on Adenosine | No significant change in eIF4E affinity | [4] |
Note: The binding affinities can vary depending on the experimental conditions (e.g., temperature, buffer composition).
Studies have shown that the 3'-O-methylation (ARCA) modification tends to increase the binding affinity for eIF4E.[11] Conversely, research indicates that 2'-O-methylation of the second nucleotide does not significantly influence the affinity of the transcript for eIF4E.[4] Based on these findings, it is reasonable to hypothesize that M7G(3'-OMe-5')pppA(2'-OMe) would exhibit a binding affinity for eIF4E that is at least comparable to, and likely slightly higher than, the standard m7GpppA cap analog.
Signaling Pathways Involving Cap-Binding Proteins
The interaction between the 5' cap and eIF4E is a central point of regulation for protein synthesis, governed by complex signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a key regulator of cap-dependent translation.[13][14][15][16]
When cellular conditions are favorable for growth, mTORC1 is active and phosphorylates the 4E-binding proteins (4E-BPs). This phosphorylation prevents 4E-BPs from binding to eIF4E. As a result, eIF4E is free to associate with eIF4G, a scaffolding protein, and eIF4A, an RNA helicase, to form the active eIF4F complex. This complex then recruits the 40S ribosomal subunit to the mRNA, initiating translation.[15]
Conversely, under conditions of cellular stress or nutrient limitation, mTORC1 is inhibited. This leads to the dephosphorylation of 4E-BPs, which then bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation.[15]
Experimental Protocols for Studying Cap Analog-Protein Interactions
Several biophysical techniques can be employed to quantitatively analyze the interaction between M7G(3'-OMe-5')pppA(2'-OMe) and cap-binding proteins. Below are detailed, generalized protocols for three common methods.
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. It is a powerful tool for determining binding affinities in solution.[10][17][18]
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled version of M7G(3'-OMe-5')pppA(2'-OMe). A common fluorescent tag is fluorescein.
-
Express and purify recombinant eIF4E protein. Ensure the protein is properly folded and active.
-
Prepare a suitable binding buffer, for example: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM DTT.
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed, low nanomolar concentration of the fluorescently labeled cap analog to each well.
-
Perform a serial dilution of the eIF4E protein and add increasing concentrations to the wells. Include a control with no eIF4E.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values as a function of the eIF4E concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[19][20]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the purified eIF4E and the M7G(3'-OMe-5')pppA(2'-OMe) solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT) to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the cap analog.
-
-
ITC Experiment:
-
Load the eIF4E solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the M7G(3'-OMe-5')pppA(2'-OMe) solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small, sequential injections of the cap analog into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the cap analog to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[21][22][23]
Experimental Workflow:
Detailed Methodology:
-
Chip Preparation:
-
Covalently immobilize purified eIF4E onto the surface of a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Block any remaining reactive sites on the chip surface to prevent non-specific binding.
-
-
Binding Measurement:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of increasing concentrations of M7G(3'-OMe-5')pppA(2'-OMe) over the chip surface to monitor the association phase.
-
Switch back to flowing the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the response units (RU) over time.
-
Fit the association and dissociation curves from the sensorgrams to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).
-
Conclusion and Future Directions
M7G(3'-OMe-5')pppA(2'-OMe) represents a sophisticated cap analog designed to enhance the efficacy of in vitro transcribed mRNA. Its "anti-reverse" 3'-O-methylation and "immune-evasive" 2'-O-methylation are key features that contribute to its potential for producing highly translatable and stable mRNA. While direct quantitative binding data for this specific molecule with cap-binding proteins remains to be fully elucidated in the literature, the available information on related analogs suggests a favorable interaction with eIF4E.
Future research should focus on the direct measurement of the binding kinetics and thermodynamics of M7G(3'-OMe-5')pppA(2'-OMe) with eIF4E and other cap-binding proteins using the techniques outlined in this guide. Such studies will provide a more complete understanding of the structure-activity relationship of modified cap analogs and will be invaluable for the rational design of even more effective mRNA-based therapeutics. Furthermore, investigating the impact of this cap analog on the interaction of eIF4E with its regulatory partners, such as eIF4G and 4E-BPs, will provide deeper insights into its mechanism of action in enhancing translation.
References
- 1. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CleanCap M6 inhibits decapping of exogenously delivered IVT mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mutant of eukaryotic protein synthesis initiation factor eIF4E(K119A) has an increased binding affinity for both m7G cap analogues and eIF4G peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 9. Eukaryotic translation initiation factor 4G (eIF4G) coordinates interactions with eIF4A, eIF4B, and eIF4E in binding and translation of the barley yellow dwarf virus 3′ cap-independent translation element (BTE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 20. Fluorescence studies on association of human translation initiation factor eIF4E with mRNA cap-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cooperative modulation by eIF4G of eIF4E-binding to the mRNA 5' cap in yeast involves a site partially shared by p20 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
The Critical Role of 3'-O-Methylation and 2'-O-Methylation in mRNA Cap Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its fate within the cell, influencing its stability, translation efficiency, and interaction with the host immune system. Chemical modifications to this cap structure, particularly 3'-O-methylation and 2'-O-methylation, have emerged as pivotal strategies in the design of synthetic mRNA for therapeutic and research applications. This technical guide provides an in-depth exploration of the significance of these modifications in cap analogues, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular processes.
The Significance of 3'-O-Methylation: Ensuring Correct Orientation and Enhancing Translation
The co-transcriptional capping of in vitro transcribed (IVT) mRNA often utilizes dinucleotide cap analogues such as m7GpppG. However, T7 RNA polymerase can incorporate this analogue in two orientations: the correct, forward orientation (m7G[5']ppp[5']G-RNA) and the incorrect, reverse orientation (G[5']ppp[5']m7G-RNA). The reverse-capped mRNAs are not efficiently translated, reducing the overall protein yield from a synthetic mRNA preparation.[1]
To overcome this, Anti-Reverse Cap Analogues (ARCA) were developed. The key innovation in ARCA is the methylation of the 3'-hydroxyl group of the 7-methylguanosine (B147621) (m7G) moiety.[1][2] This 3'-O-methylation blocks the initiation of transcription from the m7G nucleotide, forcing the RNA polymerase to initiate transcription exclusively from the guanosine (B1672433) nucleotide.[3] This ensures that nearly 100% of the capped mRNA molecules are in the correct orientation for translation.[4]
The direct consequence of enforcing a homogenous population of correctly oriented caps (B75204) is a significant increase in translational efficiency. Several studies have quantified this enhancement.
Quantitative Data: Impact of 3'-O-Methylation on Translation Efficiency
| Cap Analogue | Modification | Relative Translation Efficiency (Fold Increase vs. m7GpppG) | Reference |
| m7GpppG | Standard Cap | 1.0 | [4] |
| m2(7,3'-O)GpppG (ARCA) | 3'-O-methylation | ~2.2 | [5] |
| m2(7,2'-O)GpppG | 2'-O-methylation | ~1.6 | [5] |
| Modified ARCA Analogues | 3'-O-methylation with N2-benzyl modifications | Up to 1.72 | [4] |
Table 1: Comparison of relative translation efficiencies of mRNAs capped with standard and modified cap analogues in rabbit reticulocyte lysate systems.
The Significance of 2'-O-Methylation: Enhancing Stability and Evading Immune Detection
In eukaryotic organisms, the initial cap structure (Cap 0), containing only the m7G, is further modified by the methylation of the 2'-hydroxyl group of the first and sometimes the second nucleotide of the mRNA chain, forming Cap 1 and Cap 2 structures, respectively.[6] This 2'-O-methylation plays a crucial role in mRNA stability and in distinguishing "self" from "non-self" RNA, thereby preventing the activation of the innate immune system.[7]
Enhancing mRNA Stability by Preventing Decapping
The 2'-O-methylation of the first nucleotide (Cap 1) protects the mRNA from degradation by certain cellular nucleases. Specifically, the decapping exoribonuclease DXO (also known as Rai1) can degrade mRNAs with incomplete or unmodified caps (Cap 0), but is blocked by the presence of a 2'-O-methyl group.[4][6][8] This protection contributes to a longer half-life of the mRNA in the cellular environment, leading to sustained protein expression.
Quantitative Data: Effect of 2'-O-Methylation on mRNA Stability
| mRNA Cap Structure | Susceptibility to DXO-mediated Decapping | Reference |
| Cap 0 (m7GpppN) | Susceptible | [6][8] |
| Cap 1 (m7GpppNm) | Resistant | [6][8] |
| Cap 2 (m7GpppNmNm) | Resistant | [9] |
Table 2: Susceptibility of different mRNA cap structures to degradation by the decapping enzyme DXO.
Evading the Innate Immune Response
The innate immune system has evolved to recognize foreign RNA, such as that from viral infections. A key feature that distinguishes host mRNA from foreign RNA is the presence of the Cap 1 structure.[7] The protein IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1) can bind to mRNAs with a Cap 0 structure and inhibit their translation.[10] The 2'-O-methylation in Cap 1 sterically hinders the binding of IFIT1, allowing the mRNA to be translated efficiently without triggering an immune response.[7][10]
Quantitative Data: Impact of 2'-O-Methylation on Immunogenicity
| dsRNA 5' End Modification | Relative Immunogenicity (Induction of "defense response to virus" genes) | Reference |
| ppp-dsRNA (uncapped) | High | [11] |
| Cap0-dsRNA | Moderate | [11] |
| Cap1-dsRNA | Almost completely abolished | [11] |
| Cap2-dsRNA | Almost completely abolished | [11] |
Table 3: The effect of 5' cap methylation on the immunogenicity of double-stranded RNA (dsRNA) in A549 cells.
Experimental Protocols
In Vitro Transcription with Cap Analogues
This protocol describes the synthesis of capped mRNA using T7 RNA polymerase and co-transcriptional capping with either ARCA or trinucleotide cap analogues like CleanCap®.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution (ATP, CTP, UTP, GTP)
-
Cap analogue (e.g., ARCA, CleanCap® AG)
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to the final volume.
-
Transcription Buffer (to 1X).
-
NTP solution (final concentration of each NTP is typically 2-5 mM). When using ARCA, a 4:1 ratio of ARCA to GTP is often recommended.[12] For CleanCap®, follow the manufacturer's recommendations.
-
Cap analogue (final concentration varies, e.g., 4-6 mM for ARCA).
-
Linearized DNA template (0.5-1 µg).
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the mRNA concentration and assess its integrity by gel electrophoresis.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This protocol is for assessing the translational efficiency of capped mRNAs.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine or leucine (B10760876) for radiolabeling)
-
Radiolabeled amino acid (e.g., [35S]-methionine)
-
Capped mRNA transcript
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other components on ice.
-
Set up the translation reaction in a microfuge tube on ice. A typical 25 µL reaction includes:
-
17 µL Rabbit Reticulocyte Lysate.
-
1.25 µL 20X Translation Mix (containing amino acids, salts, and an energy source).
-
1 µL Radiolabeled amino acid.
-
1-2 µg of capped mRNA.
-
Nuclease-free water to 25 µL.
-
-
Mix the components gently and incubate at 30°C for 60-90 minutes.[13]
-
Stop the reaction by placing the tubes on ice or by adding a protein sample buffer.
-
Analyze the protein products by SDS-PAGE and autoradiography or by measuring the activity of a reporter protein (e.g., luciferase).
Nuclease P1 Protection Assay for Cap Structure Analysis
This assay can be used to confirm the presence and integrity of the 5' cap structure. Nuclease P1 cleaves single-stranded nucleic acids to 5'-mononucleotides but is blocked by the cap structure.
Materials:
-
Radiolabeled capped mRNA
-
Nuclease P1
-
Nuclease P1 Reaction Buffer
-
Thin Layer Chromatography (TLC) plate
-
TLC running buffer
Procedure:
-
Incubate the radiolabeled capped mRNA with Nuclease P1 in the reaction buffer at 37°C for a defined period.
-
As a control, incubate an uncapped RNA under the same conditions.
-
Stop the reaction by adding EDTA.
-
Spot the reaction products onto a TLC plate.
-
Develop the TLC plate using an appropriate running buffer to separate the digested nucleotides from the intact cap structure.
-
Visualize the results by autoradiography. The presence of a spot corresponding to the intact cap dinucleotide (e.g., m7GpppG) indicates a successful capping reaction.[14]
Visualizing the Molecular Pathways and Workflows
mRNA Capping and Translation Initiation Pathway
The following diagram illustrates the key steps in mRNA capping and how the cap structure is recognized during the initiation of translation.
Caption: Pathway of mRNA capping and translation initiation.
Experimental Workflow for Comparing Cap Analogue Efficiency
This diagram outlines the experimental workflow for synthesizing mRNAs with different cap analogues and comparing their translational efficiency.
Caption: Workflow for comparing cap analogue efficiency.
Logical Relationship of Cap Modifications and Biological Outcomes
This diagram illustrates the logical connections between 3'-O-methylation and 2'-O-methylation and their ultimate effects on mRNA function.
Caption: Logical flow of cap modifications to biological outcomes.
Conclusion
The strategic implementation of 3'-O-methylation and 2'-O-methylation in cap analogues represents a cornerstone of modern mRNA engineering. 3'-O-methylation, as exemplified by ARCA, is fundamental for maximizing the translational output of synthetic mRNA by ensuring its correct co-transcriptional orientation. Concurrently, 2'-O-methylation is indispensable for enhancing mRNA stability by conferring resistance to nuclease degradation and for minimizing the immunogenicity of the final product by enabling it to mimic endogenous host mRNA. A thorough understanding and application of these modifications are paramount for the successful development of next-generation mRNA-based therapeutics and vaccines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. neb-online.de [neb-online.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription using M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5' cap structure is a critical feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation. In vitro transcription (IVT) is a widely used technique to synthesize mRNA for various applications, including vaccines, therapeutics, and research. Co-transcriptional capping, where a cap analog is incorporated during the IVT reaction, is a common method to produce capped mRNA.
This document provides detailed application notes and protocols for the in vitro transcription of mRNA using the M7G(3'-OMe-5')pppA(2'-OMe) cap analog. This analog is a type of Anti-Reverse Cap Analog (ARCA) designed to be incorporated in the correct orientation, leading to a higher percentage of functional, capped mRNA. The 3'-O-methylation on the 7-methylguanosine (B147621) prevents it from being incorporated at the 5' end of the RNA transcript in the reverse orientation. Furthermore, the 2'-O-methylation on the adenosine (B11128) moiety results in the formation of a Cap 1 structure, which is known to enhance translational efficiency and reduce the innate immune response in vivo compared to the Cap 0 structure.
Principle of Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)
During in vitro transcription initiated by a phage RNA polymerase (e.g., T7, SP6), the cap analog M7G(3'-OMe-5')pppA(2'-OMe) competes with GTP for initiation of transcription. For this specific cap analog, the DNA template should ideally have a transcription start site that begins with an 'A'. The polymerase incorporates the cap analog at the 5' end of the nascent RNA transcript. The 3'-O-methylation on the m7G ensures that the polymerase can only initiate transcription from the adenosine nucleotide, forcing the cap analog into the correct forward orientation.[1] This results in an mRNA with a 5' cap structure that is readily recognized by the translation machinery.
Comparison of Capping Methods
A comparison of different co-transcriptional capping methods highlights the advantages of using advanced cap analogs like M7G(3'-OMe-5')pppA(2'-OMe), which is conceptually similar to modern trinucleotide capping reagents.
| Feature | Standard Cap Analog (m7GpppG) | ARCA (3'-O-Me-m7GpppG) | M7G(3'-OMe-5')pppA(2'-OMe) / CleanCap AU |
| Orientation | Forward and Reverse | Primarily Forward | Forward |
| Resulting Cap | Cap 0 | Cap 0 | Cap 1 |
| Capping Efficiency | ~40-60% | ~50-80%[2] | >95%[2][3] |
| Translational Efficiency | Moderate | High | Very High[4] |
| Immune Response | Potentially higher | Lower than standard cap | Lowest |
| Yield | Can be high | Lower due to reduced GTP[5] | High[3] |
Experimental Protocols
DNA Template Preparation
A high-quality, purified DNA template is crucial for a successful in vitro transcription reaction. The template can be a linearized plasmid or a PCR product.
-
Template Design: The DNA template must contain a T7 RNA polymerase promoter sequence followed by the desired RNA sequence. For use with M7G(3'-OMe-5')pppA(2'-OMe), the transcription initiation sequence should start with an Adenosine (A). For example, a suitable promoter and initiation site would be 5'-TAATACGACTCACTATAA ...-3', where the bold 'A' is the +1 nucleotide.
-
Linearization of Plasmid DNA: Plasmids should be completely linearized with a restriction enzyme that generates blunt or 5' overhangs. Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
PCR Product Template: If using a PCR product, it is recommended to use a high-fidelity DNA polymerase. The PCR product should be purified to remove primers, dNTPs, and polymerase.
In Vitro Transcription Reaction Setup
The following protocol is a general guideline for a 20 µL reaction. Optimization may be required depending on the specific template and desired yield.
Reaction Components:
| Component | Final Concentration | Volume for 20 µL Rxn |
| Nuclease-Free Water | To 20 µL | |
| 10X Transcription Buffer | 1X | 2 µL |
| ATP (100 mM) | 5 mM | 1 µL |
| CTP (100 mM) | 5 mM | 1 µL |
| UTP (100 mM) | 5 mM | 1 µL |
| GTP (100 mM) | 1.25 mM | 0.25 µL |
| M7G(3'-OMe-5')pppA(2'-OMe) (50 mM) | 5 mM | 2 µL |
| Linearized DNA Template | 50 µg/mL | X µL (e.g., 1 µg) |
| RNase Inhibitor (40 U/µL) | 1 U/µL | 0.5 µL |
| T7 RNA Polymerase | 2 µL |
Note: The recommended ratio of cap analog to GTP is 4:1.[6] Increasing this ratio can enhance capping efficiency but may decrease the overall RNA yield.[6]
Protocol:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Gently vortex and centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-Free Water
-
10X Transcription Buffer
-
NTPs (ATP, CTP, UTP, GTP)
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog
-
DNA Template
-
RNase Inhibitor
-
-
Mix the components by pipetting gently.
-
Add the T7 RNA Polymerase to the reaction mixture.
-
Mix thoroughly by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours. For transcripts longer than 2 kb, the incubation time can be extended.
DNase Treatment
To remove the DNA template, it is recommended to perform a DNase treatment following the transcription reaction.
-
Add 1 µL of RNase-free DNase I to the 20 µL transcription reaction.
-
Mix gently and incubate at 37°C for 15 minutes.
RNA Purification
Purify the synthesized mRNA to remove proteins, unincorporated nucleotides, and salts. This can be achieved using:
-
Column-based purification kits: Several commercially available kits are designed for RNA purification.
-
Lithium Chloride (LiCl) precipitation: This method is effective for precipitating RNA while leaving most unincorporated nucleotides in solution.
-
Phenol-chloroform extraction followed by ethanol precipitation.
RNA Quality Control
After purification, it is important to assess the quality and quantity of the synthesized mRNA.
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Integrity: Analyze the RNA integrity by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates high-quality, full-length mRNA.
-
Capping Efficiency: The capping efficiency can be determined using various methods, including RNase H digestion assays, specific enzyme-based assays, or LC-MS analysis of the 5' end of the RNA.
Diagrams
Caption: Experimental workflow for in vitro transcription.
Caption: Co-transcriptional capping mechanism.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low RNA Yield | - Inactive polymerase or RNase contamination.- Suboptimal nucleotide concentrations.- Poor quality DNA template. | - Use fresh enzymes and RNase-free techniques.- Optimize the ratio of cap analog to GTP.- Ensure the template is pure and intact. |
| RNA of Incorrect Size | - Incomplete transcription.- Template degradation.- N+1 addition by polymerase. | - Extend incubation time.- Check template integrity on a gel.- Gel purify the transcript to isolate the correct size. |
| Low Capping Efficiency | - Incorrect ratio of cap analog to GTP.- Suboptimal reaction conditions. | - Increase the cap analog to GTP ratio (e.g., 5:1 or higher).- Ensure optimal temperature and buffer conditions. |
| RNA Degradation | - RNase contamination. | - Use certified RNase-free water, tips, and tubes.- Wear gloves and work in a clean environment. |
Conclusion
The use of the M7G(3'-OMe-5')pppA(2'-OMe) cap analog in co-transcriptional capping offers a robust method to produce high-quality, translationally competent mRNA with a Cap 1 structure. This advanced cap analog ensures proper orientation and high capping efficiency, which are critical for the downstream applications of synthetic mRNA in research, diagnostics, and therapeutics. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can achieve reliable and efficient synthesis of capped mRNA.
References
Application Notes and Protocols for M7G(3'-OMe-5')pppA(2'-OMe) in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of high-quality messenger RNA (mRNA) for therapeutic and research applications requires careful consideration of the 5' cap structure. This terminal modification is critical for ensuring mRNA stability, efficient translation into protein, and avoiding activation of the innate immune system. M7G(3'-OMe-5')pppA(2'-OMe) is an advanced dinucleotide cap analog designed for co-transcriptional incorporation during in vitro transcription (IVT). It combines two essential structural modifications—a 3'-O-methyl group on the 7-methylguanosine (B147621) (m7G) and a 2'-O-methyl group on the adjacent adenosine—to produce a superior Cap-1 mRNA structure in a single step.
The 3'-O-methylation functions as an Anti-Reverse Cap Analog (ARCA), a modification that prevents the cap from being incorporated in an incorrect, non-functional orientation by T7 RNA polymerase. This ensures that a significantly higher percentage of the synthesized mRNA is translationally active. The 2'-O-methylation of the first transcribed nucleotide (adenosine, in this case) results in a Cap-1 structure. This modification is critical for marking the mRNA as "self" within mammalian cells, thereby preventing the activation of innate immune sensors like RIG-I and IFIT proteins, which would otherwise lead to an undesirable inflammatory response and reduced protein expression.[1]
These application notes provide a comprehensive guide to using M7G(3'-OMe-5')pppA(2'-OMe) for the synthesis of highly pure, stable, and translationally efficient Cap-1 mRNA.
Key Features and Advantages
-
High Capping Efficiency: The ARCA modification ensures near-quantitative incorporation in the correct orientation.
-
Formation of Cap-1 Structure: The 2'-O-methyl group helps the mRNA evade the innate immune system, reducing immunogenicity and enhancing protein expression in vivo.
-
Enhanced Translational Efficiency: By preventing reverse incorporation, a higher proportion of the mRNA transcripts are active, leading to increased protein yields compared to standard cap analogs.
-
Simplified Workflow: Achieves a Cap-1 structure co-transcriptionally, eliminating the need for a separate enzymatic capping and methylation step.
Data Presentation
The use of modified cap analogs significantly impacts the quality and functional performance of synthetic mRNA. The following tables summarize the expected performance benefits of incorporating an ARCA moiety and a Cap-1 structure, features combined in M7G(3'-OMe-5')pppA(2'-OMe).
Table 1: Comparison of Capping Efficiency and Orientation
| Cap Analog Type | Incorporation Orientation | Typical Capping Efficiency (Correct Orientation) | Reference |
| Standard m7GpppG | Forward & Reverse | ~50% | [2] |
| ARCA (Anti-Reverse Cap Analog) | Forward Only | >95% | [2] |
Table 2: Impact of Cap Structure on Translational Efficiency
| Cap Structure | Feature | Relative Translational Efficiency (Compared to Standard Cap-0) | Reference |
| Standard Cap-0 (from m7GpppG) | Prone to reverse incorporation | 1x | [3] |
| ARCA-derived Cap-0 | Correct orientation ensured | ~2-3x | [4] |
| Cap-1 Structure | Immune evasion, enhanced stability | Can be significantly higher, cell-type dependent | [5] |
Experimental Protocols
This section provides a detailed protocol for the co-transcriptional synthesis of mRNA using M7G(3'-OMe-5')pppA(2'-OMe).
DNA Template Preparation
For optimal initiation with M7G(3'-OMe-5')pppA(2'-OMe), the DNA template should be designed to have a T7 RNA polymerase promoter followed by a transcription start site beginning with "AG". The use of a linearized plasmid or a PCR product is recommended. The template must be free of RNase contamination and accurately quantified.
In Vitro Transcription (IVT) Reaction
The following protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed. It is crucial to assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine. All reagents should be nuclease-free.
Reagent Preparation:
-
Thaw all necessary components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Gently vortex and briefly centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.
IVT Reaction Setup (20 µL):
| Component | Volume | Final Concentration |
| 5x Transcription Buffer | 4 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| GTP (20 mM) | 2 µL | 2 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (40 mM) | 4 µL | 8 mM |
| Linearized DNA Template | X µL | 1 µg |
| T7 RNA Polymerase Mix | 2 µL | - |
| Nuclease-Free Water | Up to 20 µL | - |
| Total Volume | 20 µL |
Notes on Reagent Concentrations:
-
A 4:1 ratio of cap analog to GTP is recommended to maximize capping efficiency while maintaining a good RNA yield. Increasing this ratio further can enhance capping but may reduce the overall yield.[6]
-
Modified nucleotides (e.g., Pseudouridine-5'-Triphosphate, N1-methylpseudouridine-5'-Triphosphate) can be fully substituted for their canonical counterparts to further reduce immunogenicity and enhance stability.
Reaction Incubation:
-
Mix the components thoroughly by pipetting up and down.
-
Briefly centrifuge the tube to collect the reaction at the bottom.
-
Incubate at 37°C for 2 hours . For reactions longer than 60 minutes, using a thermocycler with a heated lid or a dry air incubator is recommended to prevent evaporation.
DNA Template Removal (DNase Treatment)
After incubation, it is essential to remove the DNA template.
-
Add 2 µL of RNase-free DNase I to the 20 µL IVT reaction.
-
Mix gently and incubate at 37°C for 15 minutes .
mRNA Purification
The synthesized mRNA should be purified to remove proteins, unincorporated nucleotides, and residual DNA fragments. Column-based purification kits (e.g., silica (B1680970) spin columns) or lithium chloride (LiCl) precipitation are common methods. Follow the manufacturer's protocol for the chosen purification method.
Quality Control
The integrity and concentration of the purified mRNA should be assessed.
-
Concentration: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Integrity: Analyze the mRNA on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-integrity mRNA.
Visualizations
Mechanism of Co-transcriptional Capping
The diagram below illustrates how M7G(3'-OMe-5')pppA(2'-OMe) is incorporated as the first nucleotide during transcription, ensuring the correct orientation and formation of a Cap-1 structure.
Experimental Workflow
This workflow outlines the key steps from DNA template preparation to purified, quality-controlled mRNA.
References
- 1. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap modulates protein expression in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb-online.de [neb-online.de]
Applications of M7G(3'-OMe-5')pppA(2'-OMe) in mRNA Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of vaccinology has been revolutionized by the advent of messenger RNA (mRNA) vaccines, a technology that has demonstrated remarkable efficacy and rapid development potential. A critical determinant of an mRNA vaccine's success lies in its structural design, which governs its stability, translational efficiency, and interaction with the host immune system. The 5' cap structure is a pivotal modification that orchestrates the fate of the mRNA molecule within the cell. This document provides a detailed overview of the applications of M7G(3'-OMe-5')pppA(2'-OMe), commonly known as the Anti-Reverse Cap Analog (ARCA), in the development of mRNA vaccines. ARCA represents a significant advancement in the co-transcriptional capping of in vitro transcribed (IVT) mRNA, ensuring the production of translationally competent and stable mRNA molecules.
Principle of ARCA in mRNA Synthesis
During in vitro transcription, standard dinucleotide cap analogs like m7GpppG can be incorporated in either the correct (forward) or incorrect (reverse) orientation by RNA polymerase. Only the forward orientation is recognized by the cellular translation machinery. The reverse incorporation leads to a significant fraction of non-functional mRNA, thereby reducing the overall protein yield.
ARCA was engineered to overcome this limitation. The methylation of the 3'-hydroxyl group of the 7-methylguanosine (B147621) (m7G) in ARCA prevents the RNA polymerase from using it for chain elongation, thus ensuring that the cap analog is incorporated exclusively in the correct forward orientation.[1] This results in a higher percentage of translationally active mRNA transcripts. ARCA produces a "Cap 0" structure, which is the basic cap structure found in eukaryotes.
Key Advantages of ARCA in mRNA Vaccine Development
-
Enhanced Translational Efficiency: By preventing reverse incorporation, ARCA significantly increases the proportion of correctly capped mRNA molecules, leading to a substantial enhancement in protein expression from the synthetic mRNA.[1][2] Studies have shown that ARCA-capped mRNAs can result in a two-fold or greater increase in protein yield compared to those capped with standard m7GpppG analogs.
-
Improved Capping Efficiency: Co-transcriptional capping with ARCA typically achieves capping efficiencies of 70-80%.[3] While newer technologies like CleanCap® offer higher efficiencies, ARCA provides a robust and cost-effective method for producing functionally capped mRNA.
-
Increased mRNA Stability: The 5' cap structure, including the one formed by ARCA, protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell and allowing for sustained antigen production.[4]
-
Reduced Innate Immunogenicity: Uncapped or improperly capped mRNA with an exposed 5'-triphosphate can be recognized as foreign by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I), leading to the activation of an innate immune response and the production of type I interferons.[5][6] This can lead to translational shutdown and potential adverse effects. Proper capping with ARCA helps the mRNA mimic endogenous transcripts, thereby evading this immune surveillance.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of ARCA in comparison to other capping methods.
Table 1: Comparison of Capping Efficiency and mRNA Yield
| Capping Method | Cap Structure | Capping Efficiency (%) | Relative mRNA Yield |
| m7GpppG (Standard) | Cap 0 | ~50% (in correct orientation) | Moderate |
| ARCA | Cap 0 | 70 - 80% | Moderate to High |
| Enzymatic Capping | Cap 0/Cap 1 | >95% | High |
| CleanCap® AG | Cap 1 | >95% | High |
Data compiled from multiple sources, including[3][][8][9].
Table 2: Comparison of Translational Efficiency
| Capping Method | Relative In Vitro Protein Expression (vs. Uncapped) | Relative In Vivo Protein Expression (vs. ARCA) |
| Uncapped | Baseline | - |
| m7GpppG (Standard) | ~10-fold | Lower |
| ARCA | ~20-fold or higher | Baseline |
| CleanCap® AG (Cap 1) | Higher than ARCA | Significantly Higher[10][11] |
Data compiled from multiple sources, including[2][11][12].
Table 3: eIF4E Binding Affinity for Different Cap Structures
| Cap Analog/Structure | Dissociation Constant (Kd) |
| m7GpppG | ~561 nM |
| Capped RNA Oligos | Significantly lower than m7GpppG (higher affinity) |
Signaling Pathways and Experimental Workflows
Innate Immune Recognition of mRNA
Uncapped or improperly capped mRNA can trigger an innate immune response through the activation of pattern recognition receptors like RIG-I. The following diagram illustrates this signaling pathway.
Caption: Innate immune signaling pathway activated by uncapped mRNA.
mRNA Translation Initiation
The 5' cap is crucial for the initiation of translation. The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is part of the eIF4F complex. This interaction is the first step in recruiting the ribosome to the mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. mRNA transfection of dendritic cells: synergistic effect of ARCA mRNA capping with Poly(A) chains in cis and in trans for a high protein expression level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]
M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA for Enhanced CRISPR/Cas9 Gene Editing
Application Notes for Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR/Cas9 has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material. A critical component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to the target DNA sequence. The efficiency, specificity, and stability of the sgRNA are paramount for successful gene editing outcomes. Chemical modifications to the sgRNA have emerged as a powerful strategy to enhance its performance. This document provides detailed application notes and protocols for the use of a specific 5' cap analog, M7G(3'-OMe-5')pppA(2'-OMe), in the synthesis of sgRNAs for CRISPR/Cas9 applications.
The M7G(3'-OMe-5')pppA(2'-OMe) cap is a trinucleotide analog designed to be incorporated at the 5' end of RNA during in vitro transcription. This modification mimics the natural cap structure of eukaryotic mRNA, which is crucial for RNA stability, transport, and translation. While traditionally used for mRNA synthesis, its application to sgRNA offers several potential advantages for CRISPR/Cas9-mediated gene editing. The 3'-O-methylation on the 7-methylguanosine (B147621) prevents reverse incorporation of the cap analog, ensuring a homogenous population of correctly capped sgRNAs. Furthermore, the 2'-O-methylation on the adenosine (B11128) residue can increase the nuclease resistance and stability of the sgRNA, potentially leading to improved editing efficiency and reduced off-target effects.[1][2]
Key Advantages of M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA:
-
Enhanced Stability: The 5' cap structure protects the sgRNA from exonuclease degradation, increasing its half-life within the cell. The 2'-O-methyl group further contributes to nuclease resistance.[1]
-
Improved On-Target Editing Efficiency: Increased stability can lead to a higher concentration of functional sgRNA available to form ribonucleoprotein (RNP) complexes with Cas9, resulting in more efficient cleavage at the target site.
-
Reduced Off-Target Effects: By enhancing the stability and delivery of the sgRNA, lower concentrations of the CRISPR/Cas9 components may be needed, which can help to minimize off-target cleavage.[3] Additionally, transient delivery of a more stable sgRNA/Cas9 RNP complex is known to reduce off-target events compared to plasmid-based expression systems.[4]
-
Homogenous sgRNA Population: The 3'-O-methylation of the m7G residue acts as an anti-reverse cap analog (ARCA), ensuring that the cap is incorporated in the correct orientation during in vitro transcription. This leads to a more uniform and functionally consistent batch of sgRNAs.[5]
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data based on the known benefits of sgRNA capping and chemical modifications. This data is intended to be illustrative of the potential improvements seen when using M7G(3'-OMe-5')pppA(2'-OMe) capped sgRNA compared to unmodified sgRNA and sgRNA with a standard ARCA cap.
Table 1: Comparison of On-Target Editing Efficiency (Indel Formation)
| sgRNA Modification | Target Gene | Cell Type | Transfection Method | Indel Frequency (%) |
| Unmodified sgRNA | HBB | HEK293T | Electroporation | 45 ± 5 |
| ARCA Capped sgRNA | HBB | HEK293T | Electroporation | 65 ± 4 |
| M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA | HBB | HEK293T | Electroporation | 75 ± 3 |
| Unmodified sgRNA | PD-1 | Primary T Cells | RNP Electroporation | 30 ± 6 |
| ARCA Capped sgRNA | PD-1 | Primary T Cells | RNP Electroporation | 50 ± 5 |
| M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA | PD-1 | Primary T Cells | RNP Electroporation | 60 ± 4 |
Table 2: Comparison of Off-Target Editing Events
| sgRNA Modification | On-Target Locus | Off-Target Site 1 (Indel %) | Off-Target Site 2 (Indel %) | Off-Target Site 3 (Indel %) |
| Unmodified sgRNA | VEGFA | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.1 ± 0.3 |
| ARCA Capped sgRNA | VEGFA | 1.2 ± 0.4 | 0.9 ± 0.3 | 0.5 ± 0.2 |
| M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA | VEGFA | 0.8 ± 0.3 | 0.5 ± 0.2 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: In Vitro Transcription of M7G(3'-OMe-5')pppA(2'-OMe) Capped sgRNA
This protocol describes the synthesis of sgRNA with a 5' cap using T7 RNA polymerase. It is adapted from standard in vitro transcription protocols for use with a trinucleotide cap analog.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the sgRNA sequence
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (20 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
DTT (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Template Preparation: The DNA template should be a linearized plasmid or a PCR product containing the T7 promoter followed by the desired sgRNA sequence. The template must be purified and free of RNases.
-
Transcription Reaction Setup: Assemble the following reaction components at room temperature in the order listed to avoid precipitation of the DNA template by spermidine (B129725) in the transcription buffer.
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, CTP, UTP (100 mM each) | 2 µL of each | 10 mM each |
| GTP (20 mM) | 1.5 µL | 1.5 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (40mM) | 3 µL | 6 mM |
| DTT (100 mM) | 2 µL | 10 mM |
| Linear DNA template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the sgRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the sgRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the sgRNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
Protocol 2: Formation and Delivery of Cas9/sgRNA Ribonucleoprotein (RNP) Complex
This protocol describes the formation of the Cas9/sgRNA RNP complex and its delivery into mammalian cells via electroporation.
Materials:
-
Purified Cas9 protein
-
M7G(3'-OMe-5')pppA(2'-OMe) capped sgRNA (from Protocol 1)
-
Nuclease-free PBS or electroporation buffer
-
Target mammalian cells
-
Electroporation system and cuvettes
Procedure:
-
RNP Complex Formation: a. In a sterile, nuclease-free microcentrifuge tube, dilute the Cas9 protein and the capped sgRNA in nuclease-free PBS or a suitable buffer. A molar ratio of 1:1.2 (Cas9:sgRNA) is recommended as a starting point. b. For a typical electroporation of 2 x 10^5 cells, use approximately 25 pmol of Cas9 protein and 30 pmol of sgRNA. c. Incubate the mixture at room temperature for 10-15 minutes to allow the RNP complex to form.
-
Cell Preparation: a. Harvest the target cells and wash them with PBS. b. Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 2 x 10^5 cells in 20 µL).
-
Electroporation: a. Add the pre-formed RNP complex to the cell suspension and mix gently. b. Transfer the cell/RNP mixture to an electroporation cuvette. c. Electroporate the cells using a pre-optimized program for your specific cell type.
-
Post-Electroporation Culture: a. Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate. b. Incubate the cells under standard conditions (37°C, 5% CO2).
-
Analysis of Gene Editing: a. Harvest the cells 48-72 hours post-transfection. b. Isolate genomic DNA. c. Amplify the target locus by PCR. d. Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as Sanger sequencing with TIDE/ICE analysis or next-generation sequencing.
Visualizations
Caption: Experimental workflow for CRISPR/Cas9 gene editing using capped sgRNA.
Caption: Logical relationship of M7G(3'-OMe-5')pppA(2'-OMe) in CRISPR/Cas9.
References
- 1. neb.com [neb.com]
- 2. Enhanced specificity and efficiency of the CRISPR/Cas9 system with optimized sgRNA parameters in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency [mdpi.com]
Application Notes and Protocols for M7G(3'-OMe-5')pppA(2'-OMe) in Cell-Free Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the modified cap analogue, M7G(3'-OMe-5')pppA(2'-OMe), in cell-free protein expression systems. This document outlines the rationale for its use, presents comparative data on its efficiency, and offers detailed protocols for its incorporation into your workflow, from in vitro transcription to protein synthesis.
Introduction
M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified mRNA cap analogue designed to enhance the efficiency of protein synthesis in vitro. The 5' cap structure is critical for the stability and translational efficiency of eukaryotic mRNA. Standard cap analogues can be incorporated in either a correct or reverse orientation during in vitro transcription, with only the correctly oriented cap being functional for translation initiation.
The M7G(3'-OMe-5')pppA(2'-OMe) analogue incorporates two key modifications to overcome this limitation and further boost protein yield:
-
3'-O-Methylation of 7-methylguanosine (B147621) (m7G): Similar to the Anti-Reverse Cap Analog (ARCA), this modification prevents the cap from being incorporated in the incorrect orientation, ensuring that a higher percentage of the synthesized mRNA is translationally active.
-
2'-O-Methylation of the adjacent Adenosine: This modification, naturally found in higher eukaryotes, can further increase translational efficiency and has been shown to help the mRNA evade the host's innate immune response in cellular systems, a factor that can be relevant even in cell-free systems containing cellular components.
These modifications collectively contribute to higher protein yields compared to uncapped mRNA or mRNA capped with standard cap analogues.
Data Presentation: Comparative Translational Efficiency
While direct head-to-head quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) against other cap analogues in cell-free systems is proprietary to specific manufacturers, the literature indicates a significant increase in protein expression with modified cap analogues. Generally, the use of anti-reverse cap analogues (ARCAs) can lead to a 1.3 to 3.4-fold increase in translation efficiency compared to the standard m7GpppG cap. The additional 2'-O-methylation is expected to further enhance this effect.
For illustrative purposes, the following table summarizes expected relative protein yields based on the type of 5' cap structure.
| 5' Cap Structure | Expected Relative Protein Yield (%) | Key Features |
| Uncapped | < 10% | Highly susceptible to degradation; inefficient translation initiation. |
| m7GpppG (Standard Cap) | 100% (Baseline) | Can be incorporated in both forward and reverse orientations. |
| ARCA (Anti-Reverse Cap Analog) | 150 - 250% | 3'-O-methylation ensures incorporation in the correct orientation. |
| M7G(3'-OMe-5')pppA(2'-OMe) | > 200% | Combines the benefits of ARCA with the enhanced translation and potential stability offered by 2'-O-methylation. |
Note: Actual yields may vary depending on the specific cell-free system, the mRNA template, and reaction conditions.
Experimental Protocols
This section provides a comprehensive protocol for the synthesis of mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe) and its subsequent use in a cell-free protein expression system.
Part 1: In Vitro Transcription with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is designed for a standard 20 µL transcription reaction. Reactions can be scaled up as needed.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
rNTP mix (ATP, CTP, UTP at 10 mM each)
-
GTP (10 mM)
-
M7G(3'-OMe-5')pppA(2'-OMe) (10 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
Procedure:
-
Thaw Reagents: Thaw all components on ice. Mix each component thoroughly by vortexing briefly and centrifuge to collect the contents at the bottom of the tube.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 | 1X |
| ATP (10 mM) | 2 | 1 mM |
| CTP (10 mM) | 2 | 1 mM |
| UTP (10 mM) | 2 | 1 mM |
| GTP (10 mM) | 0.5 | 0.25 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (10 mM) | 4 | 2 mM |
| Linearized DNA Template | X (up to 1 µg) | 50 ng/µL |
| RNase Inhibitor | 1 | - |
| T7 RNA Polymerase | 2 | - |
| Total Volume | 20 |
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized mRNA using a suitable RNA purification kit (e.g., spin column-based) or by lithium chloride precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel. A sharp band of the expected size should be visible.
Part 2: Cell-Free Protein Expression
This protocol provides a general guideline for using the synthesized capped mRNA in a commercially available cell-free protein expression system (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract). Refer to the manufacturer's instructions for the specific system for optimal performance.
Materials:
-
Purified mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe)
-
Cell-Free Expression System Master Mix (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract)
-
Amino Acid Mixture (containing all 20 amino acids)
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw the cell-free lysate and other components on ice.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components:
| Component | Volume (µL) | Final Concentration |
| Cell-Free Master Mix | X | As recommended |
| Amino Acid Mixture | X | As recommended |
| Purified Capped mRNA | X (0.5 - 1 µg) | 20-40 ng/µL |
| Nuclease-free water | Up to 25 µL | - |
| Total Volume | 25 |
-
Incubation: Mix the reaction gently and incubate at the recommended temperature (typically 25-30°C) for 60-90 minutes.
-
Analysis of Protein Expression: Analyze the synthesized protein using methods such as SDS-PAGE followed by Coomassie staining or autoradiography (if using radiolabeled amino acids), or by Western blotting for specific protein detection.
Visualizations
Cap-Dependent Translation Initiation Pathway
Caption: Overview of the cap-dependent translation initiation pathway.
Experimental Workflow for Cell-Free Protein Expression
Application Notes and Protocols for M7G(3'-OMe-5')pppA(2'-OMe)-Capped mRNA in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of highly stable and translationally efficient messenger RNA (mRNA) is paramount for the success of mRNA-based therapeutics and vaccines. The 5' cap structure is a critical determinant of mRNA fate in vivo, influencing its stability, translation initiation, and immunogenicity. M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog, is designed to co-transcriptionally generate a Cap1 structure, which is prevalent in higher eukaryotes. This modification has been shown to enhance protein expression and reduce the innate immune response compared to legacy capping methods.
These application notes provide a comprehensive overview and detailed protocols for utilizing M7G(3'-OMe-5')pppA(2'-OMe) for the synthesis of mRNA intended for in vivo research and preclinical development.
Advantages of M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog, commercially available as CleanCap® Reagent AG (3' OMe), offers several advantages for the generation of therapeutic-grade mRNA:
-
High Capping Efficiency: Co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) can achieve over 95% capping efficiency, ensuring a homogenous population of functional mRNA.[1][2][3][4]
-
Generation of Cap1 Structure: The analog facilitates the synthesis of a Cap1 structure, which includes a 2'-O-methylation on the first transcribed nucleotide. This modification is crucial for evading innate immune recognition by RIG-I, thereby reducing the immunogenicity of the mRNA.
-
Enhanced Translational Efficiency: The 3'-O-methylation on the 7-methylguanosine, a feature shared with Anti-Reverse Cap Analogs (ARCA), prevents reverse incorporation of the cap analog during in vitro transcription. This, combined with the Cap1 structure, leads to significantly higher and more sustained protein expression in vivo compared to traditional cap analogs like ARCA (which generates a Cap0 structure).[5][6][7]
-
Streamlined Workflow: As a co-transcriptional capping method, it simplifies the mRNA manufacturing process into a single-step reaction, saving time and reducing the number of purification steps compared to enzymatic capping methods.[1][2]
Data Presentation
In Vivo Performance of M7G(3'-OMe-5')pppA(2'-OMe)-Capped mRNA
The following tables summarize the comparative performance of Firefly Luciferase (FLuc) mRNA capped with different analogs after intravenous (IV) injection in mice. The data is based on studies comparing M7G(3'-OMe-5')pppA(2'-OMe) [CleanCap® AG (3' OMe)] with a standard Cap1 analog [CleanCap® AG] and a Cap0 analog [ARCA].
Table 1: In Vivo Luciferase Expression in Mice
| Cap Analog | Cap Structure | Peak Expression Time (Post-Injection) | Relative Protein Expression (Integrated Luminescence Signal) |
| M7G(3'-OMe-5')pppA(2'-OMe) | Cap1 | 6 hours | Highest |
| Standard Cap1 Analog | Cap1 | 6 hours | High |
| ARCA | Cap0 | 3-6 hours | Low |
Data adapted from TriLink BioTechnologies Technical Note. The integrated luminescent signal represents the total protein expression over the entire measurement period.[6]
Table 2: Qualitative Comparison of In Vivo mRNA Performance
| Feature | M7G(3'-OMe-5')pppA(2'-OMe) | Standard Cap1 Analog | ARCA (Cap0) |
| Onset of Expression | Quickest | Quick | Slower |
| Peak Expression Level | Highest | High | Low |
| Duration of Expression | Most Prolonged | Prolonged | Shorter |
| Systemic Distribution | Most Widespread | Widespread | Less Widespread |
| Capping Efficiency | >95% | >95% | ~70% |
| mRNA Yield (Crude) | High (~4-5 mg/mL) | High (~4-5 mg/mL) | Lower (~1.5 mg/mL) |
This table provides a qualitative summary based on available literature.[6][8]
Experimental Protocols
Protocol 1: In Vitro Transcription of mRNA with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is for a 100 µL co-transcriptional capping reaction. It is recommended to use a DNA template with a T7 promoter followed by an 'AG' initiation sequence for optimal performance with this cap analog.[3][9]
Materials:
-
Linearized DNA template (50 µg/mL for plasmid, 25 µg/mL for PCR product)
-
M7G(3'-OMe-5')pppA(2'-OMe) (100 mM stock)
-
ATP, CTP, GTP, UTP (100 mM stocks each)
-
10X Transcription Buffer
-
T7 RNA Polymerase Mix
-
Murine RNase Inhibitor (40 units/µL)
-
Yeast Inorganic Pyrophosphatase (0.1 units/µL)
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume for 100 µL Reaction | Final Concentration |
| Nuclease-free Water | Up to 100 µL | - |
| 10X Transcription Buffer | 10 µL | 1X |
| ATP (100 mM) | 5 µL | 5 mM |
| CTP (100 mM) | 5 µL | 5 mM |
| GTP (100 mM) | 5 µL | 5 mM |
| UTP (100 mM) | 5 µL | 5 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 4 µL | 4 mM |
| DNA template | X µL | 50 or 25 µg/mL |
| Murine RNase Inhibitor (40 units/µL) | 2.5 µL | 1 unit/µL |
| Yeast Inorganic Pyrophosphatase (0.1 units/µL) | 2.5 µL | - |
| T7 RNA Polymerase Mix | 10 µL | - |
| Total Volume | 100 µL |
-
Mix thoroughly by pipetting up and down and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 5 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
Protocol 2: mRNA Purification
Following in vitro transcription, the mRNA must be purified to remove unincorporated nucleotides, enzymes, and residual DNA fragments. A common method is silica-based column purification.
Materials:
-
RNA purification kit (e.g., with silica (B1680970) spin columns)
-
Binding, wash, and elution buffers (provided with the kit)
-
Ethanol (B145695) (as required by the kit)
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's protocol for the chosen RNA purification kit.
-
Typically, the in vitro transcription reaction is mixed with a binding buffer and ethanol.
-
The mixture is passed through a silica spin column, where the mRNA binds to the membrane.
-
The column is washed with wash buffers to remove contaminants.
-
The purified mRNA is eluted from the column with nuclease-free water.
-
Assess the quality and quantity of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis to confirm integrity.
Protocol 3: LNP Formulation of mRNA
For in vivo delivery, mRNA is typically encapsulated in lipid nanoparticles (LNPs) to protect it from degradation and facilitate cellular uptake.[10][11][]
Materials:
-
Purified mRNA
-
Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (organic phase)
-
Citrate (B86180) buffer (e.g., 10 mM, pH 4.0) containing the mRNA (aqueous phase)
-
Microfluidic mixing device
-
Dialysis cassettes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the organic lipid solution by mixing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare the aqueous mRNA solution by diluting the purified mRNA in citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the organic and aqueous phases into separate syringes and place them on the syringe pumps of the microfluidic device.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs encapsulating the mRNA.
-
Collect the resulting LNP-mRNA formulation.
-
Dialyze the LNP-mRNA formulation against PBS (pH 7.4) using a dialysis cassette to remove ethanol and raise the pH.
-
Characterize the LNP-mRNA for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 4: In Vivo Delivery and Protein Expression Analysis in Mice
This protocol describes the intravenous injection of LNP-formulated luciferase mRNA into mice and subsequent quantification of protein expression.
Materials:
-
LNP-formulated luciferase mRNA
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or a luminometer
-
Syringes and needles for injection and blood collection
Procedure:
-
Dilute the LNP-mRNA formulation in sterile PBS to the desired concentration. A typical dose is 1 mg/kg.[6]
-
Administer the LNP-mRNA to mice via tail vein injection.
-
At desired time points (e.g., 3, 6, 9, 12, 24, 48, and 96 hours post-injection), anesthetize the mice.[6]
-
Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).[6]
-
After approximately 10 minutes, measure the bioluminescence signal using an in vivo imaging system (IVIS).[6]
-
Quantify the luminescent signal (photons/second) from the whole body or specific organs to determine the level of luciferase expression.
Protocol 5: Assessment of Innate Immune Response
This protocol outlines the collection of serum and analysis of cytokine levels to evaluate the immunogenicity of the capped mRNA.
Materials:
-
Mice treated with LNP-mRNA
-
Blood collection tubes
-
Centrifuge
-
Cytokine ELISA kit (e.g., for mouse IFN-α and TNF-α)
-
ELISA plate reader
Procedure:
-
At a specified time point after LNP-mRNA injection (e.g., 6 hours for peak cytokine response), collect blood from the mice via cardiac puncture or another appropriate method.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
Perform a cytokine ELISA on the serum samples according to the manufacturer's protocol.[13][14][15][16] This typically involves:
-
Coating an ELISA plate with a capture antibody specific for the cytokine of interest.
-
Incubating the plate with the serum samples.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Measure the absorbance using an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
Caption: Overall experimental workflow for generating and testing M7G(3'-OMe-5')pppA(2'-OMe)-capped mRNA in vivo.
Caption: Simplified signaling pathway illustrating the reduced immunogenicity of Cap1 mRNA compared to Cap0 mRNA.
References
- 1. abacusdx.com [abacusdx.com]
- 2. CleanCap® AG (3′ OMe) CleanScript™ IVT Kit - (K-7413) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Trilink Bio Technologies Inc CleanCap Reagent AG (3' OMe), 1 µmole, Quantity: | Fisher Scientific [fishersci.com]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Frontiers | Technological breakthroughs and advancements in the application of mRNA vaccines: a comprehensive exploration and future prospects [frontiersin.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. neb.com [neb.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 11. Lipid Nanoparticle (LNP) formulation of mRNA and validation [bio-protocol.org]
- 13. Mouse-cytokine-elisa-kit | Sigma-Aldrich [sigmaaldrich.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. h-h-c.com [h-h-c.com]
Application Notes and Protocols for M7G(3'-OMe-5')pppA(2'-OMe) in RNA-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its fate within the cell, influencing stability, splicing, nuclear export, and, most notably, the initiation of translation. The cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. Further modifications, such as methylation at the 2'-O position of the first and second nucleotides (Cap 1 and Cap 2, respectively), play crucial roles in distinguishing self from non-self RNA and enhancing translation efficiency.
M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic dinucleotide cap analog that mimics the Cap 1 structure. The 3'-O-methylation on the m7G moiety prevents it from being incorporated in the reverse orientation during in vitro transcription, ensuring that a higher percentage of the resulting mRNA is functional. The 2'-O-methylation on the adenosine (B11128) residue enhances the mRNA's translational efficiency and reduces its immunogenicity, making it an invaluable tool for various applications, including mRNA vaccine development, CRISPR/Cas9 gene editing, and detailed studies of RNA-protein interactions.[1]
These application notes provide a comprehensive overview of the use of M7G(3'-OMe-5')pppA(2'-OMe) in studying RNA-protein interactions, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of Cap Analog-Protein Interactions
The affinity of cap-binding proteins for various cap structures is a key parameter in understanding the regulation of mRNA translation. Below is a summary of representative binding affinities. While specific data for M7G(3'-OMe-5')pppA(2'-OMe) is not always available in the literature, data for structurally similar cap analogs provides a valuable reference.
| Cap Analog/RNA | Binding Protein | Technique | Dissociation Constant (Kd) | Reference |
| m7GpppA | Eukaryotic Initiation Factor 4E (eIF4E) | Fluorescence Spectroscopy | ~10-fold higher affinity than m7GTP | [2] |
| m7GpppG | Eukaryotic Initiation Factor 4E (eIF4E) | Isothermal Titration Calorimetry (ITC) | Varies with temperature, enthalpy-driven | [3] |
| 7MeGpppAC20 | SARS-CoV-2 nsp16/nsp10 complex | Isothermal Titration Calorimetry (ITC) | 5.8 ± 0.8 μM | [1] |
| m7G capped 5' UTRs | Eukaryotic Initiation Factor 4E (eIF4E) | Fluorescence Anisotropy | Dependent on RNA sequence and presence of 4E-BP1 | [4] |
Signaling Pathways and Experimental Workflows
Cap-Dependent Translation Initiation Pathway
The initiation of translation of most eukaryotic mRNAs is dependent on the recognition of the 5' cap structure by the eukaryotic initiation factor 4E (eIF4E). This interaction is a critical regulatory node, influenced by upstream signaling pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways.
Caption: Signaling pathways regulating cap-dependent translation initiation.
SARS-CoV-2 mRNA Cap Methylation Workflow
The SARS-CoV-2 virus utilizes a sophisticated mechanism to cap its viral mRNAs, mimicking the host cell's mRNA to evade the innate immune response and ensure efficient translation of viral proteins. The non-structural proteins nsp10 and nsp16 form a complex that catalyzes the 2'-O-methylation of the first nucleotide of the viral RNA, a critical step in forming the Cap 1 structure. M7G(3'-OMe-5')pppA(2'-OMe) can be used to study the binding and inhibition of this complex.
Caption: SARS-CoV-2 viral mRNA cap methylation pathway.
Experimental Protocols
Protocol 1: In Vitro Transcription of Capped RNA with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol describes the synthesis of 5'-capped RNA using T7 RNA polymerase and the M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog
-
NTP solution mix (ATP, CTP, UTP, GTP)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 µL 1X 100 mM DTT 2 µL 10 mM 25 mM NTPs (each) 2 µL 2.5 mM 40 mM M7G(3'-OMe-5')pppA(2'-OMe) 2 µL 4 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the capped RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcribed RNA by gel electrophoresis on a denaturing agarose (B213101) or polyacrylamide gel.
-
Protocol 2: RNA Pulldown Assay with Biotinylated Capped RNA
This protocol outlines the use of in vitro transcribed, biotinylated RNA containing the M7G(3'-OMe-5')pppA(2'-OMe) cap to identify interacting proteins from a cell lysate.
Materials:
-
Biotin-16-UTP
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (Binding buffer with lower salt concentration, e.g., 100 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Synthesis of Biotinylated Capped RNA:
-
Follow Protocol 1 for in vitro transcription, but in the NTP mix, substitute a portion of the UTP with Biotin-16-UTP (e.g., a 1:3 ratio of Biotin-16-UTP to UTP).
-
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads and wash them twice with binding buffer.
-
-
RNA Immobilization:
-
Incubate the biotinylated capped RNA with the washed beads for 30-60 minutes at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
-
Wash the beads with binding buffer to remove unbound RNA.
-
-
Protein Binding:
-
Add the cell lysate to the RNA-coated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer to remove non-specific protein binders.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific proteins of interest, or by mass spectrometry for unbiased identification of interacting partners.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect RNA-protein interactions based on the altered migration of an RNA-protein complex in a non-denaturing gel compared to free RNA.
Materials:
-
Fluorescently labeled or radiolabeled capped RNA (synthesized as in Protocol 1, incorporating a fluorescent or radioactive nucleotide)
-
Purified protein of interest
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel
-
TBE buffer
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled capped RNA probe with increasing concentrations of the purified protein in binding buffer.
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
If using a fluorescently labeled probe, visualize the bands using a fluorescence imager.
-
If using a radiolabeled probe, expose the gel to a phosphor screen or X-ray film.
-
A "shift" in the migration of the labeled RNA indicates the formation of an RNA-protein complex.
-
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. Here, we describe the immobilization of a biotinylated capped RNA to a streptavidin-coated sensor chip to measure the binding kinetics of a protein analyte.
Materials:
-
SPR instrument and streptavidin-coated sensor chip
-
Biotinylated capped RNA (from Protocol 2)
-
Purified protein of interest (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Chip Preparation:
-
Prime the SPR instrument with running buffer.
-
Condition the streptavidin-coated sensor chip according to the manufacturer's instructions.
-
-
Ligand Immobilization:
-
Inject the biotinylated capped RNA over the sensor surface at a low flow rate to allow for capture by the streptavidin.
-
Aim for a low immobilization level to avoid mass transport limitations.
-
-
Analyte Binding:
-
Inject a series of increasing concentrations of the protein analyte over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration (Optional):
-
If the interaction is strong, inject a regeneration solution to remove the bound analyte before the next injection. The appropriate regeneration solution needs to be empirically determined.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The synthetic cap analog M7G(3'-OMe-5')pppA(2'-OMe) is a powerful tool for investigating the intricate interactions between the mRNA 5' cap and its associated proteins. Its unique modifications enhance the stability and translational efficiency of in vitro transcribed RNA, making it ideal for a range of applications from basic research to therapeutic development. The protocols and data presented here provide a solid foundation for researchers to employ this valuable reagent in their studies of RNA-protein interactions, ultimately contributing to a deeper understanding of gene expression regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and thermodynamic behavior of eukaryotic initiation factor 4E in supramolecular formation with 4E-binding protein 1 and mRNA cap analogue, studied by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive heat capacity change upon specific binding of translation initiation factor eIF4E to mRNA 5' cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes & Protocols: High-Throughput Screening for Modulators of mRNA Cap-Binding Proteins
Topic: High-Throughput Screening (HTS) Assays Utilizing M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 5' cap structure of eukaryotic mRNA is essential for its stability, transport, and efficient translation into protein. This cap, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is a critical recognition site for the eukaryotic translation initiation factor 4E (eIF4E). The interaction between eIF4E and the mRNA cap is a rate-limiting step in cap-dependent translation initiation. In many cancers, eIF4E is overexpressed, leading to the selective translation of mRNAs encoding oncoproteins involved in cell growth, proliferation, and metastasis.[1][2] Consequently, inhibiting the eIF4E-cap interaction presents a promising therapeutic strategy.
Modified cap analogs, such as M7G(3'-OMe-5')pppA(2'-OMe), are designed to enhance mRNA stability and translation efficiency by mimicking the natural Cap-1 structure, which can help evade innate immune responses. In the context of HTS, biotinylated or fluorophore-conjugated versions of such cap analogs serve as powerful tools to probe the eIF4E-cap binding pocket and screen for small molecule inhibitors. This document provides detailed protocols for two common HTS platforms, Fluorescence Polarization (FP) and AlphaScreen, adapted for the discovery of eIF4E inhibitors.
I. Featured Assays for eIF4E Inhibitor Screening
Two primary biochemical assay formats are presented that are well-suited for high-throughput screening of inhibitors targeting the eIF4E-cap interaction.[1][2][3]
-
Fluorescence Polarization (FP) Competition Assay: This assay measures the change in the rotational speed of a fluorescently-labeled cap analog upon binding to the eIF4E protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the FP signal, which can be readily detected.[1][4]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competition Assay: This bead-based assay utilizes the interaction between a donor and an acceptor bead.[5] When a biotinylated cap analog bound to a streptavidin-coated donor bead interacts with a His-tagged eIF4E protein bound to a Nickel-chelate acceptor bead, a luminescent signal is generated.[6][7] Compounds that inhibit the interaction prevent the beads from coming into proximity, leading to a loss of signal.
Data Presentation: Assay Performance & Compound Profiling
The following tables summarize typical quantitative data obtained during assay development and a hypothetical screening campaign.
Table 1: Assay Quality & Performance Metrics
| Parameter | Fluorescence Polarization (FP) | AlphaScreen | Typical Range |
| Probe/Tracer | Fluorescein-Cap Analog | Biotin-Cap Analog | - |
| Probe Concentration | 10 nM | 10 - 30 nM | 1 - 50 nM |
| eIF4E Concentration | 50 nM | 20 - 40 nM | 10 - 100 nM |
| Signal-to-Background (S/B) | 4 - 6 | 100 - 300 | > 3 |
| Z'-factor | 0.78 | 0.85 | > 0.5 |
| DMSO Tolerance | < 1% | < 1% | < 1-2% |
Table 2: Profile of Known eIF4E Inhibitors (Hypothetical Data)
| Compound | IC50 (FP Assay) | IC50 (AlphaScreen Assay) | Notes |
| m7GTP (Control) | 1.5 µM | 2.0 µM | Natural ligand, acts as a competitive inhibitor. |
| 4EGI-1 | 25 µM | 30 µM | Known allosteric inhibitor of the eIF4E/eIF4G interaction.[8] |
| Compound X | 5.2 µM | 6.1 µM | A hit from a primary screening campaign. |
| Compound Y | > 100 µM | > 100 µM | Inactive compound. |
II. Experimental Protocols & Methodologies
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to screen for inhibitors of the interaction between eIF4E and a fluorescently-labeled M7G-cap analog.
A. Materials & Reagents:
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human eIF4E Protein: Purified, with a known concentration.
-
Fluorescent Cap Analog Probe: A derivative of M7G(3'-OMe-5')pppA(2'-OMe) conjugated to a fluorophore (e.g., FITC or TAMRA).
-
Test Compounds: Small molecules dissolved in 100% DMSO.
-
Control Inhibitor: m7GTP.
-
Assay Plates: Black, low-volume 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
B. Experimental Procedure:
-
Compound Plating: Dispense 100 nL of test compounds from the library plates into the assay plate wells using an acoustic liquid handler. For controls, add DMSO (negative control) or a dilution series of m7GTP (positive control).
-
eIF4E-Probe Mix Preparation: Prepare a master mix containing the eIF4E protein and the fluorescent cap analog probe in assay buffer. The final concentration of eIF4E should be its measured EC50 value (the concentration required to achieve 50% of the maximal binding), and the probe concentration should be low (e.g., 10 nM) to ensure it is mostly bound.
-
Dispensing Reagents: Add 10 µL of the eIF4E-probe mix to each well of the assay plate containing the pre-spotted compounds.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
C. Data Analysis:
-
Normalize the data using the high (DMSO only) and low (saturating concentration of control inhibitor) signal controls.
-
Calculate the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.
Protocol 2: AlphaScreen Competition Assay
This protocol details a bead-based proximity assay for screening inhibitors of the eIF4E-cap interaction.
A. Materials & Reagents:
-
Assay Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.1% Tween-20.[9]
-
Recombinant His-tagged eIF4E Protein: Purified, with a known concentration.
-
Biotinylated Cap Analog Probe: A derivative of M7G(3'-OMe-5')pppA(2'-OMe) conjugated to biotin.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Test Compounds: Small molecules dissolved in 100% DMSO.
-
Assay Plates: White, opaque 384-well microplates.
-
Plate Reader: An Alpha-enabled multilabel reader.
B. Experimental Procedure:
-
Compound Plating: Dispense 100 nL of test compounds into the assay plate wells.
-
Reagent Preparation:
-
Dilute His-tagged eIF4E and the biotinylated cap analog probe in assay buffer to 2x the final desired concentration.
-
Dilute the Streptavidin Donor and Ni-NTA Acceptor beads in assay buffer in subdued light.[6]
-
-
Reagent Addition (Order of Addition):
-
Add 5 µL of the His-tagged eIF4E solution to each well.
-
Add 5 µL of the biotinylated cap analog probe solution to each well.
-
-
Incubation 1: Seal the plate, gently agitate, and incubate for 30 minutes at room temperature.
-
Bead Addition: Add 10 µL of the mixed AlphaScreen beads solution to each well under subdued lighting conditions.
-
Incubation 2: Seal the plate, protect from light, and incubate for 60-90 minutes at room temperature.[6]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader, measuring the signal at 520-620 nm.
C. Data Analysis:
-
Normalize the data using high (DMSO only) and low (saturating m7GTP) signal controls.
-
Calculate the percent inhibition for each test compound.
-
Determine IC50 values for active compounds by plotting the dose-response curves as described for the FP assay.
III. Mandatory Visualizations
Signaling Pathway Diagram
Caption: eIF4E-mediated translation initiation pathway and point of inhibition.
Experimental Workflow Diagrams
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Caption: Workflow for the AlphaScreen competition assay.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. CRISPR RiPCA for Investigating eIF4E-m7GpppX Capped mRNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlphaScreen protein-protein interaction assay. [bio-protocol.org]
Synthesis of High-Quality Long-Chain mRNA using M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of mRNA-based therapeutics and vaccines relies on the efficient synthesis of long-chain messenger RNA (mRNA) that is both stable and highly translatable, while also minimizing innate immune responses. A critical determinant of these attributes is the 5' cap structure. This document provides detailed application notes and protocols for the synthesis of long-chain mRNA using the advanced cap analog, M7G(3'-OMe-5')pppA(2'-OMe). This trinucleotide cap analog is designed to be incorporated co-transcriptionally, yielding a Cap-1 structure which has been shown to enhance translation efficiency and reduce immunogenicity compared to standard cap analogs.
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog offers two key modifications: a 3'-O-methylation on the 7-methylguanosine (B147621) (m7G) to prevent reverse incorporation during in vitro transcription (a feature of Anti-Reverse Cap Analogs or ARCAs), and a 2'-O-methylation on the adjacent adenosine, which is characteristic of a natural Cap-1 structure. The presence of the Cap-1 structure is crucial for evading recognition by innate immune sensors such as RIG-I, thereby reducing the potential for inflammatory side effects.
Advantages of M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
The use of M7G(3'-OMe-5')pppA(2'-OMe) in the synthesis of long-chain mRNA provides several advantages over traditional capping methods:
-
High Capping Efficiency: Co-transcriptional capping with trinucleotide analogs can achieve high capping efficiencies, often exceeding 90%.[]
-
Enhanced Translation Efficiency: The presence of a natural Cap-1 structure has been demonstrated to significantly increase the translational output from the mRNA transcript. While direct data for this specific analog is proprietary, similar advanced trinucleotide cap analogs have shown notable improvements. For instance, a propargyl-modified trinucleotide cap analog demonstrated an approximate 1.3-fold increase in translation efficiency compared to a standard GAG trinucleotide cap.[2]
-
Reduced Immunogenicity: The 2'-O-methylated Cap-1 structure is a key feature of "self" mRNA in eukaryotic cells, which helps to avoid activation of the innate immune system. This modification has been shown to abrogate signaling through the RIG-I pathway, a key sensor of viral and in vitro transcribed RNA.[3][]
-
Improved mRNA Stability: The 5' cap structure, in general, protects mRNA from degradation by 5' exonucleases, thereby increasing its half-life and the overall yield of protein expression. The optimized structure of advanced cap analogs contributes to this stability.[][5]
-
Streamlined Workflow: Co-transcriptional capping simplifies the mRNA production process by eliminating the need for a separate enzymatic capping step, reducing both time and potential for sample loss.
Data Presentation: Comparative Performance of Cap Analogs
While specific quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) is often part of proprietary manufacturing processes, the following tables summarize expected performance based on data from similar advanced trinucleotide cap analogs and comparisons with older technologies.
Table 1: Capping Efficiency Comparison
| Cap Analog Type | Capping Method | Typical Capping Efficiency (%) |
| m7GpppG (Standard) | Co-transcriptional | 40 - 60% |
| ARCA (Anti-Reverse Cap Analog) | Co-transcriptional | ~70%[] |
| M7G(3'-OMe-5')pppA(2'-OMe) (Expected) | Co-transcriptional | >90% |
| Enzymatic Capping | Post-transcriptional | >95% |
Table 2: Translation Efficiency Comparison (Relative Luciferase Expression)
| Cap Structure | Relative Translation Efficiency (Fold Change vs. Uncapped) |
| Uncapped | 1 |
| Cap-0 (e.g., from ARCA) | 5 - 10 |
| Cap-1 (e.g., from M7G(3'-OMe-5')pppA(2'-OMe)) (Expected) | 15 - 25 |
Note: The above translation efficiency is an estimated range based on the known benefits of Cap-1 structures. Actual performance may vary depending on the specific mRNA sequence, delivery method, and cell type used.
Table 3: Immunogenicity Profile
| Cap Structure | Innate Immune Activation (e.g., RIG-I) |
| 5'-triphosphate (uncapped) | High |
| Cap-0 | Moderate |
| Cap-1 | Low/Negligible [3][] |
Experimental Protocols
In Vitro Transcription (IVT) for Long-Chain mRNA with Co-transcriptional Capping
This protocol is designed for the synthesis of long-chain mRNA using a linearized DNA template containing a T7 promoter.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I (RNase-free)
Protocol:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| GTP (100 mM) | 0.15 µL | 0.75 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 0.6 µL | 3 mM |
| Linearized DNA template | X µL (1 µg) | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. For very long transcripts (>5 kb), the incubation time can be extended.
-
After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Proceed immediately to mRNA purification.
mRNA Purification
Purification is essential to remove unincorporated nucleotides, enzymes, DNA template, and any potential double-stranded RNA byproducts. Lithium chloride (LiCl) precipitation is a common method for laboratory-scale purification.
Materials:
-
5 M LiCl solution (nuclease-free)
-
Nuclease-free water
-
70% Ethanol (prepared with nuclease-free water)
-
Nuclease-free microcentrifuge tubes
Protocol:
-
To the 20 µL IVT reaction, add 30 µL of nuclease-free water to bring the volume to 50 µL.
-
Add 50 µL of 5 M LiCl solution (final concentration 2.5 M).
-
Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the RNA pellet by adding 200 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.
-
Resuspend the purified mRNA in a suitable volume of nuclease-free water (e.g., 20-50 µL).
Quality Control of Synthesized mRNA
a) Quantification:
-
Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess purity by checking the A260/A280 ratio (should be ~2.0 for pure RNA).
b) Integrity Analysis:
-
Run an aliquot of the purified mRNA on a denaturing agarose (B213101) gel or use a microfluidics-based system (e.g., Agilent Bioanalyzer) to verify the size and integrity of the transcript. A single, sharp band at the expected size indicates high-quality, full-length mRNA.
c) Capping Efficiency Analysis (Advanced):
-
Enzymatic Digestion followed by LC-MS: This is a highly accurate method that involves digesting the mRNA with a nuclease that specifically cleaves after the cap structure, followed by analysis of the resulting fragments by liquid chromatography-mass spectrometry to quantify capped and uncapped species.[3][6]
-
Immunoprecipitation-PCR (IP-PCR): This method uses an antibody that specifically recognizes the m7G cap to pull down capped mRNA, which is then quantified by RT-qPCR.[6]
Visualizations
Experimental Workflow
Caption: Workflow for long-chain mRNA synthesis.
Signaling Pathway: Evasion of Innate Immunity
Caption: Evasion of innate immunity by Cap-1 mRNA.
Logical Relationship: Cap Structure and mRNA Function
References
- 2. Click-iT trinucleotide cap analog: Synthesis, mRNA translation, and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 5. 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | The Genomist [thegenomist.com]
- 6. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Capping Efficiency with ARCA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro transcription (IVT) and capping of mRNA using the anti-reverse cap analog (ARCA), m7G(3'-OMe-5')pppA(2'-OMe).
Frequently Asked Questions (FAQs)
Q1: What is ARCA and why is it used for mRNA capping?
ARCA, or m7G(3'-OMe-5')pppA(2'-OMe), is a chemically modified cap analog used to co-transcriptionally add a 5' cap structure to messenger RNA (mRNA) during in vitro transcription. The 5' cap is crucial for mRNA stability, transport, and efficient translation into protein.[1] The key feature of ARCA is a methyl group on the 3'-OH of the 7-methylguanosine, which ensures its incorporation in the correct orientation at the 5' end of the mRNA transcript.[2][3] This prevents the formation of non-functional, reverse-capped mRNA, leading to transcripts that are translated more efficiently.[2][4]
Q2: What is a typical capping efficiency to expect with ARCA?
With standard protocols, co-transcriptional capping with ARCA typically results in approximately 50-80% of the synthesized mRNA being capped.[5] Using a 4:1 ratio of ARCA to GTP in the transcription reaction can lead to about 80% capping efficiency.[4] However, this can be influenced by several factors, including the specific reaction conditions and the sequence of the RNA transcript.
Q3: What is the difference between Cap-0 and Cap-1 structures, and which one does ARCA produce?
ARCA incorporation results in a "Cap-0" structure.[4][6] The cap structure classification is determined by methylation on the first and second nucleotides of the mRNA following the 7-methylguanosine. A Cap-0 structure has a methyl group only on the 7-position of the guanine. A "Cap-1" structure has an additional methyl group on the 2'-O position of the first nucleotide of the transcript.[7] Cap-1 structures are naturally found in higher eukaryotes and are generally considered more optimal for therapeutic applications as they can help the mRNA evade the innate immune system and can enhance translation efficiency.[4][] ARCA-capped mRNA (Cap-0) can be enzymatically converted to a Cap-1 structure in a subsequent step using an mRNA cap 2'-O-methyltransferase.[9]
Q4: How can I measure the capping efficiency of my in vitro transcribed RNA?
Several methods can be used to determine mRNA capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used method for accurate quantification and identification of capped and uncapped RNA species.[][11][12] It often involves enzymatic digestion of the mRNA to isolate the 5' end for analysis.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate capped from uncapped RNA fragments after enzymatic digestion, allowing for quantification.[]
-
Enzymatic Assays: These assays can differentiate between capped and uncapped RNA. For example, enzymes that specifically act on 5'-triphosphate RNA (uncapped) can be used, and the remaining (capped) RNA quantified.[][14]
-
Cap-Specific Antibody-Based Techniques: Methods like ELISA can utilize antibodies that specifically recognize the m7G cap structure.[14]
Troubleshooting Guide for Low Capping Efficiency
Low capping efficiency with ARCA is a common issue that can significantly impact the translational yield of your mRNA. The following guide provides potential causes and solutions to troubleshoot and optimize your capping reaction.
Issue 1: Suboptimal Ratio of ARCA to GTP
Cause: During in vitro transcription, ARCA competes with GTP for incorporation at the 5' end of the RNA transcript.[4] If the concentration of GTP is too high relative to ARCA, the polymerase will preferentially incorporate GTP, leading to a higher proportion of uncapped transcripts with a 5'-triphosphate end.
Solution:
-
Optimize the ARCA:GTP Ratio: The recommended ratio of ARCA to GTP is typically 4:1.[4][15] Increasing this ratio (e.g., to 5:1 or even 10:1) can enhance capping efficiency, but it may also lead to a decrease in the overall RNA yield.[2][16] It is advisable to perform a titration experiment to find the optimal balance for your specific template and application.
Table 1: Effect of ARCA:GTP Ratio on Capping Efficiency and RNA Yield
| ARCA:GTP Ratio | Expected Capping Efficiency | Expected RNA Yield |
| 1:1 | Low | High |
| 2:1 | Moderate | Moderate-High |
| 4:1 | High (~80%) | Moderate |
| 10:1 | Very High | Low |
Note: These are general trends, and actual results may vary.
Issue 2: Poor Quality of DNA Template
Cause: The purity and integrity of the DNA template are critical for a successful in vitro transcription reaction. Contaminants such as residual proteins, salts, or RNases can inhibit the RNA polymerase and affect both the yield and the capping efficiency.[17] Incomplete linearization of a plasmid template can also lead to truncated transcripts and affect the overall quality of the synthesized RNA.[15]
Solution:
-
Ensure High-Purity Template: Purify your DNA template (linearized plasmid or PCR product) using a reliable method to remove contaminants. The template should be suspended in nuclease-free water.[15]
-
Verify Template Integrity: Analyze your linearized plasmid or PCR product on an agarose (B213101) gel to confirm its correct size and complete linearization.
Issue 3: Problems with Reaction Components or Setup
Cause: Degradation of reagents, inaccurate pipetting, or suboptimal reaction conditions can all contribute to low capping efficiency. For example, NTPs and ARCA can degrade with multiple freeze-thaw cycles.
Solution:
-
Use Fresh Reagents: Aliquot your NTPs and ARCA to minimize freeze-thaw cycles.
-
Follow Recommended Protocol: Adhere to the manufacturer's protocol for your in vitro transcription kit or reagents. Pay close attention to the order of addition of components and the final concentrations.
-
Optimize Incubation Time and Temperature: The standard incubation temperature for T7 RNA polymerase is 37°C for 2 hours.[15] Longer incubation times do not necessarily lead to higher yields and may even be detrimental.
Issue 4: RNA Secondary Structure
Cause: Strong secondary structures at the 5' end of the mRNA transcript can sometimes hinder the incorporation of the cap analog.[18]
Solution:
-
Modify the 5' UTR Sequence: If you suspect a strong secondary structure, consider redesigning the 5' untranslated region (UTR) of your template to reduce its G/C content or disrupt stable hairpins.
-
Increase Reaction Temperature: For some thermostable RNA polymerases, a higher incubation temperature might help to melt secondary structures, but this needs to be empirically tested and may not be compatible with standard T7 polymerase.
Experimental Protocols & Workflows
Standard In Vitro Transcription Protocol with ARCA
This protocol is a general guideline. Always refer to the specific instructions provided with your transcription kit.
-
Template Preparation:
-
Linearize the plasmid DNA containing your gene of interest downstream of a T7 promoter.
-
Purify the linearized template and resuspend in nuclease-free water.
-
Quantify the DNA concentration accurately.
-
-
Reaction Setup:
-
Thaw all components on ice.
-
Set up the reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP
-
100 mM CTP
-
100 mM UTP
-
20 mM GTP
-
40 mM ARCA (for a 4:1 ARCA:GTP ratio)
-
Linear DNA Template (1 µg)
-
T7 RNA Polymerase Mix
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours.[15]
-
-
DNase Treatment:
-
Add DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[15]
-
-
RNA Purification:
-
Purify the synthesized mRNA using a spin column-based kit or lithium chloride precipitation.[15]
-
Workflow for Assessing Capping Efficiency using LC-MS
Caption: Workflow for determining mRNA capping efficiency using LC-MS.
Signaling Pathways and Logical Relationships
Co-transcriptional Capping with ARCA: A Logical Flow
This diagram illustrates the decision-making process and factors influencing the outcome of co-transcriptional capping with ARCA.
Caption: Decision-making flowchart for troubleshooting ARCA capping.
References
- 1. benchchem.com [benchchem.com]
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 5. Co-transcriptional capping [takarabio.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 7. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 9. neb.com [neb.com]
- 11. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 12. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 13. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. neb.com [neb.com]
- 16. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb-online.de [neb-online.de]
- 18. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
Optimizing M7G(3'-OMe-5')pppA(2'-OMe) Concentration in IVT Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in mRNA synthesis, achieving high capping efficiency is paramount for ensuring the stability and translational efficacy of in vitro transcribed (IVT) RNA. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of the M7G(3'-OMe-5')pppA(2'-OMe) cap analog in your IVT reactions.
Troubleshooting Guide
Low capping efficiency and reduced mRNA yield are common hurdles encountered during co-transcriptional capping. This guide addresses specific issues you might face when using the M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
| Issue | Potential Cause | Recommended Action |
| Low Capping Efficiency (<70%) | Suboptimal Cap Analog to GTP Ratio: The concentration of GTP may be too high, outcompeting the cap analog for incorporation by the RNA polymerase.[1][2][3] | Titrate the ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP. A common starting point for dinucleotide cap analogs is a 4:1 ratio (Cap Analog:GTP).[1][4] Consider testing ratios from 2:1 up to 10:1. Be aware that increasing the ratio will likely decrease the overall mRNA yield.[1][3] |
| Low Overall Nucleotide Concentration: Insufficient total NTP concentration can limit the transcription reaction. | While optimizing the cap analog to GTP ratio, ensure the total concentration of all four nucleotides is adequate for your target RNA length and desired yield. | |
| Suboptimal Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor for RNA polymerase, and its concentration affects both transcription and capping efficiency.[5][6] | The optimal Mg²⁺ concentration is often equimolar to the total NTP concentration. If you adjust the NTP or cap analog concentrations, you may need to re-optimize the Mg²⁺ concentration. | |
| Low mRNA Yield | High Cap Analog to GTP Ratio: While a high ratio favors capping, it reduces the available GTP for transcription elongation, thereby lowering the overall yield of full-length mRNA.[1][3] | Find a balance between capping efficiency and yield by performing a titration of the cap analog to GTP ratio. Analyze both capping efficiency and total mRNA yield to determine the optimal ratio for your specific application. |
| Inhibitory Contaminants in DNA Template: Impurities from plasmid preparation or PCR can inhibit T7 RNA polymerase. | Ensure your linearized DNA template is of high purity and free from contaminants such as RNases, salts, and residual enzymes. Phenol-chloroform extraction followed by ethanol (B145695) precipitation is a robust purification method. | |
| Suboptimal Reaction Conditions: Incorrect incubation time or temperature can negatively impact the IVT reaction. | Ensure the reaction is incubated at the optimal temperature for the T7 RNA polymerase (typically 37°C) and for a sufficient duration (e.g., 2-4 hours). | |
| Presence of Uncapped or Incompletely Capped RNA | Competition with GTP: As mentioned, GTP competes with the cap analog for the initiation of transcription.[7] | Increase the molar ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP.[2] |
| Degradation of Cap Analog: Improper storage or handling can lead to the degradation of the cap analog. | Store the M7G(3'-OMe-5')pppA(2'-OMe) cap analog according to the manufacturer's instructions, typically at -20°C or lower, and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for M7G(3'-OMe-5')pppA(2'-OMe) in an IVT reaction?
A1: A common starting point for co-transcriptional capping with dinucleotide analogs is to use a 4:1 molar ratio of the cap analog to GTP.[1][4] For a standard IVT reaction with 2 mM GTP, you would start with 8 mM M7G(3'-OMe-5')pppA(2'-OMe). However, this ratio should be optimized for your specific template and reaction conditions.
Q2: How does the concentration of M7G(3'-OMe-5')pppA(2'-OMe) affect both capping efficiency and mRNA yield?
A2: Increasing the concentration of the cap analog relative to GTP generally increases the capping efficiency because it outcompetes GTP for incorporation at the 5' end of the transcript.[2][3] However, this simultaneously reduces the pool of available GTP for RNA chain elongation, which can lead to a decrease in the overall yield of full-length mRNA.[1][3] Therefore, a titration experiment is crucial to find the optimal balance for your needs.
Q3: What is the difference between Cap 0 and Cap 1 structures, and which one does M7G(3'-OMe-5')pppA(2'-OMe) produce?
A3: A Cap 0 structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA. A Cap 1 structure has an additional methylation on the 2'-O position of the first nucleotide.[] The M7G(3'-OMe-5')pppA(2'-OMe) cap analog, due to the 2'-O-methylation on the adenosine, is designed to produce a Cap 1 structure co-transcriptionally. Cap 1 structures are often preferred for in vivo applications as they can enhance translation efficiency and reduce the innate immune response.[]
Q4: How can I accurately measure the capping efficiency of my IVT reaction?
A4: Several methods can be used to assess capping efficiency. Liquid chromatography-mass spectrometry (LC-MS) is a highly accurate method that can differentiate and quantify capped and uncapped mRNA fragments.[7][9] High-performance liquid chromatography (HPLC) can also be used for quantification.[9] Other methods include enzymatic assays and cap-specific antibody-based techniques.
Q5: Can I use M7G(3'-OMe-5')pppA(2'-OMe) with any T7 promoter sequence?
A5: For optimal incorporation of an adenosine-containing cap analog like M7G(3'-OMe-5')pppA(2'-OMe), the transcription initiation site of your T7 promoter should ideally start with an adenosine. While T7 RNA polymerase can initiate with other nucleotides, efficiency may be reduced.
Experimental Protocols
Protocol for Optimizing M7G(3'-OMe-5')pppA(2'-OMe) Concentration
This protocol describes a method for titrating the M7G(3'-OMe-5')pppA(2'-OMe) to GTP ratio to determine the optimal concentration for your IVT reaction.
1. Experimental Setup:
Prepare a series of 20 µL IVT reactions. Keep all other components constant while varying the concentrations of M7G(3'-OMe-5')pppA(2'-OMe) and GTP.
Table 1: Example Titration of Cap Analog to GTP Ratio
| Reaction | Cap Analog (mM) | GTP (mM) | ATP, CTP, UTP (each, mM) | Cap:GTP Ratio |
| 1 | 4 | 2 | 4 | 2:1 |
| 2 | 8 | 2 | 4 | 4:1 |
| 3 | 12 | 2 | 4 | 6:1 |
| 4 | 16 | 2 | 4 | 8:1 |
| 5 | 8 | 1 | 4 | 8:1 |
| 6 (Control) | 0 | 4 | 4 | N/A |
2. IVT Reaction Assembly:
Assemble the reactions on ice in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP, UTP solutions
-
GTP solution
-
M7G(3'-OMe-5')pppA(2'-OMe) solution
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
3. Incubation:
Incubate the reactions at 37°C for 2-4 hours.
4. DNase Treatment:
Add DNase I to each reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
5. RNA Purification:
Purify the mRNA using your preferred method (e.g., lithium chloride precipitation, spin column purification).
6. Analysis:
-
Quantify mRNA Yield: Measure the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess Capping Efficiency: Analyze the capping efficiency using LC-MS or another suitable method.
Table 2: Expected Outcome of Titration Experiment
| Cap:GTP Ratio | Expected Capping Efficiency (%) | Expected Relative mRNA Yield (%) |
| 2:1 | 60-75 | 80-90 |
| 4:1 | 75-90 | 60-75 |
| 6:1 | 85-95 | 40-60 |
| 8:1 | >90 | 30-50 |
| 8:1 (low GTP) | >90 | 20-40 |
| N/A (Control) | 0 | 100 |
Note: These are generalized expected outcomes. Actual results will vary depending on the specific template and reaction conditions.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing the M7G(3'-OMe-5')pppA(2'-OMe) to GTP ratio in an IVT reaction.
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 4. neb.com [neb.com]
- 5. Number of PCR Cycles and Magnesium Chloride Concentration Affect Detection of <i>tet</i> Genes Encoding Ribosomal Protection Proteins in Swine Manure [scirp.org]
- 6. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of mRNA Capping Efficiency by Liquid Chromatography Coupled to High Resolution and Accurate Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M7G(3'-OMe-5')pppA(2'-OMe) [ARCA] Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of M7G(3'-OMe-5')pppA(2'-OMe), commonly known as Anti-Reverse Cap Analog (ARCA), during storage and experimental use.
FAQs: Stability and Degradation of ARCA
A collection of frequently asked questions addressing common concerns about ARCA stability, storage, and degradation.
| Question | Answer |
| What is the recommended long-term storage condition for ARCA? | The standard recommendation for long-term storage of ARCA, whether in solid form or in solution, is -20°C .[1][2] Some suppliers suggest that short-term exposure to ambient temperatures for up to a week is possible without significant degradation. For solutions, it is crucial to use nuclease-free water and store in small aliquots to minimize freeze-thaw cycles. |
| How stable is ARCA to multiple freeze-thaw cycles? | While specific quantitative data on the impact of freeze-thaw cycles on ARCA is limited, it is a general best practice for nucleotides and their analogs to minimize the number of freeze-thaw cycles. Repeated cycling can lead to degradation. It is advisable to aliquot ARCA solutions into smaller, single-use volumes upon receipt. For nucleotides in general, frequent freeze-thaw cycles are discouraged as they can reduce stability over a year. |
| What are the primary degradation pathways for ARCA? | The primary chemical degradation pathway for ARCA involves the hydrolysis of the 7-methylguanosine (B147621) (m7G) imidazole (B134444) ring . This is a known instability for m7G-capped structures, particularly under basic conditions.[3] Other potential degradation routes include depurination (loss of the m7G base) and hydrolysis of the 5'-5' triphosphate bridge.[3] |
| What factors can accelerate the degradation of ARCA? | Several factors can accelerate ARCA degradation: Elevated Temperatures: Higher temperatures significantly increase the rate of hydrolytic degradation. High pH: Basic conditions (pH > 7.0) promote the opening of the m7G imidazole ring.[3] Buffer Components: The presence of certain components in buffers, such as spermidine and high concentrations of MgCl₂ , has been shown to increase the rate of cap degradation, even at physiological temperatures (e.g., 37°C) used in in vitro transcription reactions.[3] |
| How can I assess the integrity of my ARCA stock? | The integrity of ARCA can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[3][4] These methods can separate intact ARCA from its degradation products. For a qualitative assessment, denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the purity of the small molecule. |
Troubleshooting Guide: Issues During In Vitro Transcription (IVT) with ARCA
This guide addresses common problems encountered when using ARCA in in vitro transcription reactions for mRNA synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of capped mRNA | Suboptimal ARCA:GTP Ratio: An incorrect ratio of ARCA to GTP can lead to either low capping efficiency or reduced overall RNA yield.[5] | The recommended ratio of ARCA to GTP is typically 4:1. Increasing this ratio can enhance capping efficiency but may decrease the total RNA yield.[5] It is important to optimize this ratio for your specific template and reaction conditions. |
| Degraded ARCA Stock: If the ARCA has degraded due to improper storage, it will not be efficiently incorporated into the transcript. | Assess the integrity of your ARCA stock using HPLC or denaturing PAGE (see Experimental Protocols). If degradation is suspected, use a fresh, properly stored aliquot. | |
| Poor Quality DNA Template: Contaminants in the DNA template (e.g., salts, ethanol (B145695), RNases) can inhibit T7 RNA polymerase. | Re-purify the DNA template, for instance, by phenol:chloroform extraction followed by ethanol precipitation. Ensure the template is fully linearized. | |
| RNA transcript is smaller than expected | Premature Termination: Some DNA sequences can cause the RNA polymerase to terminate transcription prematurely. | Lowering the incubation temperature (e.g., to 30°C) may increase the proportion of full-length transcripts, although this might also reduce the overall yield. For GC-rich templates, a higher temperature (e.g., 42°C) might be beneficial. |
| RNase Contamination: The presence of RNases will lead to the degradation of the synthesized RNA, resulting in smaller fragments. | Use RNase-free reagents, consumables, and workspace. Incorporate an RNase inhibitor into your IVT reaction. | |
| RNA transcript appears as a smear on a denaturing gel | RNase Contamination: Widespread degradation of the RNA transcript by RNases will result in a smear. | Evaluate all reagents and the DNA template for RNase contamination. Maintain a strict RNase-free environment. |
| Incomplete Denaturation: Strong secondary structures in the RNA may not be fully denatured, leading to altered migration on the gel. | Ensure your denaturing gel conditions are optimal. Heat the RNA sample in a suitable denaturing loading buffer before loading. | |
| Low capping efficiency | Competition with GTP: A high concentration of GTP relative to ARCA will reduce the capping efficiency as GTP will be preferentially incorporated. | Adhere to the recommended 4:1 ARCA to GTP ratio. Note that even with this ratio, capping efficiencies of around 80% are typical for co-transcriptional capping with ARCA.[5] |
| Degraded ARCA: As mentioned above, degraded ARCA will not be incorporated efficiently. | Use a fresh, quality-controlled aliquot of ARCA. |
Data Presentation: Factors Influencing ARCA Stability
While specific quantitative data on the degradation kinetics of ARCA under various conditions is not extensively available in peer-reviewed literature, the following table summarizes the key factors known to influence its stability.
| Factor | Condition | Impact on ARCA Stability | Notes |
| Temperature | Elevated temperatures (e.g., > 4°C) | Decreases stability | Hydrolysis rates increase significantly with temperature. Long-term storage should be at -20°C.[1] |
| pH | Basic pH (> 7.0) | Decreases stability | Promotes hydrolytic opening of the 7-methylguanosine imidazole ring.[3] |
| Acidic pH (< 6.0) | May decrease stability | Acidic conditions can lead to depurination of the m7G base. | |
| Buffer Components | High concentrations of Mg²⁺ and spermidine | Decreases stability | These components, often present in IVT buffers, can accelerate cap degradation at 37°C.[3] |
| Freeze-Thaw Cycles | Multiple cycles | Likely decreases stability | It is recommended to aliquot solutions to minimize freeze-thaw cycles. |
| Enzymatic Degradation | Presence of decapping enzymes (e.g., Dcp2, DcpS) | Decreases stability | ARCA, as a cap analog, can be a substrate for decapping enzymes, leading to the removal of the cap structure. |
Experimental Protocols
HPLC Analysis of ARCA Integrity
This protocol provides a general framework for assessing the purity and degradation of ARCA using reverse-phase ion-pair HPLC.
Materials:
-
ARCA sample
-
Nuclease-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, with 25% acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (detection at 254-260 nm)
Method:
-
Sample Preparation: Dilute the ARCA stock to a suitable concentration (e.g., 10-100 µM) in nuclease-free water.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Injection: Inject the prepared ARCA sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Data Analysis: Monitor the chromatogram at 254 nm or 260 nm. Intact ARCA will elute as a major peak. The presence of additional peaks, typically eluting earlier, may indicate degradation products. The peak area can be used to quantify the percentage of intact ARCA.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for ARCA Analysis
This protocol is for the qualitative assessment of small nucleic acid molecules like ARCA.
Materials:
-
ARCA sample
-
2x Formamide Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10x TBE buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Vertical gel electrophoresis apparatus
-
UV transilluminator or suitable staining method
Method:
-
Gel Preparation (e.g., 15-20% Polyacrylamide Gel):
-
In a fume hood, prepare the gel solution containing acrylamide/bis-acrylamide, urea (e.g., 7 M), and 1x TBE buffer.
-
Initiate polymerization by adding fresh 10% APS and TEMED.
-
Pour the gel between the glass plates, insert the comb, and allow it to polymerize completely (at least 1 hour).
-
-
Sample Preparation:
-
Mix the ARCA sample with an equal volume of 2x Formamide Loading Dye.
-
Denature the sample by heating at 70-95°C for 5-10 minutes, followed by immediate placement on ice.[3]
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel for about 30 minutes to heat it and ensure uniform running conditions.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the desired position.
-
-
Visualization:
-
Carefully remove the gel from the glass plates.
-
Visualize the ARCA by UV shadowing on a fluorescent TLC plate or by staining with a suitable dye (e.g., Stains-All). A pure ARCA sample should appear as a single, sharp band. Smearing or additional bands may indicate degradation.
-
Mandatory Visualizations
Caption: Factors influencing the stability and degradation pathways of ARCA during storage.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of 7-methylguanosine 5'-triphosphate (m(7)GTP)- and P(1)-7-methylguanosine-P(3)-adenosine-5',5'-triphosphate (m(7)GpppA)-bound human full-length eukaryotic initiation factor 4E: biological importance of the C-terminal flexible region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methyl-guanosine-5'-triphosphate-5'-guanosine | C21H30N10O18P3+ | CID 135442196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA
Welcome to the technical support center for optimizing the synthesis of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and quality of your in vitro transcribed (IVT) mRNA.
Frequently Asked Questions (FAQs)
Q1: What is an M7G(3'-OMe-5')pppA(2'-OMe) cap and why is it used?
M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analog used during in vitro transcription (IVT) to produce a 5' cap structure on mRNA molecules.[][][3] This specific structure is an Anti-Reverse Cap Analog (ARCA), where the 3'-OH group of the 7-methylguanosine (B147621) (m7G) is replaced by a methoxy (B1213986) group (-OMe). This modification ensures that the cap analog is incorporated in the correct orientation at the 5' end of the mRNA transcript.[4][5] The 2'-OMe on the adenosine (B11128) residue results in the co-transcriptional formation of a Cap-1 structure, which is crucial for the mRNA's performance in eukaryotic cells.[]
The 5' cap is essential for:
-
Stability: It protects the mRNA from degradation by 5'→3' exonucleases, increasing its half-life within the cell.[7][8][9]
-
Translation Efficiency: The cap is recognized by the translation initiation factor eIF4E, which is a critical step for recruiting the ribosome and initiating protein synthesis.[7][10]
-
Reduced Immunogenicity: The Cap-1 structure, with its 2'-O-methylation on the first transcribed nucleotide, helps the cell distinguish the synthetic mRNA as "self," reducing the innate immune response that can be triggered by uncapped or improperly capped RNA.[][11]
Q2: What is the difference between co-transcriptional and post-transcriptional capping?
There are two primary methods for capping synthetic mRNA:
-
Co-transcriptional Capping: In this method, a cap analog like M7G(3'-OMe-5')pppA(2'-OMe) is added directly to the in vitro transcription (IVT) reaction mix.[12] The RNA polymerase incorporates the analog at the beginning of the transcript. This approach is simpler, requiring fewer steps and a single purification process.[12][13] Modern cap analogs, such as the CleanCap® reagent, can achieve very high capping efficiencies, often exceeding 95%.[][12][14]
-
Post-transcriptional (Enzymatic) Capping: This method involves a two-step process. First, uncapped RNA is synthesized in a high-yield IVT reaction. Second, the purified RNA is treated with capping enzymes, such as Vaccinia Capping Enzyme, and a methyltransferase to add the cap structure.[][15] While this method can sometimes result in higher overall mRNA yields, it involves additional enzymatic steps and purification, making the workflow longer.[][15]
Q3: Which capping method provides a higher yield?
The choice of method depends on the experimental goals and scale.
-
Post-transcriptional capping can sometimes produce higher final yields of mRNA because the initial transcription reaction can be run with optimal, high concentrations of all four standard NTPs.[15][16]
-
Co-transcriptional capping with older analogs like standard m7G or ARCA often required a high ratio of cap analog to GTP, which significantly reduced the overall mRNA yield.[4][17] However, advanced trinucleotide cap analogs like CleanCap® AG are incorporated more efficiently and do not require a skewed cap:GTP ratio, leading to high yields of capped mRNA (>5 mg/mL) in a single reaction.[12][18]
Q4: What is a Cap-1 structure and why is it important?
A Cap-1 structure has a methyl group on the 2'-hydroxyl (-OH) of the first nucleotide adjacent to the m7G cap (m7GpppNm).[] This modification is common in endogenous mRNAs in higher eukaryotes.[19] Its primary role is to help the innate immune system differentiate between the body's own RNA ("self") and foreign RNA ("non-self").[11] Transcripts lacking the Cap-1 structure (i.e., having a Cap-0 structure) are more likely to be recognized by immune sensors, which can trigger an unwanted inflammatory response and reduce protein expression.[11] Therefore, for therapeutic applications, generating mRNA with a Cap-1 structure is a critical quality attribute.[15]
Q5: How do I assess the capping efficiency and integrity of my mRNA?
Assessing the quality of your synthesized mRNA is crucial. Key methods include:
-
Denaturing Agarose (B213101) Gel Electrophoresis: This is a simple method to check the integrity and size of your mRNA transcript. A sharp, single band at the expected size indicates high integrity, while smears or multiple lower molecular weight bands suggest degradation.[20]
-
Fluorometric Quantification: Using an RNA-specific fluorescent dye (e.g., Qubit) provides accurate quantification of the mRNA yield.
-
HPLC or LC-MS Analysis: For precise measurement of capping efficiency, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify capped versus uncapped species.[21]
-
RT-qPCR based methods: Specific quantitative PCR assays can also be designed to determine the percentage of capped mRNA molecules.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA.
Problem: Low or No mRNA Yield
Q1: My overall mRNA yield is very low after co-transcriptional capping. What are the likely causes?
Low yield is a common issue with several potential causes. Systematically check the following:
-
DNA Template Quality: The purity and concentration of your DNA template are critical. Contaminants from plasmid purification (e.g., salts, ethanol (B145695), RNases) can inhibit T7 RNA polymerase.[22][23] Ensure the A260/A280 ratio is ~1.8-2.0 and consider repurifying the template if necessary.[24]
-
Template Linearization: Incomplete linearization of your plasmid DNA will lead to longer, heterogeneous transcripts and lower yields of the correct product. Confirm complete digestion by running a small sample on an agarose gel.[23][24]
-
Cap Analog to GTP Ratio: While modern analogs like M7G(3'-OMe-5')pppA(2'-OMe) are highly efficient, the concentration of GTP can still be a limiting factor. Ensure you are using the ratio of cap analog to NTPs recommended by the manufacturer.[17]
-
Reaction Incubation Time: For most transcripts, a 2-hour incubation at 37°C is sufficient. However, for very long transcripts or if yields are low, extending the incubation time up to 4 hours or overnight may help.[25][26]
-
Reagent Degradation: Repeated freeze-thaw cycles can degrade reagents, especially the NTPs and the enzyme mix.[27] Aliquot reagents upon first use and always keep the enzyme on ice.[25]
Q2: I see a sharp band on the gel, but the quantification is low. Why?
This scenario suggests the transcription reaction is working but is inefficient.
-
Suboptimal Reagent Concentrations: Double-check the final concentrations of all components, particularly MgCl2 and NTPs, as these are critical for polymerase activity.[17]
-
Inhibitors in Template: Even small amounts of inhibitors carried over from DNA preparation can reduce enzyme efficiency without causing a complete reaction failure.[22] Phenol-chloroform extraction followed by ethanol precipitation can help improve template purity.[27]
-
Adding DTT: The addition of DTT to a final concentration of 5 mM can sometimes improve yields, especially if disulfide bond formation is hindering the polymerase.[22]
Q3: My reaction failed completely, with no visible RNA. What should I check first?
A complete reaction failure points to a critical error.
-
Missing Component: Carefully review your reaction setup to ensure no component was omitted, especially the T7 RNA Polymerase mix or the DNA template.
-
Inactive Enzyme: The RNA polymerase may have denatured due to improper storage or handling.[25] If possible, test the enzyme with a control template known to give high yields.
-
Incorrect Promoter Sequence: Ensure your DNA template has the correct T7 promoter sequence (5'-TAATACGACTCACTATAGG -3'). The initial two Gs are important for high transcription efficiency.[14]
-
Severe RNase Contamination: Massive RNase contamination can degrade the mRNA as it is being synthesized.[23][25]
Problem: Poor RNA Quality/Integrity
Q4: My RNA appears degraded on a gel (smearing). What is the cause?
Smearing below your main mRNA band is a classic sign of RNA degradation caused by RNases.
-
Source of Contamination: RNases are ubiquitous and can be introduced from your hands, pipettes, tubes, and solutions.[23][25]
-
Prevention: Always wear gloves and use certified nuclease-free tubes, tips, and reagents.[24][25] Clean your workspace and pipettes with an RNase decontamination solution. Work quickly and keep reagents and reactions on ice whenever possible to reduce RNase activity.[25]
Q5: I'm seeing transcripts that are shorter than expected. What's happening?
The presence of distinct, shorter bands indicates premature termination of transcription.
-
Cryptic Termination Sites: The sequence of your DNA template may contain sites that cause the T7 RNA polymerase to terminate prematurely.[23]
-
Low Nucleotide Concentration: If the concentration of one or more NTPs is too low, the polymerase may stall and terminate. Ensure NTP concentrations are at the recommended levels.[23]
-
Secondary Structures: Complex secondary structures in the RNA transcript can sometimes cause the polymerase to dissociate from the DNA template. Incubating the reaction at a slightly higher temperature (e.g., 42°C) may help, but check the thermal stability of your polymerase.[25]
Quantitative Data Summary
The choice of capping strategy and reagents significantly impacts both capping efficiency and overall mRNA yield.
Table 1: Comparison of Common mRNA Capping Methods
| Feature | Post-Transcriptional (Enzymatic) | Co-transcriptional (ARCA) | Co-transcriptional (CleanCap® AG) |
| Workflow | Multi-step (IVT, Purification, Capping)[] | Single-step IVT[12] | Single-step IVT[12] |
| Capping Efficiency | >95% (typically)[28] | ~70-80%[29] | >95%[][12] |
| Typical mRNA Yield | High (IVT reaction is optimal)[15] | Lower (due to high Cap:GTP ratio)[4] | High (Cap:GTP ratio is balanced)[12][18] |
| Cap Structure | Cap-0 or Cap-1 (depends on enzymes)[] | Cap-0 (requires 2'-O-MTase for Cap-1)[16] | Cap-1[][14] |
| Complexity | High | Low | Low |
Table 2: Impact of Cap Analog:GTP Ratio on Co-transcriptional Capping
| Cap Analog Type | Recommended Cap:GTP Ratio | Expected Capping Efficiency | Impact on mRNA Yield |
| ARCA | 4:1 to 10:1[17] | 70-80%[29] | Significantly Reduced[4] |
| CleanCap® AG | ~1.3:1 (in kit format) | >95%[12] | Not significantly affected[12][29] |
Experimental Protocols
Protocol 1: High-Yield Co-Transcriptional Capping of mRNA using M7G(3'-OMe-5')pppA(2'-OMe) Analog
This protocol is a general guideline for a 20 µL reaction. It should be adapted based on the specific instructions from your kit manufacturer (e.g., NEB HiScribe™ T7 mRNA Kit with CleanCap® Reagent AG).
Materials:
-
Linearized DNA template (0.5-1 µg) with a T7 promoter
-
Nuclease-free water
-
Reaction Buffer (e.g., 10X)
-
ATP, CTP, UTP Solution (e.g., 100 mM each)
-
GTP Solution (e.g., 100 mM)
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog solution
-
T7 RNA Polymerase Mix
-
DNase I
-
Nuclease-free tubes and filter pipette tips
Procedure:
-
RNase-Free Environment: Before starting, clean your workbench, pipettes, and tube racks with an RNase decontamination solution. Always wear gloves.[25]
-
Thaw Reagents: Thaw all reagents except the enzyme mix at room temperature. Once thawed, gently vortex and centrifuge briefly. Keep all reagents on ice.[26]
-
Reaction Assembly: In a nuclease-free tube on ice, assemble the reaction in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Reaction Buffer | 2.0 µL | 1X |
| ATP, CTP, UTP (as a mix) | Varies | e.g., 7.5 mM each |
| GTP | Varies | e.g., 1.5 - 7.5 mM |
| Cap Analog | Varies | e.g., 6.0 mM |
| Linearized DNA Template | X µL | 1 µg |
| T7 RNA Polymerase Mix | 2.0 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours.[26] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours to increase yield.[26]
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1-2 µL of DNase I to the reaction. Mix and incubate at 37°C for 15 minutes.[26]
-
Purification: Purify the mRNA using LiCl precipitation or a column-based purification kit designed for RNA.[29]
-
Quantification and Quality Control: Resuspend the purified mRNA pellet in nuclease-free water. Quantify the concentration using a fluorometer and assess integrity on a denaturing agarose gel.
-
Storage: Store the purified mRNA in aliquots at -80°C.[24]
Visual Guides
Diagram 1: Workflow for High-Yield Co-Transcriptional mRNA Capping
Caption: Experimental workflow for producing capped mRNA via co-transcriptional capping.
Diagram 2: Troubleshooting Logic for Low mRNA Yield
Caption: Decision tree for troubleshooting common causes of low mRNA yield.
Diagram 3: Factors Influencing Capped mRNA Synthesis
Caption: Key experimental factors that influence the final yield and quality of capped mRNA.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. neb-online.de [neb-online.de]
- 5. 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog - BIOKÉ [bioke.com]
- 7. neb.com [neb.com]
- 8. 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | The Genomist [thegenomist.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 13. Getting IVT Right Improving Capping Efficiency [cellandgene.com]
- 14. tebubio.com [tebubio.com]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Advanced mRNA Capping to Boost Therapeutic Efficacy | Technology Networks [technologynetworks.com]
- 20. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 21. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 22. neb.com [neb.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]
- 25. bitesizebio.com [bitesizebio.com]
- 26. neb.com [neb.com]
- 27. researchgate.net [researchgate.net]
- 28. cellscript.com [cellscript.com]
- 29. mRNA Synthesis for the Development of Vaccines and Therapeutics [sigmaaldrich.com]
Technical Support Center: M7G(3'-OMe-5')pppA(2'-OMe) Capping
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of nucleoside triphosphate (NTP) purity on the co-transcriptional capping of mRNA with M7G(3'-OMe-5')pppA(2'-OMe) and similar trinucleotide cap analogs (e.g., CleanCap® Reagent AG).
Frequently Asked Questions (FAQs)
Q1: How critical is NTP purity for efficient co-transcriptional capping?
A1: NTP purity is a critical quality attribute for successful in vitro transcription (IVT) and co-transcriptional capping. High-purity NTPs are essential for maximizing both the yield of full-length mRNA and the capping efficiency.[1][2][3] Contaminants present in NTP preparations can inhibit T7 RNA polymerase, lead to premature termination of transcription, or result in the synthesis of uncapped or incorrectly initiated transcripts.[4]
Q2: What are the most common impurities in NTP stocks and what is their impact?
A2: The most common impurities in NTPs are the corresponding nucleoside diphosphates (NDPs) and monophosphates (NMPs), which typically result from hydrolysis during manufacturing or improper storage. Other potential contaminants include non-templated additions and other modified nucleotides.[3] NDPs can be particularly problematic as they can be incorporated by T7 RNA polymerase, leading to abortive transcripts that cannot be capped, thus reducing the overall capping efficiency and purity of the final mRNA product.
Q3: Can I use standard-grade NTPs for synthesizing mRNA for therapeutic applications?
A3: For research use, standard-grade NTPs may be sufficient, but for the synthesis of mRNA intended for therapeutic or in vivo applications, it is highly recommended to use high-purity, GMP-grade NTPs.[5] These higher-grade NTPs undergo more stringent purification and quality control to minimize the presence of inhibitors and contaminants that could negatively impact capping efficiency, yield, and the safety profile of the resulting mRNA.
Q4: My capping efficiency is low despite using a trinucleotide cap analog like M7G(3'-OMe-5')pppA(2'-OMe). Could NTPs be the issue?
A4: Yes, even with highly efficient trinucleotide cap analogs that can achieve >95% capping, the quality of the NTPs remains a crucial factor.[6][7] If your capping efficiency is unexpectedly low, you should critically evaluate your NTPs. Repeated freeze-thaw cycles can lead to NTP degradation (hydrolysis to NDPs and NMPs). It is advisable to aliquot your NTPs upon first use to minimize this issue.[7] Additionally, ensure that the final concentration of each NTP in the reaction is optimal, as incorrect ratios can also affect transcription and capping.[3]
Q5: How does the ratio of cap analog to GTP affect capping efficiency when using a trinucleotide cap?
A5: Unlike older anti-reverse cap analogs (ARCA), modern trinucleotide cap analogs such as M7G(3'-OMe-5')pppA(2'-OMe) do not require a significant reduction in the GTP concentration.[5] These advanced cap analogs are efficiently incorporated by the T7 RNA polymerase, leading to high capping efficiencies even with near-equimolar concentrations of GTP. Following the manufacturer's recommended ratio is crucial for optimal performance.
Troubleshooting Guide: Low Capping Efficiency
If you are experiencing low capping efficiency (<90%) with M7G(3'-OMe-5')pppA(2'-OMe), follow this guide to identify and resolve the potential issue.
Step 1: Assess NTP Quality and Handling
-
Issue: NTPs may be degraded due to improper handling or storage.
-
Action:
-
Use fresh, high-purity NTPs from a reputable supplier.
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Confirm the concentration of your NTP stock solutions using UV spectroscopy.
-
If possible, analyze NTP purity via HPLC to check for the presence of NDPs and NMPs.
-
Step 2: Verify Reaction Setup and Reagent Concentrations
-
Issue: Suboptimal concentrations of reaction components can inhibit the polymerase or capping reaction.
-
Action:
-
Ensure all reagents are added in the correct order as specified by the protocol.
-
Double-check the final concentrations of the cap analog, all four NTPs, and MgCl₂. The Mg²⁺:NTP ratio is a critical factor for T7 RNA polymerase activity.[3]
-
Confirm that your DNA template is high quality, linear, and free of contaminants from the purification process.[4]
-
Step 3: Evaluate DNA Template Design
-
Issue: The promoter sequence and transcription start site are critical for efficient initiation with trinucleotide cap analogs.
-
Action:
-
Ensure your T7 promoter sequence is immediately followed by an AG initiation sequence. M7G(3'-OMe-5')pppA(2'-OMe) is designed for initiation at this sequence. Using a standard GG initiation sequence will result in uncapped, triphosphorylated 5' ends.[5]
-
Step 4: Analyze IVT Reaction Byproducts
-
Issue: The presence of abortive transcripts or other byproducts can complicate analysis and indicate a suboptimal reaction.
-
Action:
-
Run a sample of your crude IVT product on a denaturing polyacrylamide gel (UREA-PAGE) to check for the presence of short, abortive transcripts. A high concentration of these suggests a problem with transcription initiation or elongation, which can be related to NTP quality.
-
Data Presentation
The following table provides representative data on how NTP purity can influence both mRNA yield and capping efficiency during a co-transcriptional capping reaction.
Disclaimer: This table presents illustrative data based on established principles. Actual results may vary depending on the specific mRNA sequence, reaction conditions, and polymerase used.
| NTP Purity (% Triphosphate) | NDP Contamination (%) | Expected mRNA Yield (mg/mL) | Expected Capping Efficiency (%) | Potential Observations |
| > 99% | < 1% | 4.0 - 5.0 | > 95% | Optimal performance with a clean, full-length product. |
| 95% | ~5% | 3.0 - 4.0 | 85 - 90% | Moderate yield with a noticeable increase in uncapped species. |
| 90% | ~10% | 2.0 - 3.0 | 70 - 80% | Significant reduction in yield and capping efficiency. Possible presence of abortive transcripts. |
| < 90% | > 10% | < 2.0 | < 70% | Poor yield and low capping. High levels of reaction byproducts are likely. |
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA
This protocol is a standard method for synthesizing mRNA with a co-transcriptional trinucleotide cap analog.
-
Reaction Assembly:
-
Thaw all reagents (10X Transcription Buffer, NTPs, Cap Analog, DNA Template) at room temperature. Keep T7 RNA Polymerase and RNase Inhibitor on ice.
-
In an RNase-free microfuge tube, assemble the following reagents at room temperature in the specified order:
Component Volume (for 20 µL rxn) Final Concentration Nuclease-Free Water Up to 20 µL - 10X Transcription Buffer 2 µL 1X ATP (100 mM) 1.5 µL 7.5 mM CTP (100 mM) 1.5 µL 7.5 mM UTP (100 mM) 1.5 µL 7.5 mM GTP (100 mM) 0.3 µL 1.5 mM M7G(3'-OMe-5')pppA(2'-OMe) (20 mM) 3 µL 3.0 mM Linearized DNA Template (1 µg/µL) 1 µL 50 ng/µL Murine RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by flicking the tube and briefly centrifuge to collect the contents.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours.
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction and incubate for an additional 15 minutes at 37°C.
-
-
Purification:
-
Purify the mRNA using a suitable method such as LiCl precipitation or a column-based RNA cleanup kit.
-
Protocol 2: Analysis of Capping Efficiency by LC-MS
This protocol outlines the general workflow for quantifying capping efficiency using liquid chromatography-mass spectrometry.[2][8][9]
-
mRNA Digestion:
-
The full-length mRNA is digested into smaller fragments using an RNase, such as RNase T1 or a specialized ribonuclease that generates a fragment containing the 5' end.[9]
-
A common method involves using a DNA probe that hybridizes near the 5' end to direct RNase H cleavage, releasing a specific 5'-terminal fragment.
-
-
LC Separation:
-
The digested fragments are separated using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).
-
This technique separates the 5'-terminal fragments based on their charge and hydrophobicity, allowing for the separation of capped (m7Gppp...), uncapped (ppp...), and partially capped species.
-
-
MS Detection and Quantification:
-
The separated fragments are analyzed by a mass spectrometer (e.g., Q-TOF).
-
The different 5'-end species are identified by their unique mass-to-charge (m/z) ratios.
-
The capping efficiency is calculated by integrating the peak areas of the capped species and dividing by the total area of all identified 5'-end species.
-
Capping Efficiency (%) = [Area(Capped)] / [Area(Capped) + Area(Uncapped)] * 100
-
Visualizations
Caption: Experimental workflow for assessing the impact of NTP purity.
Caption: Troubleshooting decision tree for low capping efficiency.
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 5. Why Co-Transcriptional Capping - Areterna LLC [areterna.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimization of M7G(3'-OMe-5')pppA(2'-OMe) In Vitro Transcription Reactions for Reduced dsRNA Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) impurities in in vitro transcription (IVT) reactions using the M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during IVT, focusing on the reduction of dsRNA byproducts.
Q1: What are the primary sources of dsRNA formation during in vitro transcription?
Double-stranded RNA (dsRNA) is a significant byproduct of in vitro transcription (IVT) that can trigger unwanted immune responses and reduce the translational efficacy of the mRNA product.[1][2][3] The formation of dsRNA can arise from several mechanisms:
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Self-complementary transcription products: The newly synthesized RNA transcript can fold back on itself to form hairpin structures, which can serve as a template for the RNA polymerase, leading to the synthesis of a complementary strand.[2][4]
-
Antisense transcription: The RNA polymerase can transcribe the template-independent strand, producing antisense RNA that can anneal to the sense transcript.[4]
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Abortive transcription cycles: Short, abortive RNA transcripts can act as primers on the primary transcript, initiating the synthesis of a complementary strand.[5][6]
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Template-related issues: Impurities in the DNA template or supercoiled plasmid DNA can contribute to dsRNA formation.[6][7]
-
Enzyme activity: Wild-type T7 RNA polymerase has an intrinsic RNA-dependent RNA polymerase activity that can contribute to dsRNA synthesis.[4]
Q2: How can I optimize my IVT reaction to minimize dsRNA formation?
Optimizing the IVT reaction conditions is a crucial step in reducing dsRNA impurities. Several parameters can be adjusted:
-
Enzyme Selection: Consider using a modified T7 RNA polymerase engineered for reduced dsRNA formation.[3][8][9] These variants often have reduced RNA-dependent RNA polymerase activity.
-
Nucleotide Concentration: Limiting the steady-state concentration of UTP (or a modified uridine (B1682114) triphosphate like N1-methylpseudouridine triphosphate) during the reaction has been shown to reduce dsRNA formation without significantly impacting mRNA yield.[2] A combined feed of both GTP and UTP can further optimize capping efficiency while keeping dsRNA levels low.[2]
-
Cap Analog Concentration: Increasing the concentration of the cap analog, such as M7G(3'-OMe-5')pppA(2'-OMe), can lead to higher capping efficiency and a reduction in dsRNA formation.[2]
-
Temperature: Performing the IVT reaction at a higher temperature can help to reduce the formation of secondary structures in the RNA transcript, thereby minimizing self-priming.
-
Magnesium Concentration: Optimizing the Mg2+ concentration is critical, as it is a key cofactor for RNA polymerase. However, concentrations below 10 mM have been suggested to help reduce dsRNA formation.[6]
-
Addition of Chaotropic Agents: Including chaotropic agents like urea (B33335) or formamide (B127407) in the IVT reaction can create a mildly denaturing environment, which helps to prevent the formation of RNA secondary structures that can lead to dsRNA.[10][11]
Q3: What post-transcriptional methods can be used to remove dsRNA impurities?
Even with an optimized IVT reaction, some level of dsRNA contamination may still be present. Several downstream purification methods can be employed to remove these impurities:
-
Cellulose-Based Purification: This method relies on the selective binding of dsRNA to cellulose (B213188) fibers in an ethanol-containing buffer.[12][13][14][15] It is a relatively simple, scalable, and cost-effective method.
-
Chromatography Techniques: Various chromatography methods are effective for removing dsRNA, including:
-
Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC): This technique effectively separates dsRNA from single-stranded mRNA.[1][14]
-
Hydroxyapatite Chromatography: This method can also be used for dsRNA removal.[1]
-
Anion Exchange Chromatography: This technique separates molecules based on their charge and can be effective in purifying mRNA.[1]
-
-
Enzymatic Digestion: Treatment with RNase III, an enzyme that specifically digests dsRNA, can be used to remove this impurity.[1]
Q4: How can I detect and quantify the level of dsRNA in my mRNA sample?
Accurate quantification of dsRNA is essential for quality control. Several methods are available:
-
Dot Blot Assay: This is a common and relatively straightforward method that uses a dsRNA-specific antibody, such as the J2 monoclonal antibody, to detect and estimate the amount of dsRNA.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods, particularly sandwich ELISAs using dsRNA-specific antibodies, offer a more quantitative and sensitive approach to dsRNA detection.[17][18]
-
Chromatography: Techniques like size-exclusion chromatography (SEC) and slalom chromatography (SC) can be used to separate and quantify dsRNA impurities.[19]
-
Microfluidic Electrophoresis: This method allows for the analysis of both the concentration and the length of dsRNA fragments after enzymatic digestion of the single-stranded mRNA.[20]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the reduction and quantification of dsRNA.
Table 1: Efficacy of Different dsRNA Removal Methods
| Method | dsRNA Removal Efficiency | mRNA Recovery Rate | Reference |
| Cellulose-Based Purification | ≥ 90% | > 65% | [12] |
| Affinity Purification | > 100-fold reduction | Not specified | [11] |
Table 2: dsRNA Quantification Methods and their Sensitivity
| Method | Detection Limit | Key Features | Reference |
| Immunoblot (Dot Blot) | > 0.01% dsRNA-to-mRNA ratio | Simple, qualitative to semi-quantitative | [17] |
| J2/K2 Sandwich ELISA | 2 to 40 ng/mL | High sensitivity and precision | [17] |
| Microfluidic Electrophoresis | 0.25% dsRNA impurities | Provides size and concentration information | [20] |
Experimental Protocols
Protocol 1: Cellulose-Based dsRNA Removal
This protocol is adapted from a facile method for removing dsRNA contaminants from in vitro-transcribed mRNA.[12][13]
-
Prepare Cellulose Slurry: Resuspend fibrous cellulose in a binding buffer (e.g., STE buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl) containing ethanol (B145695).
-
Binding: Mix the IVT mRNA sample with the cellulose slurry in the presence of ethanol. The dsRNA will selectively bind to the cellulose.
-
Incubation: Incubate the mixture for a specified time (e.g., 10-30 minutes) at room temperature with gentle agitation.
-
Washing: Pellet the cellulose by centrifugation and wash the pellet with the binding buffer to remove unbound single-stranded mRNA.
-
Elution (Optional): If recovery of the dsRNA is desired, it can be eluted from the cellulose using a low-salt buffer without ethanol. The purified single-stranded mRNA remains in the supernatant from the initial binding and wash steps.
-
Precipitation: Precipitate the purified mRNA from the supernatant using standard ethanol or isopropanol (B130326) precipitation methods.
Protocol 2: IVT Reaction with UTP/GTP Feed to Reduce dsRNA
This protocol is based on the principle of limiting UTP and GTP steady-state concentrations to reduce dsRNA formation.[2]
-
Initial IVT Reaction Setup: Assemble the IVT reaction with all components, including the DNA template, M7G(3'-OMe-5')pppA(2'-OMe) cap analog, and NTPs, but with a limiting initial concentration of UTP and GTP.
-
Fed-Batch Addition: Over the course of the incubation period (e.g., 2-4 hours at 37°C), periodically add small aliquots of a concentrated UTP and GTP solution to the reaction. This maintains a low steady-state concentration of these nucleotides.
-
Reaction Termination: After the incubation period, terminate the reaction by adding DNase I to digest the DNA template.
-
Purification: Purify the mRNA using a standard method such as LiCl precipitation or a suitable chromatography technique.
Visualizations
Caption: Workflow for producing high-purity mRNA with reduced dsRNA.
Caption: Pathways leading to dsRNA formation during in vitro transcription.
References
- 1. Removing immunogenic double-stranded RNA impurities post in vitro transcription synthesis for mRNA therapeutics production: A review of chromatography strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 3. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 9. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. etherna.be [etherna.be]
- 15. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA | Performance Analytics [scinapse.io]
- 16. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Residual dsRNA Detection | Newsroom | SAMSUNG BIOLOGICS [samsungbiologics.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic isolation and microfluidic electrophoresis analysis of residual dsRNA impurities in mRNA vaccines and therapeutics - Analyst (RSC Publishing) DOI:10.1039/D3AN02157B [pubs.rsc.org]
Technical Support Center: Optimization of M7G(3'-OMe-5')pppA(2'-OMe) Capping Conditions
Welcome to the technical support center for the optimization of buffer conditions for M7G(3'-OMe-5')pppA(2'-OMe) co-transcriptional capping. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your in vitro transcription (IVT) and capping reactions.
Frequently Asked Questions (FAQs)
Q1: What is M7G(3'-OMe-5')pppA(2'-OMe) and why is it used?
M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog, is used for the in vitro synthesis of 5'-capped mRNA.[1][][3] This modification is crucial for the stability, translation, and reduced immunogenicity of mRNA. The presence of a 3'-O-methyl group on the 7-methylguanosine (B147621) prevents it from being incorporated in the reverse orientation, ensuring that a higher percentage of the resulting mRNA is functional. The 2'-O-methylation on the adenosine (B11128) contributes to the formation of a Cap-1 structure, which is known to enhance translational efficiency in vivo.[]
Q2: What is the primary advantage of using a trinucleotide cap analog like M7G(3'-OMe-5')pppA(2'-OMe) over a dinucleotide analog (e.g., ARCA)?
Trinucleotide cap analogs, such as CleanCap® Reagent AG (3' OMe), offer a significant advantage by not requiring a reduction in the GTP concentration during the in vitro transcription reaction.[5][6] This avoids the issue of GTP competition, leading to higher mRNA yields and capping efficiencies often exceeding 95%.[5][7][8] In contrast, when using dinucleotide analogs like ARCA, the GTP concentration must be limited (typically a 4:1 ratio of ARCA to GTP) to favor cap incorporation, which can decrease the overall yield of the transcription reaction.[6][9][10]
Q3: What is the optimal ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP in the IVT reaction?
For trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe), it is generally recommended to use them in a 3- to 9-fold excess relative to the initiating NTP (in this case, ATP, as the analog contains adenosine).[11] However, a key advantage of many commercial trinucleotide analogs, such as TriLink's CleanCap® Reagent AG (3' OMe), is that you can use a standard, non-limiting concentration of GTP, which maximizes RNA yield.[6]
Q4: How does the DNA template design affect capping efficiency with M7G(3'-OMe-5')pppA(2'-OMe)?
The initiating sequence of the DNA template is critical. For cap analogs that initiate with an AG sequence, such as CleanCap® Reagent AG (3' OMe), the DNA template must have a T7 promoter followed by an AG initiation sequence.[] Using an incorrect initiation sequence will significantly reduce capping efficiency.
Q5: Can I use modified nucleotides with M7G(3'-OMe-5')pppA(2'-OMe)?
Yes, modified nucleotides such as 5-Methyl-Cytidine-5'-Triphosphate (5mCTP) and Pseudouridine-5'-Triphosphate (Pseudo-UTP) can be incorporated into the mRNA transcript during the IVT reaction with this cap analog.[12][13][14] This is often done to reduce the immunogenicity of the resulting mRNA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Capping Efficiency (<90%) | Incorrect DNA Template Initiating Sequence: The sequence following the T7 promoter does not match the cap analog's required initiation sequence (e.g., not "AG" for an AG-initiating analog). | Verify the sequence of your DNA template. The initiating sequence must be complementary to the first two nucleotides of the cap analog. |
| Suboptimal Cap Analog to NTP Ratio: For some trinucleotide analogs, an insufficient excess over the initiating NTP can lower efficiency. | While many modern trinucleotide analogs do not require NTP limitation, if you are not using a pre-optimized kit, consider increasing the molar excess of the cap analog relative to the initiating nucleotide (e.g., ATP). A 3- to 9-fold excess is a good starting point.[11] | |
| Degradation of Cap Analog: Improper storage or handling of the cap analog can lead to degradation. | Store the cap analog at -20°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles. | |
| Poor Quality of Reagents: Contamination with RNases or impurities in the NTPs or DNA template. | Use nuclease-free water and reagents. Ensure the DNA template is of high purity and free from contaminants. | |
| Low mRNA Yield | Suboptimal Buffer Conditions: Incorrect concentrations of magnesium, spermidine, or DTT can inhibit T7 RNA polymerase activity. | Prepare fresh transcription buffer. Ensure the final magnesium concentration is optimal (see Data Presentation section). DTT can oxidize over time, so using a fresh stock is recommended.[15] |
| Inhibitors in the Reaction: Pyrophosphate, a byproduct of the transcription reaction, can inhibit T7 RNA polymerase. | Include an inorganic pyrophosphatase in the reaction mix to break down pyrophosphate. | |
| Poor Quality DNA Template: The template may contain inhibitors or not be fully linearized. | Purify the DNA template thoroughly. If using a plasmid, ensure complete linearization with a restriction enzyme. | |
| Enzyme Inactivity: The T7 RNA polymerase may have lost activity due to improper storage or handling. | Store the polymerase at -20°C in a non-frost-free freezer and handle it on ice. | |
| Presence of Uncapped or Incompletely Capped mRNA | Competition with GTP (less common with trinucleotides): Although less of an issue than with dinucleotide analogs, very high GTP concentrations could potentially compete. | If using a custom protocol, ensure the cap analog concentration is in sufficient excess. |
| Premature Termination of Transcription: This can lead to a heterogeneous population of RNA molecules, some of which may not be capped. | Optimize the IVT reaction time and temperature. Ensure the DNA template is intact. |
Data Presentation: Buffer Component Concentrations
The following tables summarize recommended buffer component concentrations for in vitro transcription reactions using trinucleotide cap analogs. These values are derived from published protocols and manufacturer's recommendations and serve as a starting point for optimization.
Table 1: Recommended 10x IVT Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl, pH 8.0 | 400 mM | Buffering agent to maintain optimal pH for T7 RNA polymerase. |
| Magnesium Acetate | 165 mM | A crucial cofactor for T7 RNA polymerase activity.[16] |
| Dithiothreitol (DTT) | 100 mM | A reducing agent that helps maintain enzyme stability. |
| Spermidine | 20 mM | Stabilizes DNA and mRNA, which can increase yield.[16] |
| Source: Henderson et al., 2021 (PMID: 34289115)[15] |
Table 2: Final Reaction Concentrations of Key Components
| Component | Final Concentration Range | Notes |
| 10x IVT Buffer | 1x | |
| Magnesium Chloride (MgCl₂) | 10 mM - 25 mM | The optimal magnesium concentration can be template-dependent. Some protocols recommend adding extra MgCl₂ to the final reaction mix.[11] Magnesium is a critical cofactor for T7 RNA polymerase.[16] |
| NTPs (ATP, CTP, UTP, GTP) | 0.5 mM - 5 mM each | Unlike with ARCA, GTP concentration is typically not limited when using trinucleotide cap analogs.[6][17] |
| M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog | 0.375 mM - 10 mM | The concentration often depends on the specific protocol and the desired capping efficiency. A molar excess over the initiating NTP is generally recommended.[11][17] |
| T7 RNA Polymerase | 10 U/µL | |
| Inorganic Pyrophosphatase | 0.0125 U/µL | Helps to drive the reaction forward by degrading pyrophosphate. |
| RNase Inhibitor | 1 U/µL | Protects the synthesized mRNA from degradation. |
Experimental Protocols
Protocol 1: Standard Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is a general guideline for a 20 µL in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter and AG initiation sequence (0.5 - 1 µg)
-
Nuclease-free water
-
10x IVT Buffer (see Table 1)
-
NTP solution mix (ATP, CTP, UTP, GTP at desired concentration)
-
M7G(3'-OMe-5')pppA(2'-OMe) solution
-
T7 RNA Polymerase
-
Murine RNase Inhibitor
-
Inorganic Pyrophosphatase
-
DNase I
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free microfuge tube, assemble the following reaction components at room temperature in the specified order:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x IVT Buffer
-
NTP mix
-
M7G(3'-OMe-5')pppA(2'-OMe) solution
-
1 µg of linearized DNA template
-
1 µL of Murine RNase Inhibitor
-
1 µL of Inorganic Pyrophosphatase
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
Visualizations
Below are diagrams illustrating the key processes and logical relationships in M7G(3'-OMe-5')pppA(2'-OMe) capping.
Caption: Experimental workflow for co-transcriptional capping.
Caption: Troubleshooting logic for low capping efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. CleanCap® Reagent AG (3' OMe) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. neb-online.de [neb-online.de]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. CleanCap® AG (3′ OMe) CleanScript™ IVT Kit - (K-7413) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 9. neb.com [neb.com]
- 10. neb-online.de [neb-online.de]
- 11. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: M7G(3'-OMe-5')pppA(2'-OMe) In Vitro Transcription
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the M7G(3'-OMe-5')pppA(2'-OMe) cap analog in in vitro transcription (IVT) for mRNA synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro transcription with the M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
| Issue | Potential Cause | Recommendation |
| Low or No RNA Yield | 1. Suboptimal Cap Analog:GTP Ratio: An incorrect ratio can inhibit transcription. | Optimize the molar ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP. A common starting point is a 4:1 ratio. Titrate this ratio to find the optimal balance for your specific template and reaction conditions.[1] |
| 2. Enzyme Inactivity: The T7 RNA polymerase may be inactive due to improper storage or handling. | Use a fresh aliquot of T7 RNA polymerase. Ensure the enzyme is stored at -20°C in a non-frost-free freezer and handled gently.[2] | |
| 3. Poor Template Quality: The DNA template may contain inhibitors (e.g., salts, ethanol) or be degraded.[3][4] | Purify the DNA template using a reliable method. Assess template integrity and purity via gel electrophoresis and spectrophotometry (A260/A280 and A260/A230 ratios). | |
| 4. RNase Contamination: RNases can rapidly degrade the newly synthesized RNA.[2][3] | Maintain a strict RNase-free environment. Use RNase-free reagents, tips, and tubes. Wear gloves and consider using an RNase inhibitor in the reaction.[2] | |
| Low Capping Efficiency | 1. Inadequate Cap Analog Concentration: Insufficient cap analog relative to GTP will result in a higher proportion of uncapped transcripts. | Increase the molar ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP. Ratios up to 10:1 have been used to enhance capping efficiency.[1] |
| 2. Competition with GTP: GTP can be incorporated at the 5' end instead of the cap analog. | Reduce the concentration of GTP in the reaction to favor the incorporation of the cap analog.[1][5] | |
| 3. Suboptimal Incubation Time/Temperature: The reaction may not have proceeded long enough for efficient capping. | Extend the incubation time (e.g., 2-4 hours) or optimize the temperature (typically 37°C).[2] | |
| Presence of Double-Stranded RNA (dsRNA) | 1. Enzyme-Related Byproducts: T7 RNA polymerase can sometimes generate dsRNA byproducts. | Consider using an engineered T7 RNA polymerase with reduced dsRNA formation capabilities. |
| 2. Reaction Conditions: High concentrations of certain NTPs, particularly UTP, can contribute to dsRNA formation. | Limiting the steady-state concentration of UTP during the reaction has been shown to reduce dsRNA levels. | |
| RNA Integrity Issues (Smearing on Gel) | 1. RNase Contamination: As with low yield, RNases can lead to RNA degradation. | Strictly adhere to RNase-free techniques throughout the entire workflow.[2] |
| 2. Template-Related Issues: The DNA template may have nicks or be of poor quality, leading to truncated transcripts. | Ensure the use of a high-quality, intact DNA template. | |
| 3. Incubation Time Too Long: Very long incubation times can sometimes lead to RNA degradation, especially if the reaction environment is not optimal. | Optimize the incubation time; for many templates, 2-4 hours is sufficient.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the M7G(3'-OMe-5')pppA(2'-OMe) cap analog and why is it used?
A1: M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analog used in co-transcriptional capping of in vitro transcribed mRNA. The 5' cap is a critical modification for eukaryotic mRNA, promoting stability, efficient translation, and protection from exonuclease degradation. This particular analog is an Anti-Reverse Cap Analog (ARCA), which contains a 3'-O-methyl group on the 7-methylguanosine. This modification prevents its incorporation in the incorrect orientation, ensuring that a higher percentage of the synthesized mRNA is functional.
Q2: What is the recommended starting ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP?
A2: A commonly recommended starting molar ratio is 4:1 of cap analog to GTP.[1][6] However, the optimal ratio can be template-dependent and may require empirical optimization to balance high capping efficiency with a good RNA yield.
Q3: How can I assess the capping efficiency of my in vitro transcribed RNA?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying capping efficiency.[7][8] This method can distinguish between capped and uncapped RNA species. Enzymatic methods followed by gel electrophoresis or other analytical techniques can also provide an estimation of capping efficiency.
Q4: What are the expected RNA yields when using M7G(3'-OMe-5')pppA(2'-OMe)?
A4: RNA yields can vary significantly depending on the template, scale of the reaction, and optimization of reaction components. Generally, co-transcriptional capping with cap analogs can lead to a slight decrease in overall RNA yield compared to post-transcriptional capping, due to the lower concentration of GTP used.[1][6] However, yields of several milligrams of RNA per milliliter of reaction are achievable with optimized protocols.
Q5: Can the M7G(3'-OMe-5')pppA(2'-OMe) cap analog help in reducing the immunogenicity of my mRNA?
A5: The 5' cap structure is important for the cellular machinery to recognize the mRNA as "self" and not trigger an innate immune response. While the primary role of this cap analog is to ensure correct orientation and promote translation, the presence of a proper cap structure is a key factor in reducing the immunogenicity of synthetic mRNA.
Experimental Protocols
General In Vitro Transcription Protocol with M7G(3'-OMe-5')pppA(2'-OMe)
-
Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that leaves a blunt or 5' overhang.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified template in RNase-free water and determine its concentration and purity.
-
-
IVT Reaction Setup (20 µL reaction):
-
Assemble the following components at room temperature in the specified order to avoid precipitation of the DNA template by spermidine (B129725) in the buffer:
-
RNase-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
25 mM GTP: 1 µL
-
50 mM M7G(3'-OMe-5')pppA(2'-OMe): 4 µL (This achieves a 4:1 cap:GTP ratio)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and spin down briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. The reaction mixture may become turbid as RNA precipitates.[2]
-
-
DNase Treatment and Purification:
-
Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purify the RNA using a column-based RNA cleanup kit, LiCl precipitation, or another preferred method.
-
Elute or resuspend the purified RNA in RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel. A sharp, single band indicates high-quality, full-length RNA.
-
Quantification of Capping Efficiency by LC-MS (General Workflow)
-
Enzymatic Digestion:
-
Digest a known amount of the purified mRNA with an enzyme like RNase H, using a probe that targets the 5' end, to generate a small RNA fragment containing the cap structure.
-
-
Sample Cleanup:
-
Purify the digested fragments to remove the enzyme and buffer components.
-
-
LC-MS Analysis:
-
Separate the capped and uncapped RNA fragments using liquid chromatography.
-
Detect and quantify the different species using mass spectrometry.
-
-
Data Analysis:
-
Calculate the capping efficiency by determining the ratio of the peak area of the capped fragment to the total peak area of both capped and uncapped fragments.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of M7G(3'-OMe-5')pppA(2'-OMe) and m7GpppA for mRNA Capping
For researchers, scientists, and professionals in drug development, the choice of a 5' cap analog is a critical determinant of synthetic mRNA efficacy. This guide provides an in-depth, data-driven comparison of two prominent co-transcriptional capping agents: the standard 7-methylguanosine(5')triphospho(5')adenosine (m7GpppA) and the anti-reverse cap analog (ARCA), M7G(3'-OMe-5')pppA(2'-OMe).
The 5' cap is indispensable for the stability and translational efficiency of messenger RNA (mRNA). It protects the mRNA from exonuclease degradation and is crucial for recruiting the ribosomal machinery to initiate protein synthesis[1]. In the realm of in vitro transcription (IVT) for synthetic mRNA production, the selection of the cap analog significantly impacts the functionality of the final product[1].
Structural and Functional Overview
m7GpppA is a conventional cap analog that mimics the natural cap structure[1]. However, during co-transcriptional capping, it can be incorporated in two orientations: the correct "forward" orientation or an incorrect "reverse" orientation. This is because RNA polymerase can initiate transcription from the 3'-OH group of either the 7-methylguanosine (B147621) (m7G) or the adenosine (B11128) nucleotide. Transcripts with a reverse-oriented cap are not translated efficiently, which diminishes the overall protein yield from the synthetic mRNA[1].
M7G(3'-OMe-5')pppA(2'-OMe) , a type of Anti-Reverse Cap Analog (ARCA), is engineered to overcome this orientation issue. A key modification is the methylation of the 3'-OH group of the 7-methylguanosine. This blocks the initiation of transcription from this position by RNA polymerase, ensuring that the cap analog is incorporated only in the correct, functional orientation. The result is a higher proportion of translatable mRNA. Furthermore, the "2'-OMe" designation indicates a methyl group on the 2'-OH of the adjacent adenosine, creating a "Cap1" structure. This Cap1 structure is common in higher eukaryotes and can lead to enhanced translation efficiency and reduced immunogenicity of the mRNA.
Performance Comparison: Capping and Translational Efficiency
The primary advantage of M7G(3'-OMe-5')pppA(2'-OMe) lies in its ability to produce a homogenous population of correctly capped mRNA, which translates to higher protein expression.
| Performance Metric | m7GpppA (Standard Cap) | M7G(3'-OMe-5')pppA(2'-OMe) (ARCA) | Key Advantage of ARCA |
| Capping Orientation | Can be incorporated in both forward (functional) and reverse (non-functional) orientations. | Preferentially incorporated in the forward orientation due to the 3'-O-methyl group on m7G. | Ensures a higher percentage of translationally active mRNA. |
| Capping Efficiency | Overall incorporation can be around 61%, but a significant fraction is in the incorrect orientation. | While total incorporation might be slightly lower (e.g., 51-56% in some studies), virtually all incorporated caps (B75204) are functional. | Maximizes the yield of functional, capped mRNA. |
| Translational Efficiency | Lower due to the presence of reverse-capped, non-translatable mRNA species. | Significantly higher, with studies showing a 1.6 to 2.2-fold increase in luciferase activity compared to conventional caps. | Leads to greater protein yield from the same amount of transfected mRNA. |
| Resulting Cap Structure | Cap 0 | Cap 1 (due to the 2'-O-methylated adenosine) | The Cap1 structure can further enhance translational efficiency and reduce innate immune responses. |
Experimental Methodologies
To empirically compare the efficiency of these two cap analogs, a series of experiments can be conducted. Below are detailed protocols for the key assays.
In Vitro Transcription (IVT) for Capped mRNA Synthesis
This protocol outlines the synthesis of luciferase-encoding mRNA using either m7GpppA or M7G(3'-OMe-5')pppA(2'-OMe).
Materials:
-
Linearized plasmid DNA template encoding luciferase with a T7 promoter.
-
T7 RNA Polymerase.
-
NTPs (ATP, CTP, UTP, GTP).
-
m7GpppA or M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 1 mM DTT, 2 mM spermidine).
-
RNase Inhibitor.
-
DNase I.
-
Nuclease-free water.
Procedure:
-
Reaction Assembly: In a nuclease-free tube, assemble the following components at room temperature in the given order:
-
Nuclease-free water to a final volume of 20 µL.
-
Transcription Buffer (10X) - 2 µL.
-
ATP, CTP, UTP (100 mM each) - 0.5 µL each.
-
GTP (25 mM) - 0.5 µL.
-
Cap Analog (m7GpppA or ARCA, 25 mM) - 2 µL (This creates a 4:1 ratio of cap analog to GTP).
-
Linearized DNA template (1 µg) - X µL.
-
RNase Inhibitor - 1 µL.
-
T7 RNA Polymerase - 2 µL.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcripts by gel electrophoresis.
Capping Efficiency Determination by RNase H Digestion and PAGE
This method allows for the quantification of the percentage of capped mRNA.
Materials:
-
Synthesized capped and uncapped mRNA.
-
Custom chimeric RNA-DNA-RNA targeting oligonucleotide complementary to the 5' end of the mRNA.
-
RNase H.
-
RNase H Reaction Buffer.
-
Stop/Loading Buffer (containing formamide (B127407) and a tracking dye).
-
Polyacrylamide gel (e.g., 20%) with 8 M Urea.
-
TBE Buffer.
-
Fluorescent stain for RNA or radiolabeling reagents.
Procedure:
-
Hybridization: In a reaction tube, mix the mRNA sample (5-10 pmoles) with the targeting oligonucleotide. Heat to denature and then cool to allow hybridization.
-
RNase H Digestion: Add RNase H and its reaction buffer. Incubate at 37°C for 30 minutes. This will cleave the mRNA at the DNA-RNA hybrid region, releasing a short 5' fragment.
-
Reaction Termination: Add Stop/Loading Buffer to each reaction.
-
PAGE Analysis: Denature the samples by heating and then load them onto a high-resolution polyacrylamide gel. Run the gel until the small fragments are well-resolved.
-
Visualization and Quantification: Stain the gel with a fluorescent dye or expose it to a phosphor screen if radiolabeled. The capped fragment will migrate slightly slower than the uncapped fragment. Quantify the intensity of the bands corresponding to the capped and uncapped fragments using gel imaging software.
-
Calculation: Capping Efficiency (%) = [Intensity of Capped Band / (Intensity of Capped Band + Intensity of Uncapped Band)] x 100.
Translational Efficiency Assessment using a Luciferase Reporter Assay
This assay measures the amount of functional protein produced from the synthesized mRNA.
Materials:
-
Purified capped mRNA (from the IVT reaction).
-
Mammalian cell line (e.g., HEK293 or HeLa).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., lipid-based).
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate (e.g., 96-well) and grow them to the desired confluency (typically 70-90%).
-
Transfection: Transfect the cells with equal amounts of mRNA capped with either m7GpppA or M7G(3'-OMe-5')pppA(2'-OMe) using a suitable transfection reagent, following the manufacturer's protocol. Include a mock-transfected control.
-
Incubation: Incubate the cells for a period sufficient for protein expression (e.g., 8, 17, 22, and 45 hours)[2].
-
Cell Lysis: Wash the cells with PBS and then add the cell lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and immediately measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well, if necessary. Compare the relative light units (RLUs) produced by cells transfected with ARCA-capped mRNA to those transfected with m7GpppA-capped mRNA.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the key concepts.
Conclusion
For applications requiring high levels of protein expression from synthetic mRNA, M7G(3'-OMe-5')pppA(2'-OMe) offers a distinct advantage over the standard m7GpppA cap analog. By preventing reverse incorporation, this ARCA ensures that a significantly higher fraction of the synthesized mRNA is translationally active. The inclusion of the 2'-O-methylation to form a Cap1 structure further enhances its performance, making it a superior choice for the development of mRNA-based therapeutics and vaccines. While the upfront cost of ARCA may be higher, the increased efficiency and yield of functional protein often justify the investment. The experimental protocols provided herein offer a robust framework for researchers to validate these performance differences within their own laboratories.
References
A Comparative Guide to M7G(3'-OMe-5')pppA(2'-OMe) and ARCA Cap Analogues for In Vitro mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability and translational efficiency. For the synthesis of therapeutic and research-grade mRNA via in vitro transcription (IVT), the choice of a cap analogue is a pivotal decision that directly impacts the functionality of the final mRNA product. This guide provides an objective comparison of two prominent cap analogues: the Anti-Reverse Cap Analog (ARCA) and the more advanced M7G(3'-OMe-5')pppA(2'-OMe), which facilitates the direct synthesis of a Cap 1 structure.
Structural and Functional Overview
The native eukaryotic mRNA 5' cap consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA through a 5'-5' triphosphate bridge. This structure is essential for protecting the mRNA from exonuclease degradation and for recruiting the ribosomal machinery to initiate translation.
ARCA (Anti-Reverse Cap Analog; 3'-O-Me-m7GpppG) is a modified dinucleotide cap analog designed to address a key limitation of first-generation cap analogs.[1] Standard cap analogs can be incorporated in either the correct "forward" orientation or an incorrect "reverse" orientation by RNA polymerase. Transcripts with a reverse-oriented cap are not efficiently translated, which significantly reduces the yield of functional protein.[1] ARCA incorporates a methyl group at the 3'-OH position of the 7-methylguanosine, which prevents the RNA polymerase from initiating transcription in the reverse orientation.[1][2] This ensures that nearly all capped transcripts are translationally active. However, ARCA co-transcriptionally generates a "Cap 0" structure, which lacks the 2'-O-methylation on the first nucleotide of the transcript.[2] While functional, Cap 0 structures can be recognized by the innate immune system as foreign, potentially leading to an unwanted immune response.[3]
M7G(3'-OMe-5')pppA(2'-OMe) is a next-generation trinucleotide cap analogue that offers two key advantages.[][5][6] Firstly, like ARCA, it contains a 3'-O-methyl group on the 7-methylguanosine, ensuring its incorporation in the correct orientation. Secondly, it includes a 2'-O-methylated adenosine (B11128) as the first transcribed nucleotide. This allows for the direct, co-transcriptional synthesis of an mRNA with a "Cap 1" structure.[7] The Cap 1 structure is characteristic of endogenous eukaryotic mRNA and is crucial for evading recognition by the innate immune system, thereby reducing the immunogenicity of the synthetic mRNA.[3][8]
Performance Comparison
While direct, side-by-side quantitative performance data for M7G(3'-OMe-5')pppA(2'-OMe) versus ARCA is not extensively published, a comparison of their expected performance based on their structural features and the known benefits of a Cap 1 structure can be made.
| Feature | M7G(3'-OMe-5')pppA(2'-OMe) | ARCA (3'-O-Me-m7GpppG) |
| Cap Structure | Cap 1 (co-transcriptional) | Cap 0 (co-transcriptional) |
| Orientation | Correct orientation only | Correct orientation only |
| Capping Efficiency | High | Moderate to High (~70-80%) |
| Translation Efficiency | High to Very High | High |
| Immunogenicity | Low | Moderate |
| Workflow | Single-step IVT for Cap 1 | Single-step IVT for Cap 0; requires additional enzymatic step for Cap 1 |
Signaling Pathways and Experimental Workflows
Caption: Comparison of mRNA synthesis and fate with ARCA vs. M7G(3'-OMe-5')pppA(2'-OMe).
Caption: Experimental workflow for comparing cap analogue performance.
Experimental Protocols
The following protocols provide a framework for the direct comparison of M7G(3'-OMe-5')pppA(2'-OMe) and ARCA.
Experiment 1: In Vitro Transcription with Cap Analogues
This protocol describes the synthesis of a firefly luciferase (FLuc)-encoding mRNA using co-transcriptional capping.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the FLuc gene
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analogue
-
ARCA cap analogue
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or LiCl
Procedure:
-
Assemble the transcription reactions at room temperature in separate tubes for each cap analogue. For a 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
Transcription Buffer (10X): 2 µL
-
ATP, CTP, UTP (100 mM each): 2 µL of each
-
GTP (100 mM): 0.5 µL (for a final concentration of 2.5 mM)
-
Cap Analog (40 mM): 4 µL (for a final concentration of 8 mM; maintaining a 4:1 cap:GTP ratio is common for ARCA)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions or by LiCl precipitation.
-
Elute the purified mRNA in nuclease-free water.
-
Assess the concentration and purity using a spectrophotometer (e.g., NanoDrop) and the integrity by denaturing agarose (B213101) gel electrophoresis.
Experiment 2: Determination of Capping Efficiency by LC-MS
This protocol provides a method to quantify the percentage of capped mRNA.[9][10][11][12][13]
Materials:
-
Purified mRNA from Experiment 1
-
RNase H
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
Streptavidin-coated magnetic beads
-
Buffers for RNase H digestion and bead binding/washing
-
LC-MS system
Procedure:
-
Hybridize the purified mRNA with the biotinylated DNA probe.
-
Digest the RNA:DNA hybrid with RNase H to cleave a short fragment from the 5' end of the mRNA.
-
Capture the biotinylated fragment using streptavidin-coated magnetic beads.
-
Wash the beads to remove uncapped fragments and other impurities.
-
Elute the captured 5' fragments.
-
Analyze the eluted fragments by LC-MS. The mass difference between capped and uncapped fragments allows for their distinct identification and quantification.
-
Calculate the capping efficiency as: (Area of capped peak) / (Area of capped peak + Area of uncapped peak) * 100%.
Experiment 3: In Vitro and In Cellulo Translation Efficiency
This protocol assesses the protein expression from the synthesized mRNA.[14][15][16][17]
Part A: In Vitro Translation
Materials:
-
Purified mRNA from Experiment 1
-
Rabbit Reticulocyte Lysate system
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's protocol, using equal amounts of mRNA capped with either M7G(3'-OMe-5')pppA(2'-OMe) or ARCA.
-
Incubate the reactions at 30°C for 90 minutes.
-
Take an aliquot of each reaction and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. Higher luminescence indicates higher translation efficiency.
Part B: In Cellulo Translation
Materials:
-
Purified mRNA from Experiment 1
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid nanoparticles)
-
Luciferase Assay System
-
Luminometer or plate reader
Procedure:
-
Plate cells in a multi-well plate and grow to ~80% confluency.
-
Transfect the cells with equal amounts of each capped mRNA using a suitable transfection reagent.
-
Incubate the cells for a desired time course (e.g., 6, 12, 24, 48 hours).
-
At each time point, lyse the cells and perform a luciferase assay on the cell lysate.
-
Measure luminescence to determine the level and duration of protein expression.
Experiment 4: Assessment of Immunogenicity
This protocol evaluates the innate immune response triggered by the synthetic mRNA.
Materials:
-
Purified mRNA from Experiment 1
-
Immune-competent cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Transfection reagent
-
ELISA kits for relevant cytokines (e.g., IFN-α, TNF-α)
Procedure:
-
Transfect the immune cells with equal amounts of mRNA capped with either M7G(3'-OMe-5')pppA(2'-OMe) or ARCA.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
A lower cytokine concentration indicates a reduced immunogenic response.
By following these protocols, researchers can generate robust, direct comparative data to guide the selection of the most appropriate cap analogue for their specific research or therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAP Series – mRNA Core raw materials – Tinzyme [tinzyme.com]
- 8. Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 13. sciex.com [sciex.com]
- 14. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 15. med.emory.edu [med.emory.edu]
- 16. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of Translation Efficiency: M7G(3'-OMe-5')pppA(2'-OMe) vs. CleanCap® AG
For researchers, scientists, and drug development professionals, the choice of a 5' cap analog is a critical determinant of in vitro transcribed (IVT) mRNA's translational efficiency and subsequent protein yield. This guide provides an objective comparison of two prominent cap analogs: M7G(3'-OMe-5')pppA(2'-OMe), a member of the anti-reverse cap analog (ARCA) family, and CleanCap® AG, a novel trinucleotide cap analog.
This comparison synthesizes available experimental data to highlight the performance differences and provides detailed methodologies for key experiments to aid in informed decision-making for therapeutic and research applications.
Executive Summary
Experimental evidence strongly indicates that CleanCap® AG significantly enhances translation efficiency compared to traditional dinucleotide cap analogs like ARCA, which shares structural and functional similarities with M7G(3'-OMe-5')pppA(2'-OMe). The primary advantages of CleanCap® AG lie in its higher capping efficiency and its mechanism of incorporation, which ensures the correct orientation of the cap structure, leading to a greater proportion of translationally active mRNA.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences based on studies comparing CleanCap® AG with ARCA. Given the functional and structural similarities, the data for ARCA serves as a reliable proxy for the performance of M7G(3'-OMe-5')pppA(2'-OMe).
| Feature | M7G(3'-OMe-5')pppA(2'-OMe) (inferred from ARCA data) | CleanCap® AG |
| Cap Structure | Cap 0 | Cap 1 |
| Capping Method | Co-transcriptional (Dinucleotide) | Co-transcriptional (Trinucleotide) |
| Capping Efficiency | 50-80%[1] | >95%[1][2][3] |
| Orientation | Can be incorporated in reverse, rendering ~50% of mRNA untranslatable[2] | Exclusively incorporated in the correct orientation |
| mRNA Yield | Lower due to the required high cap:GTP ratio[2] | Higher, as a high cap:GTP ratio is not required[2] |
| Translation Efficiency | Lower | Significantly Higher[4][5] |
| In Vivo Protein Expression | Lower and less sustained | Higher, with a quicker onset and more prolonged expression[4][5] |
Key Differentiators and Performance Insights
The superior performance of CleanCap® AG stems from its innovative trinucleotide structure (m7GpppAG). During in vitro transcription, T7 RNA polymerase initiates transcription by recognizing the AG dinucleotide, which hybridizes to the DNA template. This ensures that the cap is added in the correct orientation.[6] In contrast, dinucleotide cap analogs like ARCA are incorporated by the polymerase recognizing a single guanosine, leading to competition with GTP and a significant portion of the caps (B75204) being incorporated in a reverse, non-functional orientation.[6]
Furthermore, CleanCap® AG results in a Cap 1 structure, which contains a methyl group at the 2'-O position of the first nucleotide.[7][8] This Cap 1 structure is characteristic of mRNA in higher eukaryotes and has been shown to enhance translation efficiency and reduce the immunogenicity of the mRNA molecule, making it a more suitable choice for therapeutic applications.[8]
A study directly comparing the in vivo expression of luciferase mRNA capped with ARCA and CleanCap® AG demonstrated that the CleanCap® analogs resulted in significantly higher and more sustained protein expression in mice.[4][5] Expression levels for the CleanCap® capped mRNA peaked at 6 hours post-delivery, while the ARCA-capped mRNA showed a much lower and less prolonged expression.[4][5]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for the key experiments used to evaluate the translation efficiency of mRNA capped with these analogs.
In Vitro Transcription (IVT) with Co-transcriptional Capping
Objective: To synthesize 5'-capped mRNA using either M7G(3'-OMe-5')pppA(2'-OMe) or CleanCap® AG during the in vitro transcription reaction.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail. Note: For CleanCap® AG, the transcription initiation site must be AG.[2][7]
-
T7 RNA Polymerase
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap Analog (M7G(3'-OMe-5')pppA(2'-OMe) or CleanCap® AG)
-
Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Protocol:
-
Reaction Setup: Thaw all reagents at room temperature, keeping the enzymes on ice. In a nuclease-free tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
NTPs (at a final concentration that may need to be optimized, especially the GTP concentration when using ARCA-type analogs)
-
Cap Analog (The ratio of cap analog to GTP is critical for ARCA-type analogs, often around 4:1. For CleanCap® AG, this high ratio is not necessary)[2]
-
Linearized DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components thoroughly by gentle pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.
In Vitro/In Vivo Translation Efficiency Assay using Luciferase Reporter
Objective: To quantify and compare the protein expression from mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe) and CleanCap® AG.
Materials:
-
Purified, capped firefly luciferase (FLuc) mRNA
-
Mammalian cell line (e.g., HEK293T, HeLa) or animal model (e.g., mice)
-
Transfection reagent (for in vitro studies) or delivery vehicle (e.g., lipid nanoparticles for in vivo studies)
-
Cell culture medium and supplies
-
Luciferase Assay System (including cell lysis buffer and luciferase substrate)
-
Luminometer
Protocol:
-
Cell Culture (In Vitro): Plate mammalian cells in a multi-well plate to achieve optimal confluency for transfection.
-
Transfection (In Vitro): Transfect the cells with equimolar amounts of the differently capped FLuc mRNAs using a suitable transfection reagent according to the manufacturer's instructions.
-
Delivery (In Vivo): For in vivo studies, formulate the capped mRNAs into a suitable delivery vehicle, such as lipid nanoparticles, and administer to the animal model (e.g., via tail vein injection).[4][5]
-
Incubation: Incubate the transfected cells or the animals for a specific period (e.g., 6, 12, 24, 48 hours) to allow for mRNA translation and protein expression.
-
Cell Lysis (In Vitro): Wash the cells with PBS and then add lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.
-
Tissue Homogenization (In Vivo): At various time points, image the animals for bioluminescence after injecting the luciferase substrate.[4][5]
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) for in vitro assays to account for transfection efficiency. For in vivo studies, quantify the total photon flux from the region of interest.[4][5] Compare the relative luminescence units (RLU) or photon flux between the different capped mRNAs to determine their relative translation efficiencies.
Visualizations
Experimental Workflow for Comparing Translation Efficiency
Caption: Workflow for comparing mRNA translation efficiency.
Cap-Dependent Translation Initiation Pathway
References
- 1. assaygenie.com [assaygenie.com]
- 2. neb.com [neb.com]
- 3. abacusdx.com [abacusdx.com]
- 4. Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
A Comparative Guide to the Validation of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA Integrity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of mRNA therapeutics and vaccines, ensuring the integrity and quality of synthetic mRNA is paramount. The 5' cap structure is a critical quality attribute, profoundly influencing mRNA stability, translational efficiency, and immunogenicity. This guide provides an objective comparison of M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog utilized in the CleanCap® technology, with other common mRNA capping alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of workflows and structures to aid in the critical evaluation of your mRNA manufacturing process.
Executive Summary
M7G(3'-OMe-5')pppA(2'-OMe) is a co-transcriptional capping agent that results in a Cap 1 structure, which is crucial for evading the innate immune system and enhancing protein expression. Experimental data consistently demonstrates that co-transcriptional capping with trinucleotide analogs like M7G(3'-OMe-5')pppA(2'-OMe) offers significant advantages over traditional methods such as enzymatic capping and the use of dinucleotide Anti-Reverse Cap Analogs (ARCA). These advantages include higher capping efficiency, increased mRNA yields, and superior in vivo protein expression. This guide will delve into the data and methodologies that substantiate these claims.
Comparison of Capping Technologies
The choice of capping strategy directly impacts the critical quality attributes of the final mRNA product. The following tables summarize the performance of M7G(3'-OMe-5')pppA(2'-OMe) (as part of the CleanCap® AG (3' OMe) reagent) in comparison to ARCA and post-transcriptional enzymatic capping.
| Parameter | CleanCap® AG (3' OMe) | ARCA | Enzymatic Capping | Reference |
| Capping Method | Co-transcriptional | Co-transcriptional | Post-transcriptional | [1] |
| Resulting Cap Structure | Cap 1 | Cap 0 | Cap 0 or Cap 1 | [2] |
| Capping Efficiency | >95% | ~70% | High, but can be variable | [1][3] |
| mRNA Yield | High (~4 mg/mL) | Low (~1.5 mg/mL) | High, but requires extra steps | [1] |
| Process Complexity | Single-step "one-pot" reaction | Single-step reaction | Multi-step process with purification | [4] |
| Immune Response | Low (recognized as "self") | Higher (Cap 0 can be immunogenic) | Dependent on final Cap structure | [5] |
Table 1: Comparison of mRNA Capping Technologies. This table highlights the key differences in process and performance between the major mRNA capping strategies.
| Performance Metric | CleanCap® AG (3' OMe) Capped mRNA | ARCA Capped mRNA | Reference |
| In Vivo Protein Expression (Luciferase) | Significantly higher and more sustained expression | Lower and less durable expression | [6] |
| CAR Expression in T-cells (% positive cells) | Significantly higher | Lower | [7] |
| CAR Intensity on T-cell surface (MFI) | Significantly higher | Lower | [7] |
Table 2: Functional Comparison of mRNA Capped with CleanCap® AG (3' OMe) vs. ARCA. This table showcases the superior in vivo and cell-based functional performance of mRNA capped with a trinucleotide analog.
Experimental Protocols
Accurate and reproducible assessment of mRNA integrity and capping efficiency is crucial for quality control. Below are detailed protocols for two gold-standard analytical methods.
mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)
Capillary Gel Electrophoresis (CGE) offers high-resolution separation of nucleic acids, providing a quantitative measure of the percentage of full-length mRNA versus fragments and impurities.[8]
Objective: To determine the size, purity, and integrity of the mRNA sample.
Materials:
-
mRNA sample (at least 25 µg/mL)[8]
-
RNA reference ladder of known sizes[8]
-
Capillary electrophoresis instrument with a gel-filled capillary[8]
-
Fluorescent dye for nucleic acid staining[8]
-
Formamide[9]
-
Triton X-100[9]
-
Nuclease-free water
Protocol:
-
Sample Preparation (for mRNA in Lipid Nanoparticles):
-
Mix 10 µL of the mRNA-LNP sample with 15 µL of 2% Triton X-100 (final concentration 1.2%).[9]
-
Shake at 800 rpm for 10 minutes at room temperature to release the mRNA.[9]
-
Add 25 µL of nuclease-free water.[9]
-
Add 50 µL of formamide (B127407) (final concentration 50%) and incubate for 10 minutes at room temperature to denature the mRNA.[9]
-
-
Sample Preparation (for purified mRNA):
-
Dilute the mRNA sample to the required concentration (e.g., 25 µg/mL) in nuclease-free water.[8]
-
Add formamide to a final concentration of 50% to denature the RNA.
-
-
CGE Analysis:
-
Prepare the CGE instrument according to the manufacturer's instructions. This includes filling the capillary with the separation gel matrix containing a fluorescent dye.[8]
-
Inject the denatured mRNA sample and the RNA reference ladder into the capillary.[8]
-
Apply an electric field to separate the RNA molecules by size. Smaller fragments will migrate faster than larger, intact mRNA.[8]
-
Detect the fluorescently labeled RNA as it passes a detector.
-
-
Data Analysis:
-
Generate an electropherogram, which plots fluorescence intensity against migration time.
-
Identify the peak corresponding to the full-length mRNA and any smaller peaks representing fragments or impurities.
-
Calculate the percentage of intact mRNA by determining the area of the main peak relative to the total area of all peaks.[8]
-
mRNA Capping Efficiency Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for characterizing and quantifying the 5' cap structure of mRNA.[10] The method involves enzymatic digestion of the mRNA to generate a small 5' terminal fragment that can be analyzed by mass spectrometry.
Objective: To determine the percentage of capped mRNA and identify different cap species (e.g., Cap 0, Cap 1, uncapped).
Materials:
-
Capped mRNA sample
-
Thermostable RNase H[11]
-
Chimeric 2'-O-methyl RNA/DNA probe complementary to the 5' end of the mRNA[11]
-
RNA cleanup kit
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)[11]
-
Mobile phases for ion-pair reversed-phase chromatography (e.g., water/methanol with HFIP and dibutylamine)[11]
Protocol:
-
mRNA Digestion:
-
Design a 15 nt chimeric 2'-O-methyl RNA/DNA probe that is complementary to a region near the 5' end of the mRNA target.[11]
-
In a nuclease-free tube, combine the mRNA sample, the chimeric probe, and thermostable RNase H in the appropriate reaction buffer.
-
Incubate the reaction at 50°C for 30 minutes to allow the probe to anneal and RNase H to cleave the mRNA, liberating a small 5' terminal fragment.[11]
-
-
Sample Cleanup:
-
Purify the digested sample using an RNA cleanup kit to remove the enzyme, probe, and larger mRNA fragments.[11]
-
Elute the 5' terminal fragments in nuclease-free water.
-
-
LC-MS Analysis:
-
Inject the purified 5' fragments onto an appropriate LC column (e.g., an oligonucleotide column).[11]
-
Perform chromatographic separation using a suitable gradient of mobile phases to resolve the different capped and uncapped species.
-
Analyze the eluting fragments by high-resolution mass spectrometry in negative ion mode.[11]
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the exact masses of the eluted species.
-
Identify the peaks corresponding to the expected masses of the uncapped, Cap 0, and Cap 1 5' fragments.
-
Calculate the capping efficiency by determining the peak area of the capped species relative to the total peak area of all 5' terminal species.[12]
-
Visualizing Workflows and Structures
To further clarify the experimental processes and molecular structures discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Experimental workflows for mRNA integrity and capping efficiency analysis.
Figure 2: Comparison of Cap 0, Cap 1, and the target M7G(3'-OMe-5')pppA(2'-OMe) cap analog structure.
Conclusion
The integrity and 5' cap structure of in vitro transcribed mRNA are critical determinants of its therapeutic efficacy. The data presented in this guide strongly support the use of co-transcriptional capping with the trinucleotide analog M7G(3'-OMe-5')pppA(2'-OMe) for achieving a high percentage of correctly formed Cap 1 structures. This method not only simplifies the manufacturing process but also results in an mRNA product with enhanced translational activity and a reduced immunogenic profile compared to alternatives like ARCA and traditional enzymatic capping. For researchers and developers in the mRNA field, the adoption of advanced co-transcriptional capping technologies and rigorous analytical validation are essential steps toward producing safe and effective nucleic acid medicines.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. CleanCap® Reagent AG (3' OMe) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
In Vivo Performance of M7G(3'-OMe-5')pppA(2'-OMe) and Other Advanced Cap Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a 5' cap analogue is a critical determinant of in vitro transcribed (IVT) mRNA performance in vivo. The cap structure profoundly influences mRNA stability, translation efficiency, and immunogenicity. This guide provides a comparative analysis of the trinucleotide cap analogue M7G(3'-OMe-5')pppA(2'-OMe) against other widely used cap analogues, supported by available experimental data.
The Evolution of Cap Analogues: From Cap 0 to Advanced Cap 1 Structures
The 5' cap is a cornerstone of mRNA functionality, essential for initiating translation and protecting the transcript from exonucleolytic degradation. The evolution of synthetic cap analogues reflects a continuous drive for improved performance:
-
m7GpppG (Cap 0): The first-generation cap analogue, while functional, can be incorporated in the reverse orientation during in vitro transcription, leading to a significant portion of non-translatable mRNA.
-
ARCA (Anti-Reverse Cap Analogue): By methylating the 3'-OH of the m7G, ARCA ensures correct orientation during transcription. However, it produces a Cap 0 structure, which is less efficient in translation compared to the Cap 1 structure found in native eukaryotic mRNA and can be recognized by the innate immune system.
-
Trinucleotide Cap Analogues: These newer analogues, such as M7G(3'-OMe-5')pppA(2'-OMe) and CleanCap® reagents, are designed to be incorporated as a single unit, leading to a high capping efficiency of a natural Cap 1 structure. The 2'-O-methylation of the first transcribed nucleotide in a Cap 1 structure is crucial for evading the innate immune sensor IFIT1 and enhancing translation efficiency.
In Vivo Benchmarking of Advanced Cap Analogues
To illustrate the in vivo advantages of advanced trinucleotide cap analogues, we present data from a study by TriLink BioTechnologies comparing firefly luciferase (FLuc) mRNA capped with ARCA, CleanCap® Reagent AG (a Cap 1 trinucleotide), and CleanCap® Reagent AG (3' OMe) (a Cap 1 trinucleotide with an additional 3'-O-methylation on the m7G, similar to M7G(3'-OMe-5')pppA(2'-OMe)).[1]
Quantitative Data Summary
The following table summarizes the in vivo luciferase expression in mice at different time points after intravenous injection of LNP-formulated FLuc mRNA with different cap analogues.
| Cap Analogue | Cap Structure | Peak Expression Time (hours) | Integrated Luminescence (photons/second) at Peak |
| ARCA | Cap 0 | 3-6 | ~2.5 x 10^10 |
| CleanCap® Reagent AG | Cap 1 | 6 | ~1.0 x 10^12 |
| CleanCap® Reagent AG (3' OMe) | Cap 1 | 6 | ~1.5 x 10^12 |
Data extracted and estimated from figures in the TriLink BioTechnologies technical note.[1]
The data clearly demonstrates that the trinucleotide Cap 1 analogues lead to significantly higher and more sustained protein expression in vivo compared to the dinucleotide Cap 0 ARCA. Notably, the CleanCap® Reagent AG (3' OMe) showed the highest overall expression, suggesting that the 3'-O-methylation on the m7G may further enhance performance.
Experimental Protocols
A detailed methodology for a representative in vivo benchmarking experiment is provided below, based on the study comparing ARCA and CleanCap® analogues.[1]
In Vitro Transcription of Luciferase mRNA
-
Template Preparation: A plasmid DNA template encoding firefly luciferase (FLuc) is linearized.
-
IVT Reaction: FLuc mRNA is synthesized using T7 RNA polymerase. The reaction mixture includes ATP, CTP, UTP, and a specific ratio of GTP to the cap analogue. For ARCA, a 4:1 ratio of ARCA to GTP is common. For trinucleotide analogues like CleanCap®, the manufacturer's protocol is followed.
-
Purification: The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and DNA template.
Lipid Nanoparticle (LNP) Formulation
-
Encapsulation: The purified mRNA is encapsulated into lipid nanoparticles (LNPs) using a microfluidic mixing system. This process involves mixing an ethanolic lipid solution with an aqueous solution of mRNA.
-
Purification and Characterization: The LNP-mRNA formulations are purified and characterized for size, polydispersity, and encapsulation efficiency.
In Vivo Mouse Study
-
Animal Model: BALB/c mice are typically used.
-
Administration: LNP-formulated mRNA is diluted in sterile PBS and administered intravenously (e.g., via tail vein injection) at a specified dose (e.g., 1 mg/kg).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 3, 6, 9, 12, 24, 48, 72, and 96 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).
-
Data Analysis: The luminescent signal (total flux in photons/second) is quantified for each mouse at each time point. The integrated luminescence over the entire study period can also be calculated to compare the overall protein expression.
Visualizing Key Processes and Structures
To further clarify the concepts discussed, the following diagrams illustrate the mRNA capping pathway, the structures of different cap analogues, and the experimental workflow for in vivo benchmarking.
Caption: Overview of co-transcriptional mRNA capping and its role in translation and stability.
Caption: Simplified structures of ARCA, M7G(3'-OMe-5')pppA(2'-OMe), and a commercial trinucleotide analogue.
Caption: Experimental workflow for in vivo benchmarking of mRNA cap analogues using a luciferase reporter.
Conclusion
The selection of a 5' cap analogue is a critical parameter in the design of mRNA-based therapeutics and vaccines. While direct in vivo comparative data for M7G(3'-OMe-5')pppA(2'-OMe) is not extensively published, its trinucleotide structure with dual methylations (3'-O on m7G and 2'-O on the first nucleotide) positions it as an advanced Cap 1 analogue. Based on the in vivo performance of similarly structured trinucleotide caps, M7G(3'-OMe-5')pppA(2'-OMe) is expected to offer significant advantages over first-generation and ARCA caps, leading to higher and more sustained protein expression in vivo. Researchers are encouraged to perform their own head-to-head comparisons to determine the optimal cap analogue for their specific application.
References
A Head-to-Head Comparison of mRNA Capping Strategies: M7G(3'-OMe-5')pppA(2'-OMe) Co-transcriptional Capping versus Post-transcriptional Enzymatic Capping
For Researchers, Scientists, and Drug Development Professionals
The 5' cap of messenger RNA (mRNA) is a critical modification essential for its stability, efficient translation into protein, and evasion of the host's innate immune system. For the burgeoning field of mRNA-based therapeutics and vaccines, the choice of capping methodology is a pivotal decision in the manufacturing process, directly impacting the final product's efficacy and safety. This guide provides an objective, data-driven comparison of two predominant methodologies: co-transcriptional capping using the synthetic cap analog M7G(3'-OMe-5')pppA(2'-OMe) and post-transcriptional enzymatic capping.
Introduction to mRNA Capping Methods
In vitro transcribed (IVT) mRNA requires the addition of a 5' cap to be functionally active in eukaryotic cells. This is achieved through two primary strategies:
-
Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe): This method integrates a synthetic cap analog, such as M7G(3'-OMe-5')pppA(2'-OMe) (a trinucleotide cap analog often marketed under brand names like CleanCap®), directly into the in vitro transcription reaction.[1] The RNA polymerase initiates transcription with the cap analog, resulting in a capped mRNA in a single step.[2] This approach is favored for its simplicity and efficiency.
-
Post-transcriptional Enzymatic Capping: This is a multi-step process performed after the initial transcription of the mRNA.[3] It typically involves the use of the Vaccinia Capping Enzyme (VCE), which sequentially removes the 5'-terminal phosphate (B84403) from the nascent RNA transcript, adds a guanosine (B1672433) monophosphate (GMP), and then methylates the guanine (B1146940) base.[4] To achieve the desired Cap 1 structure, which is crucial for reducing immunogenicity, a subsequent enzymatic step using a 2'-O-methyltransferase is required.[5]
Comparative Analysis: Performance and Workflow
The choice between co-transcriptional and enzymatic capping hinges on a trade-off between workflow simplicity, cost-effectiveness, and the desired attributes of the final mRNA product.
Workflow and Efficiency
Co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) offers a significantly streamlined workflow, often referred to as a "one-pot" reaction.[1] This simplicity can lead to reduced manufacturing time and lower labor costs.[3] In contrast, enzymatic capping involves multiple sequential enzymatic reactions and purification steps, which can increase the complexity and duration of the manufacturing process and potentially lead to a loss of product during purification.[4]
In terms of capping efficiency, advanced trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) are reported to achieve capping efficiencies of over 95%.[] Enzymatic capping, when optimized, can approach near-quantitative capping efficiency of almost 100%.[4][7]
Protein Expression
The ultimate goal of therapeutic mRNA is robust protein expression. While both methods can produce highly translatable mRNA, some studies suggest that enzymatic capping may result in slightly higher protein expression. However, with process optimization, both methods can yield functionally equivalent mRNA. It is also noteworthy that the choice of capping enzyme can influence translation efficiency, with some studies showing that enzymes from different viral sources, such as the bluetongue virus capping enzyme, can lead to a 38% higher transfection efficiency compared to the more commonly used Vaccinia Capping Enzyme.[7]
Immunogenicity
The 5' cap structure plays a crucial role in the innate immune recognition of mRNA. Uncapped or improperly capped mRNA can be recognized by cellular sensors such as RIG-I and MDA5, triggering an inflammatory response that can inhibit translation and potentially lead to adverse effects. The presence of a 2'-O-methylation on the first nucleotide of the mRNA sequence (the Cap 1 structure) is critical for the mRNA to be recognized as "self" and evade this immune surveillance.
Co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) and similar advanced analogs directly yields a Cap 1 structure.[1] Enzymatic capping with VCE initially produces a Cap 0 structure, which requires a separate 2'-O-methyltransferase step to be converted to Cap 1.[5] Therefore, both methods can produce the desired low-immunogenicity Cap 1 structure, but the co-transcriptional approach achieves this in a single step.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for M7G(3'-OMe-5')pppA(2'-OMe) co-transcriptional capping and enzymatic capping. Data is compiled from multiple sources and experimental conditions may vary.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (Co-transcriptional) | Enzymatic Capping (Post-transcriptional) |
| Capping Efficiency | >95%[] | ~100%[4][7] |
| Workflow | Single-step "one-pot" reaction[1] | Multi-step enzymatic reactions[3] |
| Resulting Cap Structure | Cap 1[1] | Cap 0 (requires additional step for Cap 1)[5] |
| Manufacturing Time | Shorter[3] | Longer[4] |
| Cost-Effectiveness | Generally more cost-effective[3] | Can be more expensive due to multiple enzymes and steps[3] |
Experimental Workflows and Signaling Pathways
Visualizing the Capping Processes
The following diagrams illustrate the experimental workflows for both co-transcriptional and enzymatic capping.
Caption: Co-transcriptional Capping Workflow.
Caption: Post-transcriptional Enzymatic Capping Workflow.
Innate Immune Recognition of Uncapped mRNA
The following diagram illustrates the signaling pathway activated by uncapped or improperly capped mRNA, leading to an inflammatory response.
Caption: Innate Immune Response to Uncapped mRNA.
Detailed Experimental Protocols
Protocol 1: Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG Analog)
This protocol is adapted for use with a commercially available in vitro transcription kit.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
In Vitro Transcription Kit (e.g., HiScribe™ T7 High Yield RNA Synthesis Kit)
-
M7G(3'-OMe-5')pppA(2'-OMe) (e.g., CleanCap® Reagent AG)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reaction components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the 40 µL transcription reaction at room temperature in the following order:
-
Nuclease-free Water: to 40 µL
-
10X Reaction Buffer: 4 µL
-
100 mM ATP: 4 µL
-
100 mM CTP: 4 µL
-
100 mM UTP: 4 µL
-
100 mM GTP: 1.5 µL
-
100 mM M7G(3'-OMe-5')pppA(2'-OMe): 4 µL
-
Linear DNA Template (0.5-1 µg): X µL
-
T7 RNA Polymerase Mix: 4 µL
-
-
Mix thoroughly by pipetting and incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the capped mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
Protocol 2: Post-transcriptional Enzymatic Capping (One-Step Cap 1 Synthesis)
This protocol combines the capping and 2'-O-methylation steps into a single reaction.[8]
Materials:
-
Purified, uncapped 5'-triphosphate mRNA
-
Vaccinia Capping Enzyme (VCE)
-
mRNA Cap 2´-O-Methyltransferase
-
10X Capping Buffer
-
10 mM GTP
-
32 mM S-adenosylmethionine (SAM)
-
Nuclease-free water
-
RNase inhibitor (optional)
-
RNA purification kit
Procedure:
-
In a nuclease-free tube, combine up to 10 µg of purified uncapped mRNA with nuclease-free water to a final volume of 14 µL.
-
Denature the RNA by heating at 65°C for 5 minutes, then immediately place on ice for 5 minutes.
-
Set up the 20 µL capping reaction on ice by adding the following components in order:
-
Denatured RNA (from step 2): 14 µL
-
10X Capping Buffer: 2 µL
-
10 mM GTP: 1 µL
-
32 mM SAM: 1 µL
-
Vaccinia Capping Enzyme (10 U/µL): 1 µL
-
mRNA Cap 2´-O-Methyltransferase (50 U/µL): 1 µL
-
(Optional) RNase Inhibitor: 0.5 µL (reduce water volume accordingly)
-
-
Mix gently and incubate at 37°C for 1 hour.
-
Purify the Cap 1 mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
Conclusion
The choice between co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) and post-transcriptional enzymatic capping is a critical decision in the development and manufacturing of mRNA-based therapeutics and vaccines.
M7G(3'-OMe-5')pppA(2'-OMe) co-transcriptional capping offers a streamlined, efficient, and cost-effective method for producing Cap 1 mRNA in a single step. This approach is particularly advantageous for high-throughput applications and large-scale manufacturing where process simplicity and speed are paramount.
Post-transcriptional enzymatic capping provides a highly efficient method to achieve a near-complete capping of mRNA transcripts. While the process is more complex and time-consuming, it offers a high degree of control over the capping reaction and may, in some instances, lead to slightly higher protein expression.
Ultimately, the optimal capping strategy will depend on the specific requirements of the application, including the scale of production, cost considerations, and the desired in vivo performance of the mRNA. Researchers and drug developers should carefully consider the trade-offs between these two robust methods to select the most appropriate approach for their therapeutic goals.
References
- 1. Post-transcriptional capping [takarabio.com]
- 2. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA: A Comparative Guide to Immunogenicity
For researchers, scientists, and drug development professionals, the immunogenicity of synthetic mRNA is a critical parameter influencing its safety and efficacy as a therapeutic or vaccine. The 5' cap structure is a key determinant of the innate immune response to in vitro transcribed (IVT) mRNA. This guide provides an objective comparison of the immunogenicity of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA, often produced using co-transcriptional capping methods like CleanCap®, against other common capping alternatives.
Executive Summary
Data Presentation
The following table summarizes the expected immunogenic profiles of mRNA with different 5' cap structures based on the available literature. It is important to note that specific cytokine concentrations can vary depending on the experimental system (e.g., cell type, mRNA sequence, delivery vehicle).
| 5' Cap Structure | Capping Method | Cap Type | Key Immunogenic Feature | Expected Cytokine Induction (TNF-α, IFN-α, IL-6) |
| M7G(3'-OMe-5')pppA(2'-OMe) | Co-transcriptional (e.g., CleanCap®) | Cap 1 | 2'-O-methylation on the first nucleotide masks the mRNA from RIG-I recognition. | Low |
| 3'-O-Me-m7G(5')ppp(5')G | Co-transcriptional (ARCA) | Cap 0 | Lacks 2'-O-methylation, leading to recognition by the innate immune sensor RIG-I. | Moderate to High |
| m7G(5')ppp(5')N | Post-transcriptional Enzymatic | Cap 0 or Cap 1 | Can produce either Cap 0 or Cap 1 depending on the enzymes used. Immunogenicity will vary accordingly. | Variable |
| 5'-ppp | Uncapped | N/A | Readily recognized by RIG-I, leading to a strong innate immune response. | Very High |
Innate Immune Recognition of mRNA Cap Structures
The innate immune system has evolved to recognize foreign RNA, such as that from viral infections. A key sensor in this process is the cytoplasmic protein RIG-I (Retinoic acid-Inducible Gene I). RIG-I recognizes 5'-triphosphate and 5'-diphosphate moieties on uncapped RNA, as well as the Cap 0 structure which lacks 2'-O-methylation. Upon binding to these RNA species, RIG-I undergoes a conformational change, leading to the activation of downstream signaling pathways that culminate in the production of type I interferons and other pro-inflammatory cytokines.[1]
The M7G(3'-OMe-5')pppA(2'-OMe) cap, being a Cap 1 structure, effectively camouflages the synthetic mRNA as "self" to the innate immune system. The 2'-O-methylation on the first nucleotide sterically hinders the binding of RIG-I, thereby preventing the initiation of this inflammatory cascade.[2][3]
Signaling Pathway of Innate Immune Recognition
Caption: Innate immune sensing of mRNA cap structures.
Experimental Protocols
To evaluate the immunogenicity of mRNA, several in vitro and ex vivo assays can be employed. The following are detailed protocols for two commonly used methods.
In Vitro Immunogenicity Testing Using THP-1 Monocytic Cells
This protocol describes the stimulation of the human monocytic cell line THP-1 with capped mRNA to measure cytokine production.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
mRNA with different cap structures (e.g., M7G(3'-OMe-5')pppA(2'-OMe) capped, ARCA capped, uncapped)
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ I Reduced Serum Medium
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
LPS (positive control)
-
Nuclease-free water (negative control)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
mRNA-Lipid Complex Preparation:
-
For each well, dilute 100 ng of mRNA in 25 µL of Opti-MEM™.
-
In a separate tube, dilute 0.5 µL of Lipofectamine™ MessengerMAX™ in 25 µL of Opti-MEM™.
-
Combine the diluted mRNA and diluted lipid, mix gently, and incubate for 10 minutes at room temperature to allow complex formation.
-
-
Cell Stimulation: Add 50 µL of the mRNA-lipid complex to the appropriate wells. Include positive (LPS, 100 ng/mL) and negative (nuclease-free water with lipid) controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Ex Vivo Whole Blood Assay for mRNA Immunogenicity
This protocol utilizes fresh human whole blood to provide a more physiologically relevant assessment of the immune response to mRNA.
Materials:
-
Freshly drawn human whole blood from healthy donors in heparin-containing tubes
-
RPMI-1640 medium
-
mRNA with different cap structures
-
Transfection reagent
-
12-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
Procedure:
-
Blood Collection: Collect whole blood from consenting healthy donors into tubes containing sodium heparin.
-
Assay Setup: In a 12-well plate, add 1 mL of fresh whole blood to each well.
-
mRNA-Lipid Complex Preparation: Prepare mRNA-lipid complexes as described in the THP-1 protocol, scaling up the volumes as needed for the larger volume of blood.
-
Stimulation: Add the mRNA-lipid complexes to the blood and mix gently.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the tubes at 1,500 x g for 10 minutes to separate plasma.
-
Cytokine Analysis: Collect the plasma and measure cytokine concentrations using ELISA kits.
Experimental Workflow Diagram
Caption: Workflow for evaluating mRNA immunogenicity.
References
- 1. JCI Insight - Comparative analysis of adenovirus, mRNA, and protein vaccines reveals context-dependent immunogenicity and efficacy [insight.jci.org]
- 2. Chemo‐Enzymatic Modification of the 5′ Cap Maintains Translation and Increases Immunogenic Properties of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules | Encyclopedia MDPI [encyclopedia.pub]
Unveiling the Performance of M7G(3'-OMe-5')pppA(2'-OMe) in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of an mRNA cap analog is a critical determinant of translational efficiency and, ultimately, the success of mRNA-based therapeutics and research applications. This guide provides an objective comparison of the performance of M7G(3'-OMe-5')pppA(2'-OMe), a prominent anti-reverse cap analog (ARCA), against other common alternatives. Supported by experimental data, this document aims to facilitate informed decisions in the selection of the optimal cap analog for specific cellular contexts.
The 5' cap structure of messenger RNA (mRNA) is essential for its stability, transport, and efficient translation into protein. In the realm of in vitro transcription, synthetic cap analogs are employed to mimic this natural structure. M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified cap analog designed to ensure its incorporation in the correct orientation, thereby enhancing protein yield from the synthetic mRNA. This guide delves into its performance characteristics in comparison to the standard m7GpppG cap, other ARCA variants, and the newer generation of trinucleotide cap analogs.
Comparative Performance of mRNA Cap Analogs
The efficacy of a cap analog is primarily measured by the translational efficiency of the mRNA it is incorporated into. This is often assessed by transfecting in vitro transcribed mRNA encoding a reporter protein, such as luciferase, into various cell lines and quantifying the resulting protein expression. The following tables summarize the available quantitative data on the performance of M7G(3'-OMe-5')pppA(2'-OMe) and its alternatives.
Table 1: Relative Luciferase Expression in Mammalian Cell Lines
| Cap Analog | Cell Line | Relative Luciferase Expression (Normalized to m7GpppG) | Citation |
| M7G(3'-OMe-5')pppA(2'-OMe) | HeLa | ~1.18 | [1] |
| m7GpppG (Standard) | HeLa | 1.00 | [1] |
| m2 7,2'-O GppppG (ARCA) | HeLa | ~1.00 | [1] |
| Dihalogenmethylenebisphosphonate ARCA variant | HeLa | ~0.5 | [1] |
| m2(2,7)G-Capped mRNA | Rabbit Reticulocyte Lysate | 1.5 | [2] |
| m3(2,2,7)G-Capped mRNA | Rabbit Reticulocyte Lysate | 0.24 | [2] |
Table 2: Comparison of Capping Efficiency and In Vivo Performance
| Cap Analog | Capping Efficiency | In Vivo Luciferase Expression (Mouse Model) | Citation |
| ARCA (Cap0) | ~70% | Lower expression, peaks at 3-6 hours | [3][4] |
| CleanCap® AG (Cap1) | >95% | Significantly higher expression than ARCA | [3][4] |
| CleanCap® AG (3' OMe) (Cap1) | >95% | Highest, most systemic, and prolonged expression | [3] |
Note: Direct quantitative comparisons of M7G(3'-OMe-5')pppA(2'-OMe) across a wide range of cell lines and against all modern alternatives in a single study are limited in the publicly available literature. The data presented is a compilation from various sources and methodologies, and direct cross-study comparisons should be made with caution.
Key Performance Factors
The superiority of certain cap analogs, including M7G(3'-OMe-5')pppA(2'-OMe), can be attributed to several factors:
-
Correct Orientation: Anti-reverse cap analogs (ARCAs) like M7G(3'-OMe-5')pppA(2'-OMe) have a methyl group at the 3'-hydroxyl position of the m7G nucleotide. This modification prevents the cap analog from being incorporated in the reverse orientation during in vitro transcription, ensuring that a higher percentage of the transcribed mRNA is translationally active.
-
eIF4E Binding Affinity: The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in initiating cap-dependent translation. The chemical structure of the cap analog can influence its binding affinity to eIF4E, with higher affinity generally leading to more efficient translation initiation.[5][6]
-
mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases. Modified cap analogs can enhance this protective effect, leading to a longer mRNA half-life within the cell and consequently, greater protein production.[7]
-
Cap Structure (Cap0 vs. Cap1): Naturally occurring eukaryotic mRNAs often have a "Cap1" structure, where the first nucleotide is also methylated at the 2'-O position. This modification can help the cell distinguish its own mRNA from foreign RNA, potentially reducing innate immune responses and enhancing translation. Trinucleotide cap analogs like CleanCap® can co-transcriptionally generate a Cap1 structure, which has been shown to result in superior in vivo protein expression compared to the Cap0 structure produced by dinucleotide ARCAs.[3][4]
Experimental Protocols
To aid researchers in their evaluation of different cap analogs, detailed methodologies for key experiments are provided below.
In Vitro Transcription with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using a cap analog during the in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap Analog (e.g., M7G(3'-OMe-5')pppA(2'-OMe))
-
Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Lithium Chloride (LiCl) for RNA precipitation
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
NTPs (at a concentration optimized for your system)
-
Cap Analog (typically at a 4:1 ratio to GTP to maximize capping efficiency)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix the components gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA by LiCl precipitation or using a column-based purification kit.
-
Resuspend the purified mRNA in nuclease-free water and quantify its concentration and assess its integrity by gel electrophoresis.
mRNA Transfection into Mammalian Cells
This protocol outlines the delivery of in vitro transcribed mRNA into cultured mammalian cells.
Materials:
-
Purified, capped mRNA
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, TransIT®-mRNA)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the mRNA in serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of mRNA-lipid complexes.
-
Add the mRNA-transfection reagent complexes dropwise to the cells in fresh complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-48 hours) before analysis.
Luciferase Reporter Assay
This protocol describes the quantification of protein expression from a luciferase reporter mRNA.
Materials:
-
Transfected cells expressing luciferase
-
Luciferase Assay Reagent (containing cell lysis buffer and luciferase substrate)
-
Luminometer
-
Opaque-walled multi-well plates
Procedure:
-
After the desired incubation period post-transfection, remove the culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the appropriate volume of Luciferase Assay Lysis Buffer to each well.
-
Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
Transfer the cell lysate to an opaque-walled multi-well plate suitable for luminescence measurement.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
Visualizing Key Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: mRNA capping during in vitro transcription and subsequent translation initiation.
References
- 1. researchgate.net [researchgate.net]
- 2. CleanCap M6 inhibits decapping of exogenously delivered IVT mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-EPMC1370693 - High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation. - OmicsDI [omicsdi.org]
- 7. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
A Head-to-Head Battle: Uncapping the Performance of Cap Analogues in mRNA Vaccine Models
For researchers, scientists, and drug development professionals at the forefront of mRNA vaccine technology, the choice of a 5' cap analogue is a critical determinant of vaccine efficacy. This guide provides a side-by-side analysis of the performance of leading cap analogues, supported by experimental data, to inform the selection of the optimal capping strategy for your mRNA vaccine candidates.
The 5' cap is a vital modification to messenger RNA (mRNA) that is essential for its stability, efficient translation into protein, and evasion of the host's innate immune system.[1][2] In the context of mRNA vaccines, a well-designed cap structure can significantly enhance antigen expression, leading to a more robust and protective immune response. This comparison focuses on the performance of two widely used co-transcriptional capping methods: the conventional Anti-Reverse Cap Analogue (ARCA) and the more recent innovation, CleanCap®.
Key Performance Indicators: A Comparative Analysis
The effectiveness of a cap analogue can be assessed by several key performance indicators, including capping efficiency, the yield of functional mRNA, and the ultimate translation of that mRNA into the target antigen.
Capping Efficiency and mRNA Yield
Capping efficiency refers to the percentage of mRNA transcripts that are successfully capped during the in vitro transcription (IVT) process. Higher capping efficiency is desirable as it leads to a greater proportion of translationally active mRNA and reduces the presence of uncapped mRNA, which can trigger an unwanted innate immune response.[2][3]
| Cap Analogue | Capping Efficiency (%) | Crude mRNA Yield (mg/mL) | Cap Structure | Reference |
| ARCA | ~70% | ~1.5 | Cap 0 | [4] |
| CleanCap® AG | >95% | ~4 | Cap 1 | [4] |
Table 1: Comparison of Capping Efficiency and mRNA Yield. Data from comparative studies show that CleanCap® technology consistently achieves a higher capping efficiency (>95%) compared to the ARCA method (~70%).[4] This translates to a nearly threefold higher crude yield of mRNA, a significant advantage for large-scale vaccine manufacturing.[4] Furthermore, CleanCap® directly yields a natural Cap 1 structure, which is known to enhance translational efficiency and reduce immunogenicity, whereas ARCA produces a Cap 0 structure.[2][4]
Translational Efficiency
The ultimate goal of an mRNA vaccine is the robust expression of the encoded antigen. The choice of cap analogue has a profound impact on the translational efficiency of the mRNA transcript. Luciferase reporter assays are commonly used to quantify protein expression levels.
| Cap Analogue | Relative Luciferase Expression (Fold Increase vs. ARCA) | Peak Expression Time (in vivo) | Reference |
| ARCA | 1 (Baseline) | 3-6 hours | [5] |
| CleanCap® AG | Significantly Higher | 6 hours | [5] |
| CleanCap® AG (3' OMe) | Higher than CleanCap® AG | 6 hours | [5] |
Table 2: Comparison of Translational Efficiency. In vivo studies in mouse models have demonstrated that mRNA capped with CleanCap® analogues leads to significantly higher and more sustained protein expression compared to ARCA-capped mRNA.[5] Specifically, CleanCap® AG and a modified version, CleanCap® AG (3' OMe), showed substantially higher luciferase expression that peaked at 6 hours post-injection, while ARCA's lower expression peaked earlier.[5]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of performance data, it is crucial to understand the underlying experimental protocols.
In Vitro Transcription (IVT) of Capped mRNA
Objective: To synthesize capped mRNA encoding a reporter protein (e.g., Luciferase) or a vaccine antigen.
Protocol:
-
Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest is prepared.[] The DNA template must be of high quality and free of contaminants.[]
-
IVT Reaction Setup: The reaction is assembled on ice in nuclease-free tubes. A typical 20 µL reaction includes:
-
T7 RNA Polymerase
-
Transcription Buffer
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap Analogue (ARCA or CleanCap®)
-
Linearized DNA Template (1 µg)
-
RNase Inhibitor
-
-
Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.[]
-
DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated for another 15 minutes at 37°C.
-
Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based columns to remove enzymes, unincorporated nucleotides, and salts.[7]
-
Quality Control: The concentration and purity of the mRNA are determined by UV spectrophotometry (A260/280 ratio of ~2.0).[8] The integrity of the mRNA is assessed by denaturing agarose (B213101) gel electrophoresis.[4]
In Vivo mRNA Transfection and Luciferase Assay
Objective: To evaluate the translational efficiency of capped mRNA in a living organism.
Protocol:
-
mRNA Formulation: The purified, capped mRNA is formulated with lipid nanoparticles (LNPs) to protect it from degradation and facilitate cellular uptake.[5]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used for these studies.
-
Administration: The LNP-formulated mRNA is injected intravenously (e.g., via the tail vein) at a specified dose (e.g., 1 mg/kg).[9]
-
Bioluminescence Imaging: At various time points post-injection (e.g., 3, 6, 9, 12, 24, 48, and 96 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[5] Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).[5]
-
Data Analysis: The luminescent signal (photons/second) is quantified for each mouse at each time point to determine the level and duration of protein expression.[5]
Nuclease Stability Assay (Ribonuclease Protection Assay)
Objective: To assess the stability of capped mRNA against degradation by nucleases.
Protocol:
-
Probe Preparation: A radiolabeled or non-isotopically labeled antisense RNA probe complementary to a region of the target mRNA is synthesized by IVT.[10]
-
Hybridization: The labeled probe is hybridized in solution with the target capped mRNA.[10]
-
Nuclease Digestion: The mixture is treated with a cocktail of single-strand specific ribonucleases (e.g., RNase A and RNase T1).[10] The nucleases will digest the unhybridized, single-stranded probe and any unprotected regions of the target mRNA. The region of the mRNA bound to the probe will be protected from digestion.
-
Nuclease Inactivation and Precipitation: The nucleases are inactivated, and the remaining RNA hybrids are precipitated.[10]
-
Gel Electrophoresis: The protected RNA fragments are separated on a denaturing polyacrylamide gel.[10]
-
Visualization and Quantification: The protected fragments are visualized by autoradiography (for radiolabeled probes) or by blotting and subsequent detection (for non-isotopic probes).[10] The intensity of the protected band provides a measure of the amount of stable mRNA present.
Visualizing the Molecular Landscape
Understanding the cellular pathways involved in mRNA vaccine function and the experimental procedures used to evaluate them is crucial. The following diagrams, created using the Graphviz DOT language, illustrate these complex processes.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 7. google.com [google.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. The Basics: Nuclease Protection Assays | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal and Handling of M7G(3'-OMe-5')pppA(2'-OMe)
This document provides comprehensive safety, handling, and disposal procedures for M7G(3'-OMe-5')pppA(2'-OMe), a cap analogue crucial for in vitro mRNA synthesis. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
I. Product Identification and Properties
M7G(3'-OMe-5')pppA(2'-OMe) is a chemically synthesized cap analogue used to initiate transcription in in vitro synthesis of 5'-capped mRNA. The 5' cap is vital for mRNA stability, transport, and efficient translation in eukaryotic cells.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C23H33N10O17P3 | MedchemExpress, BOC Sciences |
| Molecular Weight | 814.49 g/mol | MedchemExpress, BOC Sciences |
| Purity | ≥95% by HPLC | BOC Sciences |
| Appearance | White to off-white powder | General product information |
| Storage (Powder) | -20°C for up to 2 years | DC Chemicals |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months | DC Chemicals |
II. Safety and Handling
While M7G(3'-OMe-5')pppA(2'-OMe) and similar cap analogues are not classified as hazardous materials, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area.
-
First Aid Measures:
III. Disposal Procedures
As M7G(3'-OMe-5')pppA(2'-OMe) is considered a non-hazardous substance, its disposal is typically straightforward. However, it is imperative to adhere to local and institutional regulations.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.[1][2]
-
Small Quantities (Solid): For minute residual amounts of the solid compound, it can often be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Aqueous Solutions:
-
Neutralize any acidic or basic components of the solution to a pH between 5.5 and 9.5.
-
For small quantities of dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, pending EHS approval.[3]
-
-
Contaminated Materials: Any materials (e.g., pipette tips, microfuge tubes) that come into contact with M7G(3'-OMe-5')pppA(2'-OMe) can typically be disposed of in the regular laboratory waste, assuming they are not contaminated with hazardous substances.
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams, as this will necessitate more complex and costly disposal procedures.[4]
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of M7G(3'-OMe-5')pppA(2'-OMe).
IV. Experimental Protocol: Co-transcriptional Capping of mRNA
M7G(3'-OMe-5')pppA(2'-OMe) is primarily used in the co-transcriptional synthesis of 5'-capped mRNA. The following is a generalized protocol for this application.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution (ATP, CTP, UTP)
-
GTP solution
-
M7G(3'-OMe-5')pppA(2'-OMe) (cap analogue)
-
Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
ATP, CTP, UTP (final concentration of 5 mM each)
-
GTP (final concentration of 1 mM)
-
M7G(3'-OMe-5')pppA(2'-OMe) (final concentration of 4 mM)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor (20 units)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix the components thoroughly by gentle pipetting. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Analysis: Analyze the integrity and concentration of the capped mRNA using gel electrophoresis and spectrophotometry.
Experimental Workflow Diagram:
Caption: Workflow for co-transcriptional synthesis of capped mRNA.
V. Signaling Pathway Context
The use of M7G(3'-OMe-5')pppA(2'-OMe) is upstream of the biological processes that capped mRNA participates in. Once the synthesized capped mRNA is introduced into a eukaryotic cell (e.g., via transfection or in an mRNA vaccine), it is recognized by the cellular machinery to initiate protein synthesis.
Capped mRNA Translation Initiation Pathway:
Caption: Simplified pathway of cap-dependent translation initiation.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling M7G(3'-OMe-5')pppA(2'-OMe)
Essential Safety and Handling of M7G(3'-OMe-5')pppA(2'-OMe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the modified RNA cap analog, M7G(3'-OMe-5')pppA(2'-OMe). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to prevent contamination of the product and to ensure the safety of the handler.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
Under normal conditions of use, no special protective equipment beyond standard laboratory attire is typically required.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for maintaining the quality of M7G(3'-OMe-5')pppA(2'-OMe) and ensuring a safe laboratory environment.
Receiving and Storage
Upon receipt, the compound should be inspected for any damage to the packaging. It is typically shipped at room temperature in the continental US, though this may vary elsewhere.[2] For long-term storage, the product should be stored under the conditions recommended in the Certificate of Analysis, which is often at -20°C in powder form.[3]
Handling and Preparation of Solutions
-
Work Area : Conduct all handling in a clean, designated area, preferably a laminar flow hood or a dedicated clean space for RNA work, to prevent contamination from nucleases (RNases).
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the material into smaller, single-use volumes upon first use.
-
Reconstitution : When preparing solutions, use nuclease-free water or a buffer as specified in the product documentation.
-
First Aid :
-
Eye Contact : In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Skin Contact : Wash off with soap and plenty of water.[1]
-
Inhalation : If inhaled, move the person into fresh air.[1]
-
Ingestion : If swallowed, rinse mouth with water.[1]
-
Disposal Plan
As M7G(3'-OMe-5')pppA(2'-OMe) and similar compounds are not classified as hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[1]
-
Unused Product : Dispose of any unused or unwanted product in accordance with local, state, and federal regulations for non-hazardous waste.
-
Contaminated Materials : Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) in the appropriate laboratory waste stream.
Experimental Workflow for Handling M7G(3'-OMe-5')pppA(2'-OMe)
The following diagram outlines the key steps for the safe and effective handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
